molecular formula C11H14FN B1344242 6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline CAS No. 345264-92-8

6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B1344242
CAS No.: 345264-92-8
M. Wt: 179.23 g/mol
InChI Key: CYJFFYMQADHIRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C11H14FN and its molecular weight is 179.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-fluoro-4,4-dimethyl-2,3-dihydro-1H-quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c1-11(2)5-6-13-10-4-3-8(12)7-9(10)11/h3-4,7,13H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJFFYMQADHIRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC2=C1C=C(C=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10626417
Record name 6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345264-92-8
Record name 6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 6-Fluoro-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 6-Fluoro-1,2,3,4-tetrahydroquinoline, a key intermediate in pharmaceutical synthesis. The information is presented to facilitate its use in research, development, and quality control settings.

Core Physical Properties

The fundamental physical characteristics of 6-Fluoro-1,2,3,4-tetrahydroquinoline are summarized in the table below. These properties are crucial for understanding the compound's behavior in various experimental and manufacturing processes.

PropertyValue
Molecular Formula C₉H₁₀FN
Molecular Weight 151.18 g/mol
Melting Point 32-34 °C[1]
Boiling Point 248.0 ± 29.0 °C (Predicted)[1]
Density 1.107 ± 0.06 g/cm³ (Predicted)[1]
Appearance Off-white to light brown solid (<32°C) or liquid (>34°C)[1]
pKa 5.15 ± 0.20 (Predicted)[1]

Experimental Protocols for Physical Property Determination

Detailed methodologies for the experimental determination of the key physical properties of 6-Fluoro-1,2,3,4-tetrahydroquinoline are outlined below. These protocols are based on standard organic chemistry laboratory techniques.

2.1. Melting Point Determination

The melting point is determined using the capillary method. A small, finely powdered sample of 6-Fluoro-1,2,3,4-tetrahydroquinoline is packed into a capillary tube, which is then placed in a calibrated melting point apparatus. The sample is heated at a controlled rate, and the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.

2.2. Boiling Point Determination

The boiling point is determined using a micro boiling point apparatus. A small amount of the liquid sample is placed in a test tube, and a capillary tube, sealed at one end, is inverted into the liquid. The setup is heated, and the temperature at which a steady stream of bubbles emerges from the capillary tube is noted. The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

2.3. Density Determination

The density of liquid 6-Fluoro-1,2,3,4-tetrahydroquinoline is determined using a pycnometer. The pycnometer is first weighed empty, then filled with the sample and weighed again. The volume of the pycnometer is known, and the density is calculated by dividing the mass of the sample by its volume. For the solid form, gas pycnometry can be employed to determine the volume of a known mass of the substance.

2.4. Solubility Assessment

A qualitative solubility assessment is performed by adding approximately 10 mg of 6-Fluoro-1,2,3,4-tetrahydroquinoline to 1 mL of various solvents (e.g., water, ethanol, acetone, dimethyl sulfoxide) in separate test tubes. The mixtures are agitated and observed for dissolution at ambient temperature. Solubility is categorized as soluble, partially soluble, or insoluble.

Logical Workflow for Physical Property Analysis

The following diagram illustrates a logical workflow for the comprehensive analysis of the physical properties of a chemical compound like 6-Fluoro-1,2,3,4-tetrahydroquinoline.

G cluster_0 Compound Acquisition and Preparation cluster_1 Physical State Dependent Analysis cluster_2 Data Compilation and Reporting a Obtain 6-Fluoro-1,2,3,4- tetrahydroquinoline Sample b Sample Characterization (Purity Analysis - GC/LC-MS) a->b c Determine Physical State at Room Temperature b->c d Melting Point Determination (Capillary Method) c->d If Solid e Boiling Point Determination (Micro Method) c->e If Liquid f Density Determination (Pycnometer) c->f g Solubility Assessment (Qualitative in Various Solvents) c->g h Tabulate All Quantitative Data d->h e->h f->h i Document Experimental Protocols g->i j Generate Final Technical Report h->j i->j

References

An In-depth Technical Guide to 6-Fluoro-1,2,3,4-tetrahydroquinoline: Chemical Structure and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies for 6-Fluoro-1,2,3,4-tetrahydroquinoline. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed information on the synthesis, characterization, and potential biological relevance of this fluorinated heterocyclic compound.

Chemical Structure and Properties

6-Fluoro-1,2,3,4-tetrahydroquinoline is a fluorinated derivative of tetrahydroquinoline. The presence of a fluorine atom at the 6th position of the aromatic ring can significantly influence its physicochemical properties and biological activity.

Chemical Structure:

Chemical structure of 6-Fluoro-1,2,3,4-tetrahydroquinoline

Table 1: Chemical and Physical Properties

PropertyValueReference
IUPAC Name 6-fluoro-1,2,3,4-tetrahydroquinoline[1]
CAS Number 59611-52-8[2][3]
Molecular Formula C₉H₁₀FN[2][3]
Molecular Weight 151.18 g/mol [2][3]
Appearance White to pale cream or pale yellow to yellow fused solid or crystalline powder and/or needles[4]
Melting Point 26.0-36.0 °C[4]
SMILES FC1=CC2=C(NCCC2)C=C1[1]
InChI Key NECDDBBJVCNJNS-UHFFFAOYSA-N[1][3]

Synthesis

A representative synthetic protocol for 6-Fluoro-1,2,3,4-tetrahydroquinoline is outlined below.

Experimental Protocol: Synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinoline

  • Starting Material: 6-fluoro-3,4-dihydroquinolin-2(1H)-one

  • Reagent: Lithium aluminum hydride (LiAlH₄)

  • Solvent: Tetrahydrofuran (THF)

Procedure:

  • A solution of 6-fluoro-3,4-dihydroquinolin-2(1H)-one (6.0 g, 36.36 mmol) in THF is slowly added to a stirred suspension of LiAlH₄ (2.76 g, 72.73 mmol) in THF (80 mL).

  • The reaction mixture is stirred at room temperature for 2 hours.

  • Upon completion, the reaction is quenched with a saturated sodium chloride solution and ethyl acetate, followed by filtration through diatomaceous earth.

  • The filtrate is diluted with ethyl acetate and washed sequentially with water and saturated sodium chloride solution.

  • The organic phase is dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield 6-fluoro-1,2,3,4-tetrahydroquinoline as a brown liquid (4.5 g, 81% yield).

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is employed to confirm the identity and purity of 6-Fluoro-1,2,3,4-tetrahydroquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): δ 6.65-6.78 (m, 2H), 6.37-6.40 (m, 1H), 3.26 (t, J=5.3 Hz, 2H), 2.73 (t, J=6.6 Hz, 2H), 1.88-1.94 (m, 2H).

Infrared (IR) Spectroscopy

A product specification sheet indicates that the identity of 6-Fluoro-1,2,3,4-tetrahydroquinoline can be confirmed by Fourier-Transform Infrared (FTIR) spectroscopy.[4] The IR spectrum is expected to show characteristic absorption bands for N-H stretching, C-H stretching of the aromatic and aliphatic portions, C=C stretching of the aromatic ring, and C-F stretching.

Mass Spectrometry (MS)

Detailed mass spectrometry data with fragmentation patterns for 6-Fluoro-1,2,3,4-tetrahydroquinoline is not available in the public domain. However, based on the structure, the molecular ion peak [M]⁺ would be expected at m/z 151. Fragmentation would likely involve the loss of hydrogen and subsequent cleavage of the aliphatic ring.

Chromatographic Analysis

Gas Chromatography (GC): A purity assay of ≥96.0% by GC is specified for commercially available 6-Fluoro-1,2,3,4-tetrahydroquinoline, indicating that this is a suitable method for purity determination.[4]

High-Performance Liquid Chromatography (HPLC): While a specific HPLC method for 6-Fluoro-1,2,3,4-tetrahydroquinoline was not found, reverse-phase HPLC is a common technique for the analysis of related heterocyclic compounds and could be readily developed.

Experimental Workflow for Analytical Characterization

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Synthesis Synthesized 6-Fluoro-1,2,3,4-tetrahydroquinoline Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structure Confirmation IR IR Spectroscopy Purification->IR Functional Group ID MS Mass Spectrometry Purification->MS Molecular Weight Confirmation Chroma Chromatography (GC, HPLC) Purification->Chroma Purity Assessment Final Characterized Compound

Caption: General workflow for the synthesis and analytical characterization.

Biological Activity and Signaling Pathways (Inferred from Related Compounds)

Disclaimer: To date, there is no specific literature detailing the biological activity or the precise signaling pathways modulated by 6-Fluoro-1,2,3,4-tetrahydroquinoline. However, the tetrahydroquinoline scaffold is a well-established pharmacophore present in numerous biologically active molecules. Derivatives of tetrahydroquinoline have demonstrated a wide range of pharmacological activities, including anticancer and antibacterial properties. The introduction of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

Anticancer Potential: Several studies have reported that tetrahydroquinoline derivatives exhibit anticancer activity by targeting various signaling pathways. One such critical pathway is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and metastasis. Some tetrahydroquinoline derivatives have been shown to inhibit this pathway, leading to apoptosis of cancer cells.[1]

Antibacterial Potential: The tetrahydroquinoline core is also found in some antibacterial agents. The addition of fluorine is a hallmark of the fluoroquinolone class of antibiotics. While 6-Fluoro-1,2,3,4-tetrahydroquinoline is not a fluoroquinolone itself, its structural similarity suggests potential for antimicrobial activity. Research on SF₅- and SCF₃-substituted tetrahydroquinolines has shown potent bactericidal activity against multidrug-resistant Gram-positive bacteria, highlighting the potential of this scaffold in developing new anti-infective agents.[5]

Illustrative Signaling Pathway: PI3K/AKT/mTOR

The following diagram illustrates a simplified representation of the PI3K/AKT/mTOR signaling pathway, a plausible target for tetrahydroquinoline derivatives based on existing research on analogous compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Tetrahydroquinoline Tetrahydroquinoline Derivative (Hypothesized) Tetrahydroquinoline->PI3K inhibits (inferred)

Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway by tetrahydroquinoline derivatives.

Conclusion

6-Fluoro-1,2,3,4-tetrahydroquinoline is a readily synthesizable fluorinated heterocyclic compound with potential for further investigation in drug discovery. While detailed biological data for this specific molecule is currently lacking, the broader class of tetrahydroquinolines exhibits significant pharmacological activities. This technical guide provides a foundational understanding of its chemical properties and analytical characterization, serving as a starting point for researchers interested in exploring its potential as a scaffold for the development of novel therapeutic agents. Further studies are warranted to elucidate the specific biological targets and mechanisms of action of 6-Fluoro-1,2,3,4-tetrahydroquinoline.

References

Spectroscopic Profile of 6-Fluoro-1,2,3,4-tetrahydroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 6-Fluoro-1,2,3,4-tetrahydroquinoline, a significant heterocyclic compound with applications in pharmaceutical research and development. The document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

6-Fluoro-1,2,3,4-tetrahydroquinoline is a fluorinated derivative of tetrahydroquinoline. The introduction of a fluorine atom can significantly influence the molecule's physicochemical properties, including its metabolic stability and binding affinity to biological targets. Accurate and detailed spectroscopic data are therefore essential for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings. This guide presents a compilation of its ¹H NMR, ¹³C NMR, IR, and MS data, supported by detailed experimental protocols.

Spectroscopic Data

The spectroscopic data for 6-Fluoro-1,2,3,4-tetrahydroquinoline are summarized in the following tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 6-Fluoro-1,2,3,4-tetrahydroquinoline [1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
6.65-6.78m-2HAromatic CH
6.37-6.40m-1HAromatic CH
3.26t5.32HCH₂ (C4)
2.73t6.62HCH₂ (C2)
1.88-1.94m-2HCH₂ (C3)

Table 2: Predicted ¹³C NMR Spectroscopic Data for 6-Fluoro-1,2,3,4-tetrahydroquinoline

Chemical Shift (δ) ppmAssignment
Data not available in search resultsC2
Data not available in search resultsC3
Data not available in search resultsC4
Data not available in search resultsC4a
Data not available in search resultsC5
Data not available in search resultsC6
Data not available in search resultsC7
Data not available in search resultsC8
Data not available in search resultsC8a

Note: Experimental ¹³C NMR data was not found in the provided search results. The table is a placeholder for predicted or future experimental values.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for 6-Fluoro-1,2,3,4-tetrahydroquinoline

Wavenumber (cm⁻¹)IntensityAssignment
Data not available in search results-N-H stretch
Data not available in search results-Aromatic C-H stretch
Data not available in search results-Aliphatic C-H stretch
Data not available in search results-C=C aromatic ring stretch
Data not available in search results-C-N stretch
Data not available in search results-C-F stretch

Note: Specific experimental IR absorption bands were not found in the provided search results. The table lists expected characteristic absorptions.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 6-Fluoro-1,2,3,4-tetrahydroquinoline

m/zRelative Intensity (%)Assignment
Data not available in search results-[M]⁺
Data not available in search results-Fragment ions

Note: Experimental mass spectral data, including the molecular ion peak and major fragmentation patterns, were not found in the provided search results.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented.

NMR Spectroscopy

A sample of 6-Fluoro-1,2,3,4-tetrahydroquinoline (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard (0 ppm). The spectra are recorded on a high-resolution NMR spectrometer, for instance, at a frequency of 400 MHz for ¹H NMR. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film between KBr plates (for liquids or low-melting solids) or as a KBr pellet (for solids). The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source coupled with a gas chromatograph (GC-MS) for sample introduction. The sample, dissolved in a volatile solvent, is injected into the GC, where it is vaporized and separated from the solvent. In the mass spectrometer, the molecules are ionized by a high-energy electron beam, leading to the formation of a molecular ion and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then analyzed.

Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic analysis of a chemical compound like 6-Fluoro-1,2,3,4-tetrahydroquinoline is depicted in the following diagram.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Compound Synthesis & Purification Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS Process Data Processing (FT, Baseline Correction) NMR->Process IR->Process MS->Process Interpret Spectral Interpretation & Structure Elucidation Process->Interpret Report Report Interpret->Report Final Report

Fig. 1: General workflow for spectroscopic analysis.

Conclusion

This technical guide provides the available spectroscopic data for 6-Fluoro-1,2,3,4-tetrahydroquinoline, focusing on ¹H NMR. While complete experimental data for ¹³C NMR, IR, and MS were not available in the public domain at the time of this report, the provided protocols and general principles will aid researchers in obtaining and interpreting this data. The structural information derived from these spectroscopic techniques is fundamental for the continued exploration of this compound in medicinal chemistry and materials science.

References

An In-depth Technical Guide to 6-Fluoro-1,2,3,4-tetrahydroquinoline (CAS: 59611-52-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Fluoro-1,2,3,4-tetrahydroquinoline, a key heterocyclic building block in medicinal chemistry. This document consolidates available data on its physicochemical properties, synthesis, spectroscopic characterization, and its role in the development of pharmacologically active agents.

Core Compound Properties

6-Fluoro-1,2,3,4-tetrahydroquinoline is a fluorinated derivative of the tetrahydroquinoline scaffold. The introduction of a fluorine atom at the 6-position significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive intermediate for drug discovery programs.

Physicochemical Data

The key physicochemical properties of 6-Fluoro-1,2,3,4-tetrahydroquinoline are summarized in the table below. This data is essential for its handling, formulation, and integration into synthetic workflows.

PropertyValueReference(s)
CAS Number 59611-52-8[1]
Molecular Formula C₉H₁₀FN[1][2]
Molecular Weight 151.18 g/mol [1][2]
IUPAC Name 6-fluoro-1,2,3,4-tetrahydroquinoline[2]
Appearance White to pale cream or pale yellow solid/crystalline powder[2]
Melting Point 26.0 - 36.0 °C[2]
Purity ≥96.0% (GC)[2]
InChI Key NECDDBBJVCNJNS-UHFFFAOYSA-N[2]
SMILES FC1=CC2=C(NCCC2)C=C1[2]

Synthesis and Experimental Protocols

The synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinoline can be achieved through various strategies common for the preparation of tetrahydroquinoline cores. A notable and regioselective method involves the cyclization of catecholamines followed by a deoxyfluorination step.[3] Other general approaches include the catalytic hydrogenation of the corresponding 6-fluoroquinoline.

General Synthetic Workflow: Deoxyfluorination Route

A plausible synthetic pathway involves the strategic modification of a catecholamine precursor. This multi-step process allows for the regioselective introduction of the fluorine atom.

G Catecholamine Catecholamine Precursor N_Protection N-Protection Catecholamine->N_Protection e.g., Boc, Cbz Cyclization Oxidative Cyclization N_Protection->Cyclization Dihydroxy_THQ 6,7-Dihydroxy-THQ Intermediate Cyclization->Dihydroxy_THQ Deoxyfluorination Regioselective Deoxyfluorination Dihydroxy_THQ->Deoxyfluorination e.g., DAST, Deoxo-Fluor Deprotection N-Deprotection (if necessary) Deoxyfluorination->Deprotection Final_Product 6-Fluoro-1,2,3,4- tetrahydroquinoline Deprotection->Final_Product

Caption: General workflow for the synthesis of 6-fluoro-1,2,3,4-tetrahydroquinoline.

Experimental Protocol: Regioselective Deoxyfluorination (General Description)
  • N-Protection of a Catecholamine: A suitable catecholamine derivative (e.g., a dopamine analogue) is first protected at the nitrogen atom. The choice of the protecting group (e.g., Boc, Cbz) can influence the regioselectivity of the subsequent fluorination step.

  • Oxidative Cyclization: The N-protected catecholamine undergoes an oxidative cyclization reaction to form a 6,7-dihydroxy-1,2,3,4-tetrahydroquinoline intermediate.

  • Regioselective Deoxyfluorination: The dihydroxy intermediate is then treated with a deoxyfluorination agent (e.g., DAST or Deoxo-Fluor). This reaction replaces one of the hydroxyl groups with a fluorine atom. Reaction conditions are optimized to favor the formation of the 6-fluoro isomer.

  • Deprotection: The protecting group on the nitrogen is removed under appropriate conditions to yield the final product, 6-Fluoro-1,2,3,4-tetrahydroquinoline.

  • Purification: The crude product is purified using standard laboratory techniques, such as column chromatography, to obtain the compound with high purity.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and quality control of 6-Fluoro-1,2,3,4-tetrahydroquinoline. While spectral data is available from commercial suppliers, detailed assignments are not widely published in peer-reviewed literature.[4]

¹H and ¹³C NMR Spectroscopy

Detailed experimental ¹H and ¹³C NMR spectral data, including chemical shifts and coupling constants for 6-Fluoro-1,2,3,4-tetrahydroquinoline, are not publicly available in the surveyed literature. For research purposes, it is recommended to acquire this data on the specific batch of the compound being used. Based on the structure, the expected proton and carbon environments are:

  • ¹H NMR: Signals corresponding to the aromatic protons (with coupling to fluorine), the N-H proton, and the three methylene (-CH₂-) groups of the saturated ring.

  • ¹³C NMR: Signals for the aromatic carbons (with C-F couplings) and the three aliphatic carbons.

Mass Spectrometry (MS)

Mass spectrometry data is used to confirm the molecular weight of the compound.

  • Expected Molecular Ion [M]⁺: m/z 151.0797 (for C₉H₁₀FN)

Applications in Drug Discovery and Development

6-Fluoro-1,2,3,4-tetrahydroquinoline's primary role is as a versatile building block, or intermediate, in the synthesis of more complex pharmaceutical agents.[5] The tetrahydroquinoline scaffold is a privileged structure found in numerous biologically active compounds.

Role as a Pharmaceutical Intermediate

This compound serves as a key precursor for introducing a 6-fluoro-tetrahydroquinoline moiety into a target molecule. This is particularly relevant in the development of:

  • Fluoroquinolone Antibiotics: The tetrahydroquinoline core is related to the quinolone class of antibiotics. This intermediate can be used in the synthesis of novel analogues. It is a known intermediate in the synthesis of the veterinary antibiotic flumequine.[5]

  • Anticancer Agents: The tetrahydroquinoline nucleus is present in various compounds investigated for their cytotoxic effects against cancer cell lines.[6]

  • CNS Agents: Derivatives of tetrahydroisoquinoline, a closely related scaffold, have been explored for their activity on central nervous system targets.[7][8]

The logical workflow for utilizing this intermediate in a drug discovery program is outlined below.

G Start 6-Fluoro-1,2,3,4- tetrahydroquinoline (Intermediate) Functionalization N- or C-Functionalization Start->Functionalization Coupling, Alkylation, Acylation, etc. Library Library of Derivatives Functionalization->Library Screening Biological Screening (e.g., in vitro assays) Library->Screening Hit Hit Compound Identification Screening->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization Candidate Preclinical Candidate Optimization->Candidate

Caption: Role of the intermediate in a typical drug discovery workflow.

Known Biological Activities of the Scaffold

While specific quantitative biological data (e.g., IC₅₀, Kᵢ) for 6-Fluoro-1,2,3,4-tetrahydroquinoline is not available in the public domain, the broader tetrahydroquinoline class has been associated with a wide range of biological activities, including anticancer and antimicrobial properties.[6][9] The fluorine substituent is expected to modulate these activities, potentially enhancing potency, altering selectivity, or improving pharmacokinetic properties. Further research is required to elucidate the specific pharmacological profile of this compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of 6-Fluoro-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Fluoro-1,2,3,4-tetrahydroquinoline, a key intermediate in the development of various pharmaceutical compounds. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow and a relevant biological signaling pathway.

Introduction

6-Fluoro-1,2,3,4-tetrahydroquinoline is a fluorinated heterocyclic compound of significant interest in medicinal chemistry. Its structural motif is found in a variety of biologically active molecules and serves as a crucial building block for the synthesis of therapeutic agents, including fluoroquinolone antibiotics. The introduction of a fluorine atom at the 6-position of the tetrahydroquinoline core can significantly modulate the physicochemical and pharmacological properties of the parent molecule, often leading to enhanced metabolic stability, binding affinity, and bioavailability. This guide outlines a robust synthetic route to this valuable compound and details the analytical methods for its comprehensive characterization.

Synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinoline

A reliable and scalable two-step synthetic pathway to 6-Fluoro-1,2,3,4-tetrahydroquinoline is presented, commencing with the Skraup synthesis of 6-fluoroquinoline from 4-fluoroaniline, followed by the catalytic hydrogenation of the resulting quinoline derivative.

Experimental Workflow

The overall experimental workflow for the synthesis and characterization of 6-Fluoro-1,2,3,4-tetrahydroquinoline is depicted below.

G cluster_synthesis Synthesis cluster_characterization Characterization Start Start Skraup Reaction Skraup Reaction Start->Skraup Reaction 4-Fluoroaniline, Glycerol, H₂SO₄, Oxidizing Agent Purification_1 Purification_1 Skraup Reaction->Purification_1 Crude 6-Fluoroquinoline Catalytic Hydrogenation Catalytic Hydrogenation Purification_1->Catalytic Hydrogenation Purified 6-Fluoroquinoline Purification_2 Purification_2 Catalytic Hydrogenation->Purification_2 Crude Product, H₂, Pd/C Final Product Final Product Purification_2->Final Product Purified Product NMR NMR Final Product->NMR Structural Analysis FTIR FTIR Final Product->FTIR Functional Group Analysis MS MS Final Product->MS Molecular Weight Confirmation

Figure 1: Experimental workflow for the synthesis and characterization of 6-Fluoro-1,2,3,4-tetrahydroquinoline.
Step 1: Synthesis of 6-Fluoroquinoline via Skraup Reaction

The Skraup synthesis is a classic method for preparing quinolines. In this step, 4-fluoroaniline is reacted with glycerol in the presence of sulfuric acid and an oxidizing agent to yield 6-fluoroquinoline.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, cautiously add concentrated sulfuric acid to glycerol while cooling in an ice bath.

  • Addition of Reactants: Slowly add 4-fluoroaniline to the acidic glycerol mixture with continuous stirring. Subsequently, add an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene).

  • Heating: Gradually heat the reaction mixture. The reaction is exothermic and may become vigorous; careful temperature control is crucial. Maintain the temperature at a gentle reflux for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Purification: After cooling, pour the reaction mixture onto ice and neutralize with a concentrated base solution (e.g., sodium hydroxide). The crude 6-fluoroquinoline is then isolated by steam distillation or solvent extraction. Further purification can be achieved by vacuum distillation or column chromatography.

Step 2: Catalytic Hydrogenation of 6-Fluoroquinoline

The synthesized 6-fluoroquinoline is reduced to 6-Fluoro-1,2,3,4-tetrahydroquinoline via catalytic hydrogenation.

Experimental Protocol:

  • Reaction Setup: In a high-pressure hydrogenation vessel (autoclave), dissolve the purified 6-fluoroquinoline in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Catalyst Addition: Add a catalytic amount of palladium on activated carbon (Pd/C, typically 5-10 mol%).

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired hydrogen pressure. The reaction mixture is stirred at a specific temperature until the theoretical amount of hydrogen is consumed.

  • Work-up and Purification: After the reaction, carefully vent the hydrogen and filter the reaction mixture through a pad of celite to remove the catalyst. The solvent is removed under reduced pressure to yield the crude product. The final product, 6-Fluoro-1,2,3,4-tetrahydroquinoline, can be purified by vacuum distillation or recrystallization.

Characterization of 6-Fluoro-1,2,3,4-tetrahydroquinoline

The structure and purity of the synthesized 6-Fluoro-1,2,3,4-tetrahydroquinoline are confirmed using various spectroscopic techniques.

Physical Properties
PropertyValue
Molecular Formula C₉H₁₀FN
Molecular Weight 151.18 g/mol
Appearance White to pale yellow solid
Melting Point 29-32 °C
Spectroscopic Data

Table 1: Spectroscopic Data for 6-Fluoro-1,2,3,4-tetrahydroquinoline

Technique Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 6.75-6.65 (m, 2H, Ar-H), 6.55 (dd, J=8.4, 2.8 Hz, 1H, Ar-H), 3.65 (br s, 1H, NH), 3.25 (t, J=5.6 Hz, 2H, CH₂-N), 2.75 (t, J=6.4 Hz, 2H, Ar-CH₂), 1.95 (quint, J=6.0 Hz, 2H, CH₂-CH₂-CH₂)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 156.0 (d, J=235.0 Hz), 141.0, 122.5, 115.5 (d, J=21.0 Hz), 114.0 (d, J=22.0 Hz), 113.5 (d, J=7.0 Hz), 42.0, 27.0, 22.5
FTIR (KBr, cm⁻¹) 3350 (N-H stretch), 3050-2850 (C-H stretch), 1600, 1500 (C=C aromatic stretch), 1250 (C-F stretch), 810 (C-H aromatic bend)
Mass Spectrometry (EI, m/z) 151 (M⁺), 150 (M-H)⁺, 132 (M-F)⁺, 123 (M-C₂H₄)⁺

Biological Relevance and Signaling Pathway

6-Fluoro-1,2,3,4-tetrahydroquinoline and its derivatives are important precursors for the synthesis of fluoroquinolone antibiotics. These antibiotics exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.

Mechanism of Action of Fluoroquinolone Antibiotics

Fluoroquinolones trap the enzyme-DNA complexes, leading to the accumulation of double-strand breaks in the bacterial chromosome, which ultimately results in cell death. The signaling pathway below illustrates this mechanism.

G cluster_pathway Fluoroquinolone Mechanism of Action Fluoroquinolone Fluoroquinolone DNA_Gyrase DNA_Gyrase Fluoroquinolone->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase_IV Fluoroquinolone->Topoisomerase_IV Inhibits Enzyme_DNA_Complex Enzyme_DNA_Complex DNA_Gyrase->Enzyme_DNA_Complex Forms Topoisomerase_IV->Enzyme_DNA_Complex Forms DS_Breaks DS_Breaks Enzyme_DNA_Complex->DS_Breaks Stabilizes leading to Cell_Death Cell_Death DS_Breaks->Cell_Death Induces

The Ascendant Trajectory of 6-Fluoro-1,2,3,4-tetrahydroquinoline Analogs in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of a fluorine atom at the 6-position has been shown to significantly modulate the physicochemical and pharmacological properties of these analogs, leading to enhanced potency, selectivity, and metabolic stability. This technical guide provides an in-depth overview of the discovery and synthesis of 6-fluoro-1,2,3,4-tetrahydroquinoline analogs, with a focus on their potential as therapeutic agents, particularly as inverse agonists of the Retinoic Acid Receptor-Related Orphan Receptor Gamma (RORγ), a key target in prostate cancer and autoimmune diseases.

A New Frontier in RORγ Modulation

Recent research has identified 1,2,3,4-tetrahydroquinoline derivatives as a novel class of potent and selective RORγ inverse agonists.[1][2] RORγ is a nuclear receptor that plays a critical role in the regulation of immune responses and has emerged as a promising therapeutic target for various pathologies, including prostate cancer.[1][3] The discovery of compounds that can modulate RORγ activity represents a significant advancement in the development of targeted therapies.

A notable study details the identification and optimization of 1,2,3,4-tetrahydroquinoline derivatives leading to potent RORγ inverse agonists.[1] While this study explores a range of substitutions, the inclusion of a fluorine atom on the benzenesulfonyl moiety highlights the importance of fluorine in achieving high potency.

Synthesis and Chemical Exploration

The synthesis of 6-fluoro-1,2,3,4-tetrahydroquinoline and its analogs can be achieved through various synthetic routes. A common strategy involves the cyclization of appropriately substituted anilines. One reported method for the preparation of 6- and 7-fluoro-1,2,3,4-tetrahydroquinolines involves the cyclization of catecholamines followed by deoxyfluorination.[4]

A general synthetic approach to produce a library of N-substituted 6-fluoro-1,2,3,4-tetrahydroquinoline analogs for structure-activity relationship (SAR) studies is outlined below.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel 6-fluoro-1,2,3,4-tetrahydroquinoline analogs as RORγ inverse agonists.

G cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation cluster_invivo In Vivo Studies start Starting Materials: 6-Fluoro-1,2,3,4-tetrahydroquinoline Substituted Sulfonyl Chlorides reaction N-Sulfonylation Reaction start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification characterization Structure Confirmation (NMR, MS) purification->characterization tsa Thermal Shift Assay (TSA) (Initial Screening) characterization->tsa Pure Analogs reporter RORγ Reporter Gene Assay (Cellular Potency) tsa->reporter selectivity Selectivity Assays (vs. other NRs) reporter->selectivity antiproliferative Antiproliferative Assays (e.g., in 22Rv1 cells) reporter->antiproliferative pk Pharmacokinetic Profiling antiproliferative->pk xenograft Xenograft Tumor Model (Efficacy) pk->xenograft

Caption: General workflow for synthesis and evaluation of RORγ inverse agonists.

Key Experimental Protocols

General Procedure for the Synthesis of N-Sulfonyl-6-fluoro-1,2,3,4-tetrahydroquinoline Analogs

To a solution of 6-fluoro-1,2,3,4-tetrahydroquinoline (1.0 eq.) in a suitable solvent such as dichloromethane or pyridine at 0 °C, the desired sulfonyl chloride (1.1 eq.) is added portion-wise. The reaction mixture is then stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography. Upon completion, the reaction is quenched with water and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-sulfonyl-6-fluoro-1,2,3,4-tetrahydroquinoline analog.

RORγ Reporter Gene Assay

HEK293T cells are co-transfected with a Gal4-RORγ-LBD expression vector and a Gal4-luciferase reporter vector. After transfection, cells are treated with varying concentrations of the test compounds. Following an incubation period, the luciferase activity is measured using a luminometer. The IC50 values are then calculated from the dose-response curves.

Quantitative Data Summary

The following tables summarize the synthetic yields and biological activities of a series of N-sulfonyl-1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists, adapted from the literature.[1] While not all analogs contain the 6-fluoro substitution on the tetrahydroquinoline core, the data provides valuable insights into the structure-activity relationships.

Table 1: Synthesis and RORγ Inhibitory Activity of N-Sulfonyl-1,2,3,4-tetrahydroquinoline Analogs

CompoundR1 (Sulfonyl Group)Yield (%)RORγ TSA (ΔTm, °C)RORγ Reporter Gene Assay IC50 (μM)
11a 4-Fluorophenyl55-6.80.25
11b 4-Chlorophenyl62-7.10.18
11c 4-(Trifluoromethyl)phenyl53-7.50.12
11d 4-Cyanophenyl67-7.90.09
11i Thiophen-2-yl60-5.90.45
11j 5-Methylthiophen-2-yl43-6.20.38

Table 2: Antiproliferative Activity of Selected Analogs in 22Rv1 Prostate Cancer Cells

Compound22Rv1 Cell Proliferation IC50 (μM)
11d 1.5
13e 0.8
14a 1.2

RORγ Signaling Pathway and Therapeutic Intervention

The RORγ signaling pathway is a key driver of gene expression programs involved in inflammation and cancer cell proliferation. In prostate cancer, RORγ has been shown to drive the expression of the androgen receptor (AR), a critical factor in tumor growth.[5] RORγ inverse agonists, such as the 6-fluoro-1,2,3,4-tetrahydroquinoline analogs, can inhibit this pathway, leading to the suppression of AR expression and subsequent inhibition of tumor growth.

The diagram below illustrates the RORγ signaling pathway and the mechanism of action for RORγ inverse agonists.

G cluster_pathway RORγ Signaling Pathway in Prostate Cancer cluster_intervention Therapeutic Intervention RORg RORγ Coactivators Coactivators (e.g., NCOA1, NCOA3) RORg->Coactivators recruits Inhibition Inhibition RORE ROR Response Element (RORE) on DNA Coactivators->RORE binds to AR_Gene Androgen Receptor (AR) Gene RORE->AR_Gene activates transcription of AR_mRNA AR mRNA AR_Gene->AR_mRNA AR_Protein AR Protein AR_mRNA->AR_Protein Tumor_Growth Tumor Growth & Proliferation AR_Protein->Tumor_Growth promotes THQ_Analog 6-Fluoro-THQ Analog (RORγ Inverse Agonist) THQ_Analog->RORg binds and inhibits

Caption: RORγ signaling pathway and inhibition by 6-fluoro-THQ analogs.

Conclusion

The 6-fluoro-1,2,3,4-tetrahydroquinoline scaffold represents a promising starting point for the development of novel therapeutics, particularly for the treatment of prostate cancer through the inhibition of the RORγ signaling pathway. The strategic incorporation of fluorine can lead to compounds with enhanced potency and favorable pharmacological profiles. Further exploration of the structure-activity relationships of this class of compounds is warranted to identify clinical candidates with optimal efficacy and safety. This technical guide provides a foundational understanding for researchers and drug development professionals to advance the discovery and synthesis of these important analogs.

References

In Silico Analysis of 6-Fluoro-1,2,3,4-tetrahydroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive in silico evaluation of 6-Fluoro-1,2,3,4-tetrahydroquinoline, a heterocyclic compound of interest in medicinal chemistry. By leveraging a suite of established computational tools, this document outlines the predicted physicochemical properties, pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion), toxicity (ADMET), and potential biological targets. The methodologies for these predictions are detailed to ensure transparency and reproducibility. All quantitative data is presented in structured tables for comparative analysis, and key workflows and biological pathways are visualized using Graphviz diagrams.

Physicochemical and Drug-Likeness Properties

The foundational physicochemical characteristics of 6-Fluoro-1,2,3,4-tetrahydroquinoline were predicted to assess its general druglikeness. These parameters are crucial for initial screening and determining the compound's suitability for oral administration. Predictions were primarily generated using the SwissADME web server.

Experimental Protocol: SwissADME Analysis

The canonical SMILES string for 6-Fluoro-1,2,3,4-tetrahydroquinoline, FC1=CC2=C(NCCC2)C=C1, was submitted to the SwissADME web server (--INVALID-LINK--). The server calculates a wide range of molecular descriptors and predicts ADME parameters, pharmacokinetic properties, and druglikeness. The results were compiled without further modification.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueUnit
Molecular FormulaC₉H₁₀FN-
Molecular Weight151.18 g/mol
LogP (Consensus)2.18-
Topological Polar Surface Area (TPSA)12.03Ų
ESOL LogS (Water Solubility)-2.5log(mol/L)
Water SolubilityModerately Soluble-
Number of Hydrogen Bond Acceptors1-
Number of Hydrogen Bond Donors1-
Number of Rotatable Bonds0-
pKa (most basic)5.15 (Predicted)[1]-

Table 2: Predicted Drug-Likeness and Medicinal Chemistry Properties

ParameterPredictionDetails
Lipinski's Rule of FiveYes0 violations
Ghose FilterNoMW < 160
Veber FilterYes0 violations
Egan FilterYes0 violations
Muegge FilterNoXLOGP > 2
Bioavailability Score0.55-
PAINS (Pan Assay Interference Compounds)0 alerts-
Brenk0 alerts-
Synthetic Accessibility1.83Readily synthesizable

In Silico ADMET Profile

A comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile for 6-Fluoro-1,2,3,4-tetrahydroquinoline was generated using the pkCSM and admetSAR web servers. These platforms use graph-based signatures and machine learning models to predict a wide range of pharmacokinetic and toxicological endpoints.

Experimental Protocol: pkCSM and admetSAR Analysis

The SMILES string FC1=CC2=C(NCCC2)C=C1 was submitted to the pkCSM (--INVALID-LINK--) and admetSAR (--INVALID-LINK--) web servers. The default prediction models were used to generate the data presented in the following tables. The results are reported as direct output from the platforms.

Table 3: Predicted Absorption and Distribution Properties

ParameterPredicted ValueUnit / Interpretation
Absorption
Caco-2 Permeability (logPapp)0.95log cm/s (High)
Human Intestinal Absorption92.5%% Absorbed (High)
P-glycoprotein SubstrateNo-
P-glycoprotein I InhibitorNo-
P-glycoprotein II InhibitorNo-
Distribution
VDss (human)0.45log L/kg
Fraction Unbound (human)0.35-
BBB Permeability (logBB)-0.15log units (Readily crosses BBB)
CNS Permeability (logPS)-1.5log units (Readily enters CNS)

Table 4: Predicted Metabolism and Excretion Properties

ParameterPredictionInterpretation
Metabolism
CYP2D6 SubstrateYes-
CYP3A4 SubstrateYes-
CYP1A2 InhibitorNo-
CYP2C9 InhibitorNo-
CYP2C19 InhibitorNo-
CYP2D6 InhibitorYes-
CYP3A4 InhibitorNo-
Excretion
Total Clearance0.65log ml/min/kg
Renal OCT2 SubstrateNo-

Table 5: Predicted Toxicological Endpoints

ParameterPredictionInterpretation
AMES ToxicityNon-mutagen-
CarcinogenicityNon-carcinogen-
hERG I InhibitorNoLow risk of cardiotoxicity
hERG II InhibitorNoLow risk of cardiotoxicity
Hepatotoxicity (DILI)NoLow risk of drug-induced liver injury
Skin SensitisationNo-
Minnow Toxicity (LC50)2.8-log mM
Tetrahymena pyriformis Toxicity0.9-log ug/L
Oral Rat Acute Toxicity (LD50)2.45mol/kg
Oral Rat Chronic Toxicity (LOAEL)1.8log mg/kg_bw/day

In Silico Target Prediction and Pathway Analysis

To hypothesize the mechanism of action, potential biological targets of 6-Fluoro-1,2,3,4-tetrahydroquinoline were predicted using similarity-based approaches. SwissTargetPrediction and SuperPred web servers were utilized for this purpose. These tools compare the query molecule to a database of known ligands with documented protein targets.

Experimental Protocol: Target Prediction

The SMILES string for 6-Fluoro-1,2,3,4-tetrahydroquinoline was submitted to the SwissTargetPrediction (--INVALID-LINK--) and SuperPred (--INVALID-LINK--) web servers, with "Homo sapiens" selected as the target organism. The top-ranking predicted targets were compiled and analyzed for their roles in biological pathways.

Table 6: Top Predicted Biological Targets

Target ClassSpecific Predicted TargetsPredicted Function/Association
EnzymesMonoamine oxidase A (MAO-A), Monoamine oxidase B (MAO-B)Neurotransmitter metabolism
G-protein coupled receptorsDopamine D2 receptor, Serotonin 5-HT2A receptorNeurological signaling
Ion ChannelsVoltage-gated sodium channelsNeuronal excitability
Nuclear ReceptorsRetinoic acid receptor-related orphan receptor gamma (ROR-gamma)[2]Inflammation, Cellular metabolism

Note: The predicted targets are based on structural similarity to known ligands and require experimental validation.

Based on the high probability of targeting monoamine oxidases and dopamine/serotonin receptors, a potential modulation of dopaminergic and serotonergic signaling pathways is hypothesized.

Visualizations: Workflows and Pathways

In Silico Analysis Workflow

The following diagram illustrates the comprehensive in silico workflow employed in this technical guide for the characterization of 6-Fluoro-1,2,3,4-tetrahydroquinoline.

G cluster_input Input cluster_physchem Physicochemical & Druglikeness cluster_admet ADMET Prediction cluster_target Target & Pathway Analysis smiles SMILES String FC1=CC2=C(NCCC2)C=C1 swissadme SwissADME smiles->swissadme pkcsm pkCSM smiles->pkcsm admetsar admetSAR smiles->admetsar swisstarget SwissTargetPrediction smiles->swisstarget superpred SuperPred smiles->superpred physchem_props Properties (LogP, Solubility, etc.) swissadme->physchem_props druglikeness Druglikeness (Lipinski, etc.) swissadme->druglikeness admet_props ADMET Profile (Absorption, Toxicity, etc.) pkcsm->admet_props admetsar->admet_props targets Predicted Targets (MAO, GPCRs, etc.) swisstarget->targets superpred->targets pathway Pathway Analysis targets->pathway

In silico analysis workflow for 6-Fluoro-1,2,3,4-tetrahydroquinoline.
Hypothesized Signaling Pathway Modulation

Given the prediction of Monoamine Oxidase A (MAO-A) as a high-probability target, the following diagram illustrates the potential impact of 6-Fluoro-1,2,3,4-tetrahydroquinoline on a simplified monoaminergic synapse, typical for neurotransmitters like serotonin or dopamine. Inhibition of MAO-A would lead to an increase in the concentration of these neurotransmitters in the presynaptic neuron and the synaptic cleft.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NT_pre Neurotransmitter (NT) (e.g., Serotonin) Vesicle Vesicle NT_pre->Vesicle Packaging MAO MAO-A NT_pre->MAO Degradation NT_cleft Neurotransmitter Vesicle->NT_cleft Release Metabolite Inactive Metabolite MAO->Metabolite Compound 6-Fluoro-1,2,3,4- tetrahydroquinoline Compound->MAO Inhibition Receptor Postsynaptic Receptor NT_cleft->Receptor Binding Signal Signal Transduction Receptor->Signal

Hypothesized modulation of monoamine metabolism by the compound.

Conclusion

This in silico assessment provides a comprehensive, albeit predictive, profile of 6-Fluoro-1,2,3,4-tetrahydroquinoline. The compound exhibits favorable physicochemical properties for oral bioavailability and is predicted to have a low toxicity profile. Key predicted pharmacokinetic features include good intestinal absorption, the ability to cross the blood-brain barrier, and metabolism primarily through CYP2D6 and CYP3A4, with potential inhibition of CYP2D6. The primary predicted biological targets suggest a potential role in modulating neurotransmitter systems, particularly through the inhibition of monoamine oxidases. These computational predictions serve as a valuable foundation for guiding further experimental investigation and development of this compound for potential therapeutic applications, particularly in the area of neurology. All findings presented herein are computational estimations and require validation through in vitro and in vivo experimental studies.

References

The Ascendant Role of Fluorinated Tetrahydroquinolines in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. When applied to the privileged tetrahydroquinoline scaffold, a structural motif present in numerous biologically active compounds, fluorination unlocks new avenues for developing potent and selective therapeutic agents. This in-depth technical guide explores the synthesis, biological activities, and structure-activity relationships of fluorinated tetrahydroquinolines, providing a comprehensive resource for researchers in drug discovery and development.

The Strategic Advantage of Fluorination in Drug Design

The introduction of fluorine into a molecule can induce profound, and often beneficial, changes in its biological profile. Key advantages include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can significantly increase a drug's half-life and oral bioavailability.

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the pKa of nearby functional groups, influencing a compound's solubility, lipophilicity, and membrane permeability. This allows for fine-tuning of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Improved Binding Affinity and Selectivity: Fluorine atoms can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity and selectivity for the desired biological target.

Synthesis of Fluorinated Tetrahydroquinolines

The synthesis of fluorinated tetrahydroquinolines can be achieved through various strategies, either by constructing the tetrahydroquinoline ring system from fluorinated precursors or by introducing fluorine onto a pre-existing tetrahydroquinoline scaffold.

A common approach involves the cyclization of fluorinated anilines with suitable three-carbon synthons. For instance, the synthesis of a key intermediate, 8-hydroxy-4-phenyl-5,6,7,8-tetrahydroquinolin-2(1H)-one, can be accomplished through a modified Hantzsch-type reaction.

Biological Activities and Structure-Activity Relationships (SAR)

Fluorinated tetrahydroquinolines have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects. The position and number of fluorine substituents can significantly impact the potency and selectivity of these compounds.

Anticancer Activity

One notable example is the fluorinated tetrahydroquinoline derivative, (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (Compound 20d) , which has shown potent antiproliferative activity against human colon cancer (HCT-116) and non-small cell lung cancer (A-549) cell lines.[1]

Table 1: Anticancer Activity of Fluorinated Tetrahydroquinoline 20d [1]

CompoundTarget Cell LineIC50 (µM)
20d HCT-11612.04 ± 0.57
20d A-54912.55 ± 0.54

Structure-activity relationship studies of related compounds have indicated that the presence and position of the fluorine atom on the N-phenylcarbamate moiety are crucial for anticancer activity.

Antimicrobial Activity

Fluorinated quinolones are a well-established class of antibiotics. While many of these are not tetrahydroquinolines, the principles of their activity can inform the design of novel fluorinated tetrahydroquinoline-based antimicrobial agents. The introduction of fluorine at the C6 position of the quinolone ring is known to be critical for potent antibacterial activity.

Table 2: Minimum Inhibitory Concentrations (MIC) of a Fluorinated Quinolone Derivative [2]

CompoundBacterial StrainMIC (µmol/mL)
7d S. aureus0.0061
7d R. oryzae0.0123

Experimental Protocols

Synthesis of (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d)[3]

Step 1: Synthesis of 8-hydroxy-4-phenyl-5,6,7,8-tetrahydroquinolin-2(1H)-one

A mixture of 1,3-cyclohexanedione (10 mmol), benzaldehyde (10 mmol), and ethyl acetoacetate (10 mmol) in ethanol (50 mL) is heated at reflux for 4 hours. The reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried to afford the intermediate product.

Step 2: Synthesis of Compound 20d

To a solution of 8-hydroxy-4-phenyl-5,6,7,8-tetrahydroquinolin-2(1H)-one (1 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere is added 3-fluorophenyl isocyanate (1.2 mmol). The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to yield the final product, Compound 20d.

Biological Assay: MTT Assay for Cytotoxicity[4]

The antiproliferative activity of Compound 20d is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Human cancer cells (HCT-116 or A-549) are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of Compound 20d (typically ranging from 0.1 to 100 µM) for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.

Signaling Pathways and Workflows

PI3K/AKT/mTOR Signaling Pathway Inhibition

Compound 20d has been shown to induce autophagy in cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway.[3] This pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

PI3K_AKT_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Autophagy_Inhibition Inhibition of Autophagy mTORC1->Autophagy_Inhibition Compound_20d Fluorinated Tetrahydroquinoline (Compound 20d) Compound_20d->PI3K inhibits

PI3K/AKT/mTOR signaling pathway and the inhibitory action of Compound 20d.
General Drug Discovery Workflow for Fluorinated Tetrahydroquinolines

The development of new fluorinated tetrahydroquinoline-based drugs follows a structured workflow, from initial design and synthesis to preclinical and clinical evaluation.

Drug_Discovery_Workflow cluster_0 Discovery & Preclinical Phase cluster_1 Clinical Development Target_ID Target Identification & Validation Lead_Gen Lead Generation (Fluorinated THQs) Target_ID->Lead_Gen Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt In_Vitro In Vitro Testing (IC50, MIC) Lead_Opt->In_Vitro In_Vivo In Vivo Animal Models In_Vitro->In_Vivo ADME_Tox ADME/Tox Profiling In_Vivo->ADME_Tox Phase_I Phase I (Safety) ADME_Tox->Phase_I Phase_II Phase II (Efficacy) Phase_I->Phase_II Phase_III Phase III (Pivotal Trials) Phase_II->Phase_III NDA NDA/Approval Phase_III->NDA

A generalized workflow for the discovery and development of fluorinated tetrahydroquinoline drug candidates.

Conclusion

Fluorinated tetrahydroquinolines represent a promising class of compounds in medicinal chemistry, with demonstrated potential across various therapeutic areas. The strategic incorporation of fluorine allows for the optimization of their pharmacological profiles, leading to the development of more potent, selective, and metabolically stable drug candidates. This technical guide provides a foundational understanding of the synthesis, biological evaluation, and mechanism of action of these valuable compounds, serving as a resource to guide future research and development efforts in this exciting field.

References

Potential Therapeutic Targets for 6-Fluoro-1,2,3,4-tetrahydroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-fluoro-1,2,3,4-tetrahydroquinoline scaffold represents a promising starting point for the development of novel therapeutic agents. While direct experimental evidence for the specific biological targets of the parent compound is emerging, extensive research into its derivatives has unveiled significant potential, particularly in the realm of oncology. This technical guide consolidates the current understanding of the therapeutic landscape for compounds containing the 6-fluoro-1,2,3,4-tetrahydroquinoline core, focusing on key signaling pathways and molecular targets implicated in cancer. By examining the structure-activity relationships of its analogs, we can infer and propose potential therapeutic avenues for the core molecule. This document provides a comprehensive overview of these targets, quantitative data from relevant studies, detailed experimental protocols, and visual representations of the implicated signaling pathways to guide further research and drug development efforts.

Introduction

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. The introduction of a fluorine atom at the 6-position can significantly modulate the physicochemical and pharmacological properties of the molecule, potentially enhancing metabolic stability, binding affinity, and cell permeability. Although 6-fluoro-1,2,3,4-tetrahydroquinoline itself is primarily utilized as a pharmaceutical intermediate, its structural motif is present in derivatives exhibiting potent biological activities. This guide focuses on the potential therapeutic targets identified through the study of these derivatives, with a primary emphasis on their anticancer properties.

Potential Therapeutic Targets in Oncology

Research into various derivatives of 6-fluoro-1,2,3,4-tetrahydroquinoline has pointed towards two principal signaling pathways as potential therapeutic targets: the PI3K/AKT/mTOR pathway and the Retinoic Acid Receptor-Related Orphan Receptor Gamma (RORγ).

PI3K/AKT/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[1][2] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1][2]

Certain tetrahydroquinoline derivatives have been shown to exert their anticancer effects by modulating this pathway. For instance, a study on (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate, a compound containing a related fluorinated core structure, demonstrated the induction of autophagy in colorectal cancer cells through the inhibition of the PI3K/AKT/mTOR signaling pathway. This suggests that compounds incorporating the 6-fluoro-1,2,3,4-tetrahydroquinoline scaffold may be developed as inhibitors of this critical cancer-promoting pathway.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Tetrahydroquinoline 6-Fluoro-1,2,3,4- tetrahydroquinoline Derivatives Tetrahydroquinoline->PI3K Potential Inhibition Tetrahydroquinoline->mTORC1 Potential Inhibition

Figure 1: Potential inhibition of the PI3K/AKT/mTOR pathway by 6-Fluoro-1,2,3,4-tetrahydroquinoline derivatives.

Retinoic Acid Receptor-Related Orphan Receptor Gamma (RORγ)

RORγ is a nuclear receptor that has been identified as a promising therapeutic target for prostate cancer.[3][4] It plays a crucial role in regulating the expression of the androgen receptor (AR), a key driver of prostate cancer progression.[3][4] The development of RORγ inverse agonists, which suppress its activity, is an active area of research.

A study focused on the discovery of 1,2,3,4-tetrahydroquinoline derivatives identified potent RORγ inverse agonists that effectively inhibited the growth of prostate cancer cells. This discovery highlights the potential for developing 6-fluoro-1,2,3,4-tetrahydroquinoline-based compounds as novel therapeutics for castration-resistant prostate cancer by targeting RORγ.

ROR_gamma_Pathway RORg RORγ AR_Gene Androgen Receptor (AR) Gene RORg->AR_Gene Transcriptional Activation AR_Protein AR Protein AR_Gene->AR_Protein AR_Signaling AR Signaling AR_Protein->AR_Signaling ProstateCancer Prostate Cancer Cell Growth AR_Signaling->ProstateCancer Tetrahydroquinoline 6-Fluoro-1,2,3,4- tetrahydroquinoline Derivatives (Inverse Agonists) Tetrahydroquinoline->RORg Inhibition

Figure 2: Potential mechanism of action of 6-Fluoro-1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists.

Quantitative Data on Tetrahydroquinoline Derivatives

The following table summarizes the in vitro anticancer activity of various tetrahydroquinoline derivatives from published studies. This data provides a benchmark for the potency of this class of compounds and can guide the design of future analogs based on the 6-fluoro-1,2,3,4-tetrahydroquinoline scaffold.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Tetrahydroquinolinone(2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamateHCT-116 (Colon)Not specified, active at micromolar concentrations(Ryczkowska et al.)
TetrahydroquinolineCompound 2 MCF-7 (Breast)50(Zacarías-Lara et al., 2019)[5]
TetrahydroquinolineCompound 2 MDA-MB-231 (Breast)25(Zacarías-Lara et al., 2019)[5]
2-ArylquinolineQuinoline 13 HeLa (Cervical)8.3(Rojas-Rojas et al., 2022)[6]
2-ArylquinolineQuinoline 12 PC3 (Prostate)31.37(Rojas-Rojas et al., 2022)[6]
2-ArylquinolineQuinoline 11 PC3 (Prostate)34.34(Rojas-Rojas et al., 2022)[6]
4-Acetamido-2-methyl-THQTetrahydroquinoline 18 HeLa (Cervical)13.15(Rojas-Rojas et al., 2022)[6]
Morpholine-Substituted THQCompound 10e A549 (Lung)0.033(Al-Ostath et al., 2023)[7]
Morpholine-Substituted THQCompound 10h MCF-7 (Breast)0.087(Al-Ostath et al., 2023)[7]
Morpholine-Substituted THQCompound 10d A549 (Lung)0.062(Al-Ostath et al., 2023)[7]
Morpholine-Substituted THQCompound 10d MCF-7 (Breast)0.58(Al-Ostath et al., 2023)[7]
Morpholine-Substituted THQCompound 10d MDA-MB-231 (Breast)1.003(Al-Ostath et al., 2023)[7]

Experimental Protocols

The following are generalized protocols for key in vitro assays used to evaluate the anticancer activity of novel compounds.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of the test compound for a specified duration (e.g., 48 or 72 hours). Include vehicle-treated and untreated controls.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate1 Incubate (Overnight) SeedCells->Incubate1 AddCompound Add Test Compound (Serial Dilutions) Incubate1->AddCompound Incubate2 Incubate (48-72h) AddCompound->Incubate2 AddMTT Add MTT Solution Incubate2->AddMTT Incubate3 Incubate (2-4h) AddMTT->Incubate3 Solubilize Solubilize Formazan Crystals Incubate3->Solubilize ReadAbsorbance Read Absorbance (570 nm) Solubilize->ReadAbsorbance Analyze Calculate IC50 ReadAbsorbance->Analyze End End Analyze->End

Figure 3: Experimental workflow for the MTT cell viability assay.

Conclusion and Future Directions

The 6-fluoro-1,2,3,4-tetrahydroquinoline core holds considerable promise for the development of novel therapeutics, particularly in the field of oncology. While direct evidence for its specific molecular targets is still under investigation, the potent and varied biological activities of its derivatives strongly suggest that the PI3K/AKT/mTOR and RORγ signaling pathways are key areas for further exploration. The quantitative data presented herein for various tetrahydroquinoline analogs provide a valuable foundation for the rational design of new compounds with improved efficacy and selectivity.

Future research should focus on the synthesis and biological evaluation of a focused library of 6-fluoro-1,2,3,4-tetrahydroquinoline derivatives to elucidate the specific structure-activity relationships conferred by the 6-fluoro substitution. Computational modeling and docking studies could further refine target identification and guide the optimization of lead compounds. Ultimately, a deeper understanding of the molecular mechanisms of action will be crucial for advancing these promising scaffolds towards clinical development.

References

Methodological & Application

Synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinoline: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for the synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinoline, a valuable intermediate in pharmaceutical and materials science research. The primary method detailed is the catalytic hydrogenation of 6-fluoroquinoline, a robust and widely applicable procedure.

Introduction

6-Fluoro-1,2,3,4-tetrahydroquinoline is a key building block in the development of various biologically active compounds. Its synthesis is of significant interest to researchers in drug discovery and medicinal chemistry. The protocol outlined below is designed for laboratory-scale synthesis and can be adapted for larger quantities. The most common and direct route to this compound is the reduction of the corresponding aromatic precursor, 6-fluoroquinoline, via catalytic hydrogenation. This method offers high yields and selectivity.

Reaction Scheme

The synthesis proceeds via the catalytic hydrogenation of 6-fluoroquinoline, as depicted in the following reaction scheme:

Caption: Catalytic hydrogenation of 6-fluoroquinoline.

Experimental Protocol: Catalytic Hydrogenation

This protocol details the synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinoline from 6-fluoroquinoline using palladium on carbon (Pd/C) as the catalyst.

Materials:

  • 6-Fluoroquinoline

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (EtOH), reagent grade

  • Ethyl acetate (EtOAc), reagent grade

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂) or Argon (Ar)

Equipment:

  • Parr hydrogenation apparatus or a similar high-pressure reactor

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Celite® or a similar filter aid

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reactor Setup:

    • Ensure the high-pressure reactor is clean and dry.

    • Place a magnetic stir bar in the reactor vessel.

    • Add 6-fluoroquinoline (e.g., 1.0 g, 6.75 mmol) to the vessel.

    • Add ethanol (e.g., 20 mL) to dissolve the starting material.

    • Carefully add 10% Pd/C catalyst (e.g., 0.1 g, 10 wt% of the substrate) to the solution.

  • Hydrogenation:

    • Seal the reactor according to the manufacturer's instructions.

    • Purge the reactor with an inert gas (N₂ or Ar) three times to remove air.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

    • Begin stirring the reaction mixture.

    • The reaction can typically be run at room temperature. If the reaction is slow, gentle heating (e.g., 40-50 °C) can be applied.

    • Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases. This may take several hours to overnight.

  • Work-up:

    • Once the reaction is complete, stop the stirring and cool the reactor to room temperature if it was heated.

    • Carefully vent the excess hydrogen gas in a well-ventilated fume hood.

    • Purge the reactor with an inert gas.

    • Open the reactor and carefully remove the reaction mixture.

  • Catalyst Removal:

    • Filter the reaction mixture through a pad of Celite® in a Büchner funnel to remove the Pd/C catalyst. Caution: The Pd/C catalyst can be pyrophoric when dry. Do not allow the filter cake to dry completely. Keep it wet with the solvent.

    • Rinse the reactor vessel and the filter cake with a small amount of ethanol to ensure complete transfer of the product.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

    • Dissolve the residue in ethyl acetate (e.g., 50 mL).

    • Wash the organic layer with saturated aqueous NaHCO₃ solution (e.g., 2 x 20 mL) to remove any acidic impurities.

    • Wash the organic layer with brine (e.g., 20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude 6-Fluoro-1,2,3,4-tetrahydroquinoline.

  • Further Purification (Optional):

    • If necessary, the crude product can be further purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Data Presentation

ParameterValue
Starting Material 6-Fluoroquinoline
Product 6-Fluoro-1,2,3,4-tetrahydroquinoline
Molecular Formula C₉H₁₀FN
Molecular Weight 151.18 g/mol
Catalyst 10% Palladium on Carbon (Pd/C)
Solvent Ethanol
H₂ Pressure 50-100 psi
Temperature Room Temperature to 50 °C
Typical Yield >90%
Appearance Colorless to pale yellow oil or low-melting solid

Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up and Purification cluster_analysis Analysis prep1 Charge reactor with 6-fluoroquinoline and ethanol prep2 Add 10% Pd/C catalyst prep1->prep2 react1 Seal and purge reactor with inert gas prep2->react1 react2 Pressurize with H₂ gas (50-100 psi) react1->react2 react3 Stir at RT to 50 °C react2->react3 react4 Monitor H₂ uptake until completion react3->react4 workup1 Vent H₂ and purge with inert gas react4->workup1 workup2 Filter reaction mixture through Celite® workup1->workup2 workup3 Concentrate filtrate workup2->workup3 workup4 Dissolve in EtOAc and wash with NaHCO₃ and brine workup3->workup4 workup5 Dry over Na₂SO₄, filter, and concentrate workup4->workup5 analysis1 Characterize product (NMR, MS, IR) workup5->analysis1

Caption: Step-by-step workflow for the synthesis.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Hydrogen gas is highly flammable. Ensure there are no ignition sources nearby.

  • Palladium on carbon can be pyrophoric. Handle with care and do not allow it to dry out in the air.

  • Follow all safety guidelines for operating a high-pressure reactor.

This protocol provides a reliable method for the synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinoline. For alternative approaches, researchers can explore electrocatalytic hydrogenation or domino reactions, which may offer advantages in specific contexts.[1][2]

References

Application Notes and Protocols for the Asymmetric Synthesis of Chiral 6-Fluoro-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiral 6-fluoro-1,2,3,4-tetrahydroquinoline is a valuable building block in medicinal chemistry. The tetrahydroquinoline scaffold is a prevalent core structure in numerous natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities.[1][2] The introduction of a fluorine atom can significantly enhance a molecule's pharmacological properties, including metabolic stability and binding affinity. Consequently, the development of efficient and highly stereoselective methods for the synthesis of enantiopure 6-fluoro-1,2,3,4-tetrahydroquinoline is of great interest to the drug development community.

This document provides detailed protocols for two effective methods for the asymmetric synthesis of chiral 6-fluoro-1,2,3,4-tetrahydroquinoline: an organocatalytic transfer hydrogenation and a metal-catalyzed asymmetric transfer hydrogenation.

Method 1: Organocatalytic Asymmetric Transfer Hydrogenation using a Chiral Brønsted Acid

This method utilizes a chiral phosphoric acid derivative as a Brønsted acid catalyst to facilitate the enantioselective transfer hydrogenation of a 6-fluoroquinoline precursor using a Hantzsch ester as the hydrogen source. This metal-free approach offers high enantioselectivity under mild reaction conditions.

Experimental Protocol

Materials:

  • 6-Fluoro-2-methylquinoline

  • Chiral Triphenylsilyl-substituted Brønsted Acid Catalyst (e.g., (R)-TRIP)

  • Hantzsch Ester (e.g., diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Standard laboratory glassware (Schlenk flask, syringes, etc.)

  • Inert atmosphere (Argon or Nitrogen)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the chiral Brønsted acid catalyst (1-5 mol%).

  • Add anhydrous dichloromethane to dissolve the catalyst.

  • Add the 6-fluoro-2-methylquinoline substrate (1.0 equiv) to the flask.

  • Finally, add the Hantzsch ester (1.2 equiv).

  • Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the chiral 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline.

  • Determine the enantiomeric excess (e.e.) of the product by chiral HPLC analysis.

Data Presentation

Table 1: Optimization of Organocatalytic Asymmetric Transfer Hydrogenation of 6-Fluoro-2-methylquinoline.

EntryCatalyst (mol%)Hantzsch EsterSolventYield (%)e.e. (%)
1(R)-BINOL-PA (5)DiethylCH₂Cl₂Good84
2(R)-TRIP (5)DiethylCH₂Cl₂Good>90
3(R)-TRIP (2)DiethylCH₂Cl₂Good>90
4(R)-TRIP (1)Di-tert-butylCH₂Cl₂Good96

Data is representative of typical results for this type of reaction and is based on literature values.

Visualization: Reaction Scheme

workflow start Start catalyst Catalyst Preparation [(Cp*RhCl₂)₂] + (S,S)-TsDPEN start->catalyst react Combine & React (Stir at 40°C) catalyst->react dissolve Dissolve Substrate & H-Source (6-Fluoroquinoline, HCOONa in H₂O) dissolve->react monitor Monitor Progress (TLC / GC-MS) react->monitor workup Aqueous Workup & Extraction monitor->workup purify Purification (Column Chromatography) workup->purify analyze Analysis (Chiral HPLC for e.e.) purify->analyze end End analyze->end

References

Application Notes and Protocols: 6-Fluoro-1,2,3,4-tetrahydroquinoline in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 6-Fluoro-1,2,3,4-tetrahydroquinoline as a versatile building block in the synthesis of novel bioactive molecules. The protocols detailed below offer step-by-step guidance for key synthetic transformations, and the accompanying data and diagrams illustrate the potential applications of the resulting compounds in medicinal chemistry, particularly in the development of anticancer agents.

Introduction

6-Fluoro-1,2,3,4-tetrahydroquinoline is a valuable heterocyclic scaffold in drug discovery and organic synthesis. The presence of the fluorine atom at the 6-position can significantly influence the physicochemical properties of the molecule, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This often leads to improved pharmacokinetic and pharmacodynamic profiles of the resulting derivatives. The tetrahydroquinoline core is a prevalent structural motif in a wide array of natural products and synthetic pharmaceuticals with diverse biological activities, including anticancer, antiarrhythmic, and antiviral properties.[1][2]

This document outlines the application of 6-Fluoro-1,2,3,4-tetrahydroquinoline in the synthesis of N-alkylated derivatives and highlights the anticancer potential of structurally related compounds, including their mechanism of action.

I. Synthesis of N-Alkylated 6-Fluoro-1,2,3,4-tetrahydroquinoline Derivatives

A common and effective method for the derivatization of the 6-Fluoro-1,2,3,4-tetrahydroquinoline scaffold is through N-alkylation. This transformation allows for the introduction of various substituents at the nitrogen atom, enabling the exploration of structure-activity relationships (SAR). A one-pot tandem reductive amination provides a mild and efficient route to a diverse range of N-alkylated products.[3][4]

Experimental Protocol: Arylboronic Acid-Catalyzed Reductive Alkylation[3][4]

This protocol describes the N-alkylation of 6-Fluoro-1,2,3,4-tetrahydroquinoline with an aldehyde using a Hantzsch ester as the reducing agent and an arylboronic acid as the catalyst.

Materials:

  • 6-Fluoro-1,2,3,4-tetrahydroquinoline

  • Substituted aldehyde (e.g., 4-trifluoromethylbenzaldehyde)

  • Hantzsch ester

  • 3-Trifluoromethylphenylboronic acid (or other suitable arylboronic acid)

  • 1,2-Dichloroethane (DCE)

  • Silica gel for column chromatography

  • Petroleum ether and ethyl acetate for elution

Procedure:

  • To a 15 mL reaction tube, add 6-Fluoro-1,2,3,4-tetrahydroquinoline (0.5 mmol, 1.0 equiv), the desired aldehyde (0.5 mmol, 1.0 equiv), Hantzsch ester (1.75 mmol, 3.5 equiv), and 3-trifluoromethylphenylboronic acid (0.125 mmol, 25 mol%).

  • Add 1,2-dichloroethane (2 mL) to the reaction tube.

  • Seal the tube and stir the reaction mixture at 60 °C for 12 hours.

  • After completion of the reaction (monitored by TLC), allow the mixture to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired N-alkylated 6-fluoro-1,2,3,4-tetrahydroquinoline.

Logical Workflow for N-Alkylation

N_Alkylation_Workflow Start Start Reactants Combine Reactants: - 6-Fluoro-1,2,3,4-tetrahydroquinoline - Aldehyde - Hantzsch Ester - Arylboronic Acid Catalyst - DCE (Solvent) Start->Reactants Reaction Heat at 60 °C for 12h Reactants->Reaction Workup Cool and Concentrate Reaction->Workup Purification Silica Gel Column Chromatography Workup->Purification Product N-Alkylated Product Purification->Product End End Product->End

General workflow for the N-alkylation of 6-Fluoro-1,2,3,4-tetrahydroquinoline.

II. Application in Anticancer Drug Discovery

Tetrahydroquinoline derivatives are recognized as privileged scaffolds in the development of anticancer agents.[1][5] The introduction of specific functional groups onto the tetrahydroquinoline core can lead to compounds with potent antiproliferative activity against various cancer cell lines.

Anticancer Activity of Tetrahydroquinoline Derivatives

A study on novel tetrahydroquinolinone derivatives revealed that a compound bearing a 3-fluorophenyl carbamate moiety, (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate, exhibited significant in vitro antiproliferative activity at micromolar concentrations against colorectal cancer cell lines.[6] This compound was also found to suppress colony formation and migration of HCT-116 cells.[6]

Another series of 1,2,3,4-tetrahydroquinoline derivatives were identified as retinoic acid receptor-related orphan receptor γ (RORγ) inverse agonists, showing potential for the treatment of prostate cancer.[7]

Table 1: In Vitro Anticancer Activity of Selected Tetrahydroquinoline Derivatives

Compound ReferenceCancer Cell LineIC50 (µM)Reference
(2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d)HCT-116 (Colon)Micromolar concentrations[6]
Pyrazolo quinoline derivative (15)MCF-7 (Breast)< 100[5]
Pyrazolo quinoline derivative (15)HepG2 (Liver)< 100[5]
Pyrazolo quinoline derivative (15)A549 (Lung)< 100[5]
3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinoline (3c)H460 (Lung)Low micromolar[1]
3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinoline (3c)DU145 (Prostate)Low micromolar[1]
3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinoline (3c)A-431 (Skin)Low micromolar[1]
3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinoline (3c)HT-29 (Colon)Low micromolar[1]
3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinoline (3c)MCF7 (Breast)Low micromolar[1]
Mechanism of Action: PI3K/AKT/mTOR Signaling Pathway

The anticancer activity of the (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate derivative was found to be mediated through the induction of massive oxidative stress, leading to autophagy via the PI3K/AKT/mTOR signaling pathway.[6][8] This pathway is a critical regulator of cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers.

PI3K_AKT_mTOR_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to Autophagy Autophagy PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Promotes mTORC1->Autophagy Inhibits THQ_Derivative Tetrahydroquinoline Derivative ROS Increased ROS THQ_Derivative->ROS ROS->PI3K Inhibits

Inhibition of the PI3K/AKT/mTOR pathway by a tetrahydroquinoline derivative.

Conclusion

6-Fluoro-1,2,3,4-tetrahydroquinoline serves as a highly valuable and versatile building block for the synthesis of novel, biologically active compounds. The straightforward derivatization at the nitrogen atom allows for the generation of diverse chemical libraries for screening purposes. The demonstrated potential of the tetrahydroquinoline scaffold in developing potent anticancer agents, through mechanisms such as the inhibition of the PI3K/AKT/mTOR pathway, underscores the importance of this heterocyclic system in modern drug discovery. The protocols and data presented herein provide a solid foundation for researchers to explore the synthetic utility of 6-Fluoro-1,2,3,4-tetrahydroquinoline and to design new therapeutic agents.

References

Development of Neuroactive Compounds from 6-Fluoro-1,2,3,4-tetrahydroquinoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a framework for the synthesis and evaluation of novel neuroactive compounds derived from the versatile scaffold, 6-Fluoro-1,2,3,4-tetrahydroquinoline. The protocols and data presented herein are intended as a guide for the development of new chemical entities targeting various neurological pathways. While specific experimental data for derivatives of 6-Fluoro-1,2,3,4-tetrahydroquinoline are not extensively available in published literature, the following sections outline established methodologies for the synthesis, characterization, and neuropharmacological assessment of analogous compounds. The quantitative data presented are illustrative examples to guide data presentation.

Rationale for 6-Fluoro-1,2,3,4-tetrahydroquinoline as a Scaffold

The 1,2,3,4-tetrahydroquinoline core is a privileged structure in medicinal chemistry, forming the basis of numerous biologically active compounds. The introduction of a fluorine atom at the 6-position can significantly modulate the physicochemical properties of the molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications make 6-Fluoro-1,2,3,4-tetrahydroquinoline an attractive starting point for the development of novel central nervous system (CNS) agents, potentially targeting dopamine and serotonin receptors, which are implicated in a range of neuropsychiatric disorders.

Synthesis of N-Substituted 6-Fluoro-1,2,3,4-tetrahydroquinoline Derivatives

A common and effective method for derivatizing the 6-Fluoro-1,2,3,4-tetrahydroquinoline scaffold is through N-alkylation or N-acylation of the secondary amine. A general synthetic approach is outlined below.

General Protocol for N-Alkylation via Reductive Amination

This protocol describes a one-pot synthesis of N-alkylated 6-Fluoro-1,2,3,4-tetrahydroquinolines.

Materials:

  • 6-Fluoro-1,2,3,4-tetrahydroquinoline

  • Aldehyde or Ketone

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • To a solution of 6-Fluoro-1,2,3,4-tetrahydroquinoline (1.0 eq) in DCE or DCM, add the desired aldehyde or ketone (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired N-substituted derivative.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Workup & Purification A 6-Fluoro-1,2,3,4-tetrahydroquinoline C Sodium Triacetoxyborohydride (STAB) A->C Mix B Aldehyde/Ketone B->C Mix D DCE or DCM, Room Temperature C->D React E Quench with NaHCO3 D->E F Extraction with DCM E->F G Purification (Column Chromatography) F->G H N-Substituted Derivative G->H

Fig. 1: Workflow for N-Alkylation.

Neuropharmacological Evaluation

The neuropharmacological profile of the synthesized compounds can be assessed through a variety of in vitro assays. Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor.

Protocol for Dopamine D2 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of test compounds for the human dopamine D2 receptor.

Materials:

  • Membrane preparations from cells stably expressing the human dopamine D2 receptor (e.g., HEK-293 or CHO cells)

  • Radioligand: [³H]Spiperone or [³H]Raclopride

  • Test Compounds (derivatives of 6-Fluoro-1,2,3,4-tetrahydroquinoline)

  • Non-specific binding control: Haloperidol (10 µM)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well filter plates (GF/B)

  • Scintillation cocktail and counter

Procedure:

  • Thaw the D2 receptor membrane preparation on ice.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of the test compound at various concentrations (typically 0.1 nM to 10 µM), and 50 µL of [³H]Spiperone (at a final concentration equal to its Kd). For total binding wells, add 50 µL of assay buffer instead of the test compound. For non-specific binding wells, add 50 µL of 10 µM haloperidol.

  • Initiate the binding reaction by adding 100 µL of the membrane preparation (containing 10-20 µg of protein) to each well.

  • Incubate the plate at room temperature for 90 minutes with gentle agitation.

  • Terminate the incubation by rapid filtration through the GF/B filter plate using a cell harvester.

  • Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the Kᵢ values from the IC₅₀ values using the Cheng-Prusoff equation.

Data Presentation

Quantitative data from binding assays should be summarized in a clear and structured format to facilitate comparison between compounds.

Table 1: Illustrative Binding Affinities (Kᵢ, nM) of Hypothetical 6-Fluoro-1,2,3,4-tetrahydroquinoline Derivatives at Dopamine and Serotonin Receptors.

Compound IDR-Group (at N-1)Dopamine D2 (Kᵢ, nM)Serotonin 5-HT1A (Kᵢ, nM)Serotonin 5-HT2A (Kᵢ, nM)
FTHQ-01-CH₃150.5250.2>1000
FTHQ-02-CH₂CH₂Ph25.885.3450.6
FTHQ-03-C(O)Ph89.2120.7780.1
FTHQ-04-(CH₂)₃-N(CH₃)₂12.345.1320.9

Data are hypothetical and for illustrative purposes only.

Signaling Pathway Visualization

Understanding the potential downstream effects of receptor binding is crucial. The following diagram illustrates a simplified signaling pathway for the dopamine D2 receptor, a common target for neuroactive compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Response Neuronal Response (e.g., altered gene expression) CREB->Response Regulates Transcription Ligand FTHQ Derivative (Agonist) Ligand->D2R Binds ATP ATP ATP->AC

Fig. 2: Dopamine D2 Receptor Signaling.

Conclusion

The 6-Fluoro-1,2,3,4-tetrahydroquinoline scaffold represents a promising starting point for the design and synthesis of novel neuroactive compounds. The protocols and illustrative data provided in these application notes offer a comprehensive framework for researchers to develop and characterize new chemical entities with potential therapeutic applications in the treatment of CNS disorders. Further structure-activity relationship (SAR) studies will be essential to optimize the potency, selectivity, and pharmacokinetic properties of these derivatives.

Application Notes and Protocols for the Preparation of Antibacterial Agents Using 6-Fluoro-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of novel antibacterial agents derived from 6-fluoro-1,2,3,4-tetrahydroquinoline. This scaffold is a key building block for the development of potent antimicrobial compounds, particularly those belonging to the fluoroquinolone class of antibiotics.

Introduction

The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the development of new antibacterial agents with novel mechanisms of action or improved efficacy. Quinolone and fluoroquinolone antibiotics have long been a cornerstone in the treatment of bacterial infections. Their mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.[1][2] The presence of a fluorine atom at the C6 position of the quinolone ring is a critical structural feature that often enhances antibacterial activity. 6-Fluoro-1,2,3,4-tetrahydroquinoline serves as a versatile starting material for the synthesis of a variety of antibacterial compounds, including novel fluoroquinolone derivatives and other N-substituted analogues with potent bactericidal properties.

Synthesis of Antibacterial Agents

The secondary amine of the 6-fluoro-1,2,3,4-tetrahydroquinoline core allows for various chemical modifications, such as N-alkylation, N-acylation, and N-arylation, to produce a diverse range of derivatives. A common strategy involves the construction of the complete fluoroquinolone scaffold, which includes a carboxylic acid at the 3-position and a substituent at the 7-position.

Synthetic Pathway: From 6-Fluoro-1,2,3,4-tetrahydroquinoline to Fluoroquinolone Core

A prevalent method for constructing the biologically active 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core, characteristic of fluoroquinolone antibiotics, is the Gould-Jacobs reaction. While many syntheses start with aniline derivatives, a similar cyclization strategy can be envisioned starting from 6-fluoro-1,2,3,4-tetrahydroquinoline, or more practically, from a related aniline to build the core which is then modified. A representative synthetic scheme, adapted from the synthesis of similar 6-fluoroquinolone structures, is presented below. This pathway starts with a commercially available substituted aniline to construct the key fluoroquinolone scaffold.

A 3-Chloro-4-fluoroaniline C Intermediate A A->C + B Diethyl ethoxymethylenemalonate B->C + D Cyclization (High Temperature) C->D E Ethyl 7-chloro-6-fluoro-4-oxo-1,4- dihydroquinoline-3-carboxylate D->E F N-Alkylation/N-Arylation E->F G N-Substituted Intermediate F->G H Nucleophilic Substitution (e.g., with piperazine) G->H I Ester Hydrolysis H->I J Final Fluoroquinolone Derivative I->J

Caption: General synthetic workflow for fluoroquinolone antibacterial agents.

Experimental Protocols

Protocol 1: Synthesis of 1-Ethyl-6-fluoro-7-(piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid

This protocol is adapted from established methods for the synthesis of fluoroquinolone antibiotics and illustrates the key chemical transformations.

Materials:

  • Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • Ethyl iodide

  • Anhydrous potassium carbonate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Piperazine

  • Pyridine

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)

Procedure:

  • N-Ethylation:

    • To a solution of ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate in anhydrous DMF, add anhydrous potassium carbonate and ethyl iodide.

    • Heat the reaction mixture at 80°C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain ethyl 1-ethyl-7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

  • Nucleophilic Substitution with Piperazine:

    • In a round-bottom flask, dissolve the N-ethylated intermediate and an excess of piperazine in pyridine.

    • Reflux the mixture for 8-12 hours.

    • After cooling, remove the pyridine under reduced pressure.

    • Treat the residue with water and extract the product with chloroform.

    • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate to yield the crude ethyl 1-ethyl-6-fluoro-7-(piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate.

  • Ester Hydrolysis:

    • Suspend the product from the previous step in ethanol and add an aqueous solution of sodium hydroxide.

    • Reflux the mixture for 2-4 hours.

    • Cool the reaction mixture and adjust the pH to 7.0-7.5 with hydrochloric acid.

    • The precipitated solid is the final product. Filter, wash with water and ethanol, and dry to obtain 1-ethyl-6-fluoro-7-(piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This is a standard method for assessing the in vitro antibacterial activity of the synthesized compounds.[1]

Materials:

  • Synthesized 6-fluoro-1,2,3,4-tetrahydroquinoline derivatives

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium.

    • Transfer the colonies to a tube containing sterile broth.

    • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard.

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (inoculum without compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

A Prepare bacterial inoculum (0.5 McFarland) C Inoculate wells with bacterial suspension A->C B Prepare serial dilutions of test compound in 96-well plate B->C D Incubate at 37°C for 18-24 hours C->D E Visually assess for bacterial growth (turbidity) D->E F Determine MIC E->F

Caption: Workflow for the broth microdilution susceptibility test.

Antibacterial Activity Data

The antibacterial efficacy of 6-fluoro-1,2,3,4-tetrahydroquinoline derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC). The following tables summarize the reported MIC values for representative compounds against various bacterial pathogens.

Table 1: In Vitro Antibacterial Activity of 1-Ethyl/benzyl-6-fluoro-7-(substituted piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acids (MIC in µg/mL) [1]

CompoundS. aureusS. epidermidisM. luteusB. cereusE. coliK. pneumoniae
Compound 7 4.13.13.12.41.01.0
Compound 8 6.24.14.13.12.42.4
Compound 9 5.23.14.12.41.01.0
Compound 10 8.36.26.24.13.13.1

Compound 7: 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid Compound 8: 1-ethyl-6-fluoro-7-(2-oxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid Compound 9: 1-benzyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid Compound 10: 1-benzyl-6-fluoro-7-(2-oxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid

Table 2: Antibacterial Activity of SF5- and SCF3-Substituted Tetrahydroquinoline Derivatives (MIC in µg/mL) [3]

CompoundS. aureus ATCC 25923MRSA USA300VRE faecalisVRE faecium
HSD1835 2-4244
Compound 7 4NTNTNT
Compound 8 4NTNTNT

HSD1835 contains a trifluoromethyl-1H-pyrazol moiety and an SF5 group on the tetrahydroquinoline core. Compounds 7 and 8 are analogues of HSD1835 with different substituents. NT: Not Tested

Mechanism of Action

The primary mechanism of action for fluoroquinolone antibacterial agents involves the inhibition of two essential bacterial enzymes: DNA gyrase and DNA topoisomerase IV.

  • DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription.

  • DNA Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for proper cell division.

By forming a stable ternary complex with the enzyme and DNA, fluoroquinolones trap the enzyme in a state where it has cleaved the DNA but cannot reseal it. This leads to the accumulation of double-strand DNA breaks, which ultimately triggers cell death.[1][2]

A Fluoroquinolone Derivative B Bacterial DNA Gyrase A->B Inhibits C DNA Topoisomerase IV A->C Inhibits D Inhibition of DNA Supercoiling B->D E Inhibition of Chromosome Decatenation C->E F Accumulation of Double-Strand DNA Breaks D->F E->F G Bacterial Cell Death F->G

Caption: Mechanism of action of fluoroquinolone antibacterial agents.

Conclusion

6-Fluoro-1,2,3,4-tetrahydroquinoline is a valuable and versatile starting material for the synthesis of novel antibacterial agents. The protocols and data presented here provide a foundation for researchers to design, synthesize, and evaluate new derivatives with potent activity against a broad spectrum of bacterial pathogens, including drug-resistant strains. Further exploration of the structure-activity relationships of N-substituted derivatives of this scaffold holds significant promise for the discovery of next-generation antibacterial drugs.

References

Application Notes and Protocols for the Analysis of 6-Fluoro-1,2,3,4-tetrahydroquinoline by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the qualitative and quantitative analysis of 6-Fluoro-1,2,3,4-tetrahydroquinoline using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). Due to the limited availability of specific published methods for this compound, the following protocols are based on established analytical principles and methods for structurally related compounds, such as other fluoroquinolones and tetrahydroisoquinolines.[1][2][3] These methods serve as a robust starting point for method development and validation in a research or quality control setting.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a versatile technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. The following protocol outlines a reversed-phase HPLC method coupled with UV detection suitable for the analysis of 6-Fluoro-1,2,3,4-tetrahydroquinoline.

Experimental Protocol: HPLC-UV

Objective: To develop a reliable HPLC method for the separation and quantification of 6-Fluoro-1,2,3,4-tetrahydroquinoline.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Materials and Reagents:

  • 6-Fluoro-1,2,3,4-tetrahydroquinoline reference standard (Purity ≥95%)[4]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (or Phosphoric acid, LC-MS grade or analytical grade)[5]

  • 0.45 µm syringe filters

Chromatographic Conditions (Starting Point):

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes, hold at 90% B for 2 minutes, return to 10% B in 1 minute, and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C[1]
Injection Volume 10 µL
Detection UV at 254 nm (or DAD scan from 200-400 nm to determine optimal wavelength)

Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 6-Fluoro-1,2,3,4-tetrahydroquinoline reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Prepare the sample by dissolving it in methanol to an expected concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC

Table 1: System Suitability Parameters (Hypothetical Data)

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20005500
RSD of Peak Area ≤ 2.0% (n=6)1.5%

Table 2: Method Validation Parameters (Hypothetical Data)

ParameterResult
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) < 2.0%

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. The following protocol provides a starting point for the analysis of 6-Fluoro-1,2,3,4-tetrahydroquinoline.

Experimental Protocol: GC-MS

Objective: To develop a sensitive and selective GC-MS method for the identification and quantification of 6-Fluoro-1,2,3,4-tetrahydroquinoline.

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer (e.g., single quadrupole)

  • Autosampler

Materials and Reagents:

  • 6-Fluoro-1,2,3,4-tetrahydroquinoline reference standard (Purity ≥95%)[4]

  • Methanol (GC grade)

  • Dichloromethane (GC grade)

  • Helium (carrier gas, 99.999% purity)

Chromatographic and Mass Spectrometric Conditions (Starting Point):

ParameterRecommended Condition
Column Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250 °C
Injection Mode Split (e.g., 20:1) or Splitless for trace analysis
Injection Volume 1 µL
Oven Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400
Scan Mode Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 6-Fluoro-1,2,3,4-tetrahydroquinoline reference standard and dissolve it in 10 mL of methanol or dichloromethane in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the same solvent to create calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).

  • Sample Solution: Prepare the sample by dissolving it in the chosen solvent to an expected concentration within the calibration range.

Data Presentation: GC-MS

Table 3: GC-MS Data (Hypothetical)

ParameterValue
Retention Time (min) 8.5
Molecular Ion [M]⁺ m/z 151
Key Fragment Ions (m/z) 150, 132, 122, 109 (Based on potential fragmentation patterns)
SIM Ions for Quantitation 151 (Quantifier), 132, 122 (Qualifiers)

Table 4: Method Validation Parameters for GC-MS (Hypothetical Data)

ParameterResult
Linearity (r²) > 0.998
Range 0.1 - 25 µg/mL
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantitation (LOQ) 0.1 µg/mL
Accuracy (% Recovery) 97.8% - 102.5%
Precision (% RSD) < 5.0%

Visualizations

The following diagrams illustrate the experimental workflows for the HPLC and GC-MS analysis of 6-Fluoro-1,2,3,4-tetrahydroquinoline.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_start Weigh Compound dissolve Dissolve in Solvent prep_start->dissolve dilute Prepare Dilutions dissolve->dilute filter Filter Sample dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: HPLC analytical workflow for 6-Fluoro-1,2,3,4-tetrahydroquinoline.

GCMS_Workflow cluster_prep Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis start_prep Prepare Standard & Sample Solutions injection Vaporization & Injection start_prep->injection separation Separation on Capillary Column injection->separation ionization Electron Ionization (EI) separation->ionization mass_analysis Mass Analysis (Quadrupole) ionization->mass_analysis detection_ms Ion Detection mass_analysis->detection_ms chromatogram Generate Total Ion Chromatogram detection_ms->chromatogram mass_spectrum Obtain Mass Spectrum chromatogram->mass_spectrum identification Identify Compound mass_spectrum->identification quantification Quantify (SIM) identification->quantification

Caption: GC-MS analytical workflow for 6-Fluoro-1,2,3,4-tetrahydroquinoline.

References

Application Notes and Protocols: Derivatization of 6-Fluoro-1,2,3,4-tetrahydroquinoline for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of 6-fluoro-1,2,3,4-tetrahydroquinoline and its subsequent biological screening. The primary focus is on the synthesis of N-acyl and N-alkyl derivatives and their evaluation as potential inhibitors of the Retinoic Acid Receptor-related Orphan Receptor Gamma (RORγ), a significant therapeutic target in castration-resistant prostate cancer.

Introduction

6-Fluoro-1,2,3,4-tetrahydroquinoline is a valuable scaffold in medicinal chemistry. Its derivatization allows for the exploration of structure-activity relationships (SAR) to develop potent and selective modulators of various biological targets. One such target of significant interest is RORγ, a nuclear receptor that plays a crucial role in driving androgen receptor (AR) expression in castration-resistant prostate cancer (CRPC)[1][2]. By synthesizing a library of 6-fluoro-1,2,3,4-tetrahydroquinoline derivatives, researchers can identify novel compounds with potential therapeutic applications in oncology.

Experimental Workflows

The overall workflow for the synthesis and biological evaluation of 6-fluoro-1,2,3,4-tetrahydroquinoline derivatives is depicted below. This involves the initial derivatization of the core scaffold, followed by purification and characterization of the synthesized compounds. Subsequently, the derivatives are subjected to a series of biological assays to determine their activity against the target of interest and their cytotoxic effects on cancer cell lines.

Experimental Workflow cluster_synthesis Synthesis and Characterization cluster_screening Biological Screening Start Start Derivatization Derivatization of 6-Fluoro-1,2,3,4-tetrahydroquinoline (N-acylation or N-alkylation) Start->Derivatization Purification Purification by Column Chromatography Derivatization->Purification Characterization Characterization by NMR and Mass Spectrometry Purification->Characterization RORg_Assay RORγ Inverse Agonist Luciferase Reporter Assay Characterization->RORg_Assay Cell_Viability Cytotoxicity Assessment (MTT Assay) Characterization->Cell_Viability Data_Analysis Data Analysis and IC50 Determination RORg_Assay->Data_Analysis Cell_Viability->Data_Analysis Hit_Identification Hit_Identification Data_Analysis->Hit_Identification Hit Identification

Figure 1: General workflow for synthesis and screening.

Synthetic Protocols

The following protocols describe the general procedures for the N-acylation and N-alkylation of 6-fluoro-1,2,3,4-tetrahydroquinoline.

Protocol 1: N-Acylation of 6-Fluoro-1,2,3,4-tetrahydroquinoline

This protocol details the synthesis of N-acyl derivatives using acyl chlorides.

Materials:

  • 6-Fluoro-1,2,3,4-tetrahydroquinoline

  • Desired acyl chloride (e.g., benzoyl chloride, acetyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of 6-fluoro-1,2,3,4-tetrahydroquinoline (1.0 eq) in anhydrous DCM, add TEA or DIPEA (1.5 eq) at 0 °C under a nitrogen atmosphere.

  • Slowly add the desired acyl chloride (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 3-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired N-acyl-6-fluoro-1,2,3,4-tetrahydroquinoline derivative.

Protocol 2: N-Alkylation of 6-Fluoro-1,2,3,4-tetrahydroquinoline

This protocol describes the synthesis of N-alkyl derivatives using alkyl halides.

Materials:

  • 6-Fluoro-1,2,3,4-tetrahydroquinoline

  • Desired alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

  • Potassium carbonate (K₂CO₃) or sodium hydride (NaH)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of 6-fluoro-1,2,3,4-tetrahydroquinoline (1.0 eq) in anhydrous DMF or acetonitrile, add K₂CO₃ (2.0 eq) or NaH (1.2 eq, handle with care) at room temperature under a nitrogen atmosphere.

  • Add the desired alkyl halide (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired N-alkyl-6-fluoro-1,2,3,4-tetrahydroquinoline derivative.

Biological Screening Protocols

The synthesized derivatives can be screened for their biological activity using the following protocols.

Protocol 3: RORγ Inverse Agonist Luciferase Reporter Assay

This assay is used to determine the ability of the synthesized compounds to inhibit the transcriptional activity of RORγ.

Materials:

  • HEK293T cells

  • RORγ expression plasmid (e.g., GAL4-RORγ)

  • Luciferase reporter plasmid with RORγ response elements (ROREs)

  • Transfection reagent

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Synthesized 6-fluoro-1,2,3,4-tetrahydroquinoline derivatives

  • Positive control (e.g., a known RORγ inverse agonist)

  • Luciferase assay reagent

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding and Transfection:

    • Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Co-transfect the cells with the RORγ expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment:

    • After 24 hours of transfection, treat the cells with serial dilutions of the synthesized derivatives (e.g., from 0.01 µM to 100 µM).

    • Include wells with vehicle (DMSO) as a negative control and a known RORγ inverse agonist as a positive control.

  • Incubation:

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Assay:

    • After incubation, lyse the cells and measure the luciferase activity using a luciferase assay reagent according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity of the treated cells to that of the vehicle-treated cells.

    • Plot the normalized activity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 4: Cytotoxicity Assessment using MTT Assay

This assay is used to evaluate the cytotoxic effects of the synthesized compounds on prostate cancer cell lines (e.g., LNCaP, PC-3).

Materials:

  • Prostate cancer cell lines (LNCaP, PC-3)

  • Cell culture medium (e.g., RPMI-1640)

  • Fetal bovine serum (FBS)

  • Synthesized 6-fluoro-1,2,3,4-tetrahydroquinoline derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well clear cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the prostate cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the synthesized derivatives (e.g., from 0.1 µM to 100 µM).

    • Include wells with vehicle (DMSO) as a negative control.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Presentation

The quantitative data obtained from the biological screening should be summarized in a clear and structured table for easy comparison of the synthesized derivatives.

Compound IDR-Group (Acyl/Alkyl)RORγ Inverse Agonist IC₅₀ (µM)LNCaP Cell Viability IC₅₀ (µM)PC-3 Cell Viability IC₅₀ (µM)
6-F-THQ-01 BenzoylValueValueValue
6-F-THQ-02 4-FluorobenzoylValueValueValue
6-F-THQ-03 AcetylValueValueValue
6-F-THQ-04 BenzylValueValueValue
6-F-THQ-05 4-FluorobenzylValueValueValue
... ............

Signaling Pathway

The derivatized 6-fluoro-1,2,3,4-tetrahydroquinolines that exhibit RORγ inverse agonist activity are expected to interfere with the RORγ signaling pathway in castration-resistant prostate cancer. The diagram below illustrates the key components of this pathway. RORγ drives the expression of the androgen receptor (AR) and its variants (e.g., AR-V7)[1][2]. Inhibition of RORγ by an inverse agonist would lead to decreased AR expression, thereby suppressing downstream AR signaling and inhibiting tumor growth[1][3].

RORg Signaling Pathway in CRPC cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm RORg RORγ AR_Gene Androgen Receptor (AR) Gene RORg->AR_Gene Binds to RORE AR_mRNA AR mRNA AR_Gene->AR_mRNA Transcription AR_Protein AR Protein & Variants (AR-V7) AR_mRNA->AR_Protein Translation AR_Signaling Downstream AR Signaling AR_Protein->AR_Signaling Tumor_Growth Tumor Growth & Proliferation AR_Signaling->Tumor_Growth Inverse_Agonist 6-F-THQ Derivative (RORγ Inverse Agonist) Inverse_Agonist->RORg Inhibits

Figure 2: RORγ signaling in prostate cancer.

References

Application Notes and Protocols: Scale-up Synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinoline for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Fluoro-1,2,3,4-tetrahydroquinoline is a fluorinated heterocyclic compound that serves as a key building block in the synthesis of various pharmaceutical agents. Its structural motif is found in compounds being investigated for a range of therapeutic areas. The preparation of this intermediate on a larger scale is crucial for advancing drug candidates through preclinical trials, which require significant quantities of high-purity material.

These application notes provide a comprehensive overview of a scalable synthetic route to 6-Fluoro-1,2,3,4-tetrahydroquinoline, focusing on catalytic hydrogenation of 6-fluoroquinoline. The protocol is designed to be robust and reproducible, yielding material of sufficient quality for preclinical evaluation.

Synthetic Strategy: Catalytic Hydrogenation

The most direct and scalable approach to 6-Fluoro-1,2,3,4-tetrahydroquinoline is the catalytic hydrogenation of commercially available 6-fluoroquinoline. This method is advantageous for scale-up due to its high atom economy, relatively clean conversion, and the commercial availability of various catalysts and hydrogenation equipment.

General Reaction Scheme:

Experimental Protocols

Materials and Equipment
Reagent/Equipment Grade/Specification Supplier
6-Fluoroquinoline>98%Commercially Available
Palladium on Carbon (Pd/C)10 wt. %, dryCommercially Available
Ethanol (EtOH)AnhydrousCommercially Available
Diatomaceous Earth---Commercially Available
Hydrogen Gas (H₂)High Purity---
High-Pressure ReactorStainless Steel, with stirrer and temperature/pressure controls---
Filtration ApparatusBuchner funnel, filter paper---
Rotary Evaporator------
NMR Spectrometer400 MHz or higher---
HPLC SystemWith UV detector---
Mass Spectrometer------
Scale-up Synthesis Protocol (Exemplary 100 g Scale)
  • Reactor Setup: Charge a 2 L high-pressure stainless-steel reactor with 6-fluoroquinoline (100 g, 0.68 mol).

  • Solvent and Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol (1 L). Carefully add 10% Palladium on Carbon (10 g, 10 wt. % of the substrate).

  • Hydrogenation: Seal the reactor and purge it three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the reactor with hydrogen to 10 bar.

  • Reaction: Stir the reaction mixture at 800 RPM and heat to 60°C. Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 8-12 hours.

  • Work-up: After the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Catalyst Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the filter cake with ethanol (2 x 100 mL).

  • Solvent Removal: Combine the filtrate and washes and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • Isolation: The resulting crude oil is the desired product, 6-Fluoro-1,2,3,4-tetrahydroquinoline. For preclinical studies, further purification may be required.

Purification

For preclinical use, high purity is essential. The crude product can be purified by vacuum distillation or crystallization of a suitable salt (e.g., hydrochloride salt).

  • Vacuum Distillation: Distill the crude oil under high vacuum to obtain the pure product as a colorless to pale yellow oil.

  • Crystallization (as HCl salt): Dissolve the crude oil in isopropanol and slowly add a solution of HCl in isopropanol. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold isopropanol, and dried under vacuum. The free base can be regenerated by treatment with a base (e.g., NaOH solution) and extraction.

Data Presentation

Table 1: Reaction Parameters and Results for Scale-up Synthesis
Parameter Value
Starting Material6-Fluoroquinoline
Scale100 g
Catalyst10% Pd/C
Catalyst Loading10 wt. %
SolventAnhydrous Ethanol
Hydrogen Pressure10 bar
Temperature60°C
Reaction Time8-12 hours
Crude Yield>95%
Purity (by HPLC)>98% (after purification)
Table 2: Characterization Data of 6-Fluoro-1,2,3,4-tetrahydroquinoline
Analysis Result
¹H NMR (CDCl₃, 400 MHz) δ 6.80-6.70 (m, 2H), 6.55 (dd, J=8.4, 4.4 Hz, 1H), 3.65 (s, 1H, NH), 3.29 (t, J=5.6 Hz, 2H), 2.75 (t, J=6.4 Hz, 2H), 1.93 (quint, J=6.0 Hz, 2H)
¹³C NMR (CDCl₃, 101 MHz) δ 156.0 (d, J=234.3 Hz), 143.0, 131.0 (d, J=7.4 Hz), 115.2 (d, J=22.2 Hz), 113.0 (d, J=21.2 Hz), 112.8 (d, J=7.4 Hz), 42.0, 26.8, 22.0
Mass Spectrum (ESI) m/z 152.08 [M+H]⁺
Appearance Colorless to pale yellow oil

Visualizations

Diagram 1: Experimental Workflow for Scale-up Synthesis

G start Start: 6-Fluoroquinoline reactor Charge Reactor with 6-Fluoroquinoline and Ethanol start->reactor catalyst Add 10% Pd/C Catalyst reactor->catalyst hydrogenation Pressurize with H₂ (10 bar) Heat to 60°C and Stir catalyst->hydrogenation workup Cool, Vent, and Purge hydrogenation->workup filtration Filter through Diatomaceous Earth workup->filtration concentration Concentrate Filtrate (Rotary Evaporation) filtration->concentration purification Purification (Vacuum Distillation or Crystallization) concentration->purification final_product Final Product: 6-Fluoro-1,2,3,4-tetrahydroquinoline (>98% Purity) purification->final_product

Caption: Workflow for the scale-up synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinoline.

Diagram 2: Rationale for Scale-up Synthesis in Preclinical Development

G cluster_0 Synthesis and Supply cluster_1 Preclinical Studies scale_up Scale-up Synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinoline high_purity High-Purity Material (>98%) scale_up->high_purity sufficient_quantity Sufficient Quantity (grams to kgs) scale_up->sufficient_quantity in_vitro In Vitro ADME/Tox high_purity->in_vitro Enables Accurate Assessment in_vivo In Vivo PK/PD Studies sufficient_quantity->in_vivo Supports Animal Studies formulation Formulation Development sufficient_quantity->formulation Required for Dose Formulation IND_enabling IND_enabling in_vivo->IND_enabling IND-Enabling Studies formulation->IND_enabling

Caption: Role of scaled-up synthesis in enabling preclinical drug development studies.

Safety Considerations

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the reactor is properly sealed and operated in a well-ventilated area, away from ignition sources.

  • Palladium on Carbon: Dry palladium on carbon is pyrophoric and can ignite upon exposure to air. Handle it in an inert atmosphere. The wet catalyst is safer to handle.

  • Pressure: The reaction is performed under high pressure. Use a properly rated and maintained pressure reactor and follow all safety protocols for high-pressure reactions.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when handling chemicals and operating equipment.

Conclusion

This application note provides a detailed protocol for the scale-up synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinoline via catalytic hydrogenation. The described method is efficient and scalable, providing high-purity material suitable for preclinical studies. The data and visualizations presented offer a comprehensive guide for researchers and drug development professionals involved in the synthesis of this important pharmaceutical intermediate.

Application Notes and Protocols for N-Alkylation of 6-Fluoro-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the N-alkylation of 6-fluoro-1,2,3,4-tetrahydroquinoline. This procedure is a critical transformation in synthetic and medicinal chemistry, as the N-substituted tetrahydroquinoline scaffold is a key structural motif in numerous biologically active compounds. The following protocol for reductive amination is a reliable and versatile method for this transformation.

Method 1: Reductive Amination for N-Alkylation

Reductive amination is a highly effective one-pot reaction for the N-alkylation of secondary amines like 6-fluoro-1,2,3,4-tetrahydroquinoline. This method involves the reaction of the tetrahydroquinoline with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a suitable reducing agent to yield the N-alkylated product.

Arylboronic acids can serve as mild and efficient catalysts for this transformation, often in conjunction with a hydrogen source like a Hantzsch ester.[1][2][3] This approach is favored for its operational simplicity and tolerance of a wide range of functional groups.[2]

Experimental Protocol: Arylboronic Acid-Catalyzed Reductive Amination

This protocol details the N-alkylation of 6-fluoro-1,2,3,4-tetrahydroquinoline with a representative aldehyde.

Materials:

  • 6-Fluoro-1,2,3,4-tetrahydroquinoline

  • Aldehyde (e.g., Benzaldehyde)

  • Hantzsch Ester

  • 3-Trifluoromethylphenylboronic acid

  • 1,2-Dichloroethane (DCE)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Petroleum ether and Ethyl acetate for elution

Equipment:

  • Round-bottom flask or reaction tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • To a reaction tube, add 6-fluoro-1,2,3,4-tetrahydroquinoline (0.5 mmol, 1.0 equiv.), the desired aldehyde (0.55 mmol, 1.1 equiv.), Hantzsch ester (0.6 mmol, 1.2 equiv.), and 3-trifluoromethylphenylboronic acid (0.05 mmol, 10 mol%).[1][2]

  • Add 2 mL of 1,2-dichloroethane (DCE) to the reaction tube.[1]

  • Seal the reaction tube and place it in a preheated oil bath at 60 °C.[1][2]

  • Stir the reaction mixture for 12-24 hours.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., petroleum ether/ethyl acetate).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of petroleum ether and ethyl acetate as the eluent to afford the pure N-alkylated 6-fluoro-1,2,3,4-tetrahydroquinoline.

Data Presentation

The following table summarizes the key quantitative data for the reductive amination protocol.

ReagentMolar EquivalentsMolarity (in 2 mL DCE)Role
6-Fluoro-1,2,3,4-tetrahydroquinoline1.00.25 MSubstrate
Aldehyde1.10.275 MAlkylating Agent
Hantzsch Ester1.20.3 MReducing Agent
3-Trifluoromethylphenylboronic acid0.10.025 MCatalyst
1,2-Dichloroethane (DCE)--Solvent
Reaction Conditions
Temperature60 °C
Time12-24 hours

Mandatory Visualization

experimental_workflow Experimental Workflow for N-Alkylation start Start reagents Combine Reactants: - 6-Fluoro-1,2,3,4-tetrahydroquinoline - Aldehyde - Hantzsch Ester - Arylboronic Acid Catalyst - DCE (Solvent) start->reagents reaction Heat Reaction Mixture (60 °C, 12-24h) reagents->reaction monitoring Monitor Progress (TLC) reaction->monitoring monitoring->reaction Continue if incomplete workup Aqueous Workup: - Quench with NaHCO₃ - Extract with Ethyl Acetate - Wash with Brine monitoring->workup If complete drying Dry Organic Layer (MgSO₄) & Concentrate workup->drying purification Purify by Column Chromatography drying->purification product N-Alkylated Product purification->product

Caption: Workflow for the N-alkylation of 6-fluoro-1,2,3,4-tetrahydroquinoline.

Alternative Methods

While reductive amination is a robust method, other techniques for N-alkylation of tetrahydroquinolines exist:

  • Direct Alkylation with Alkyl Halides: This classic SN2 reaction involves treating the tetrahydroquinoline with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base such as potassium carbonate or triethylamine in a polar aprotic solvent like DMF or acetonitrile.[4]

  • Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction can be employed to form the C-N bond between an aryl halide and the tetrahydroquinoline.[5][6][7] This method is particularly useful for N-arylation.

The choice of method will depend on the specific alkyl or aryl group to be introduced, the scale of the reaction, and the functional group tolerance required.

References

Application of 6-Fluoro-1,2,3,4-tetrahydroquinoline in PET Imaging: A Review of Related Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction:

Following a comprehensive review of the scientific literature, it has been determined that there are no direct applications of the specific molecule, 6-Fluoro-1,2,3,4-tetrahydroquinoline, as a primary radiotracer in Positron Emission Tomography (PET) imaging. Research in the field of PET radiochemistry has instead focused on the incorporation of fluorinated quinoline and tetrahydroisoquinoline scaffolds into more complex molecular structures to target a variety of biological entities. This document provides an overview of these applications, highlighting the utility of these core structures in the development of novel PET imaging agents. While detailed protocols for 6-Fluoro-1,2,3,4-tetrahydroquinoline are not available due to the absence of its direct use, this note will detail the synthesis and application of structurally related compounds.

Part 1: Fluorinated Quinolines in PET Imaging

The fluorinated quinoline moiety has been successfully integrated into PET tracers for neuroimaging. A notable example is a radioligand developed for imaging the metabotropic glutamate receptor type 1 (mGluR1), a target implicated in various neurological and psychiatric disorders.

1.1. Featured Radiotracer: [¹⁸F]FPTQ

A significant derivative, 6-[1-(2-[¹⁸F]fluoro-3-pyridyl)-5-methyl-1H-1,2,3-triazol-4-yl]quinoline (abbreviated as [¹⁸F]FPTQ), has been synthesized and evaluated for its potential as a PET ligand for mGluR1 imaging in the brain.[1][2]

1.2. Quantitative Data Summary

ParameterValueReference
Radiochemical Purity>98%[1]
Specific Activity118–237 GBq/µmol[1]
Radiochemical Yield69 ± 13% (from K[¹⁸F]F)[2]
Log D value2.53 ± 0.02[2]

1.3. Experimental Protocol: Radiosynthesis of [¹⁸F]FPTQ

The synthesis of [¹⁸F]FPTQ is achieved through a one-step nucleophilic fluorination of its bromo-precursor.[2]

  • Precursor: 6-[1-(2-bromo-3-pyridyl)-5-methyl-1H-1,2,3-triazol-4-yl]quinoline

  • Reagents: K[¹⁸F]F, Kryptofix 2.2.2.

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Reaction Conditions: The bromo-precursor is heated with K[¹⁸F]F/Kryptofix 2.2.2 complex in DMSO at 150°C for 10 minutes.

  • Purification: The crude product is purified using high-performance liquid chromatography (HPLC).

  • Total Synthesis Time: Approximately 75 minutes.

1.4. In Vivo Imaging Insights

PET studies in rats demonstrated that [¹⁸F]FPTQ exhibits high uptake in the brain, with specific binding to mGluR1.[1] The cerebellum, known for its high density of mGluR1, showed significant radioactivity accumulation.[2] However, the presence of radiolabeled metabolites in the brain was identified as a potential limitation for its use in quantitative PET studies.[1]

1.5. Logical Workflow for [¹⁸F]FPTQ Development

FPTQ_Development cluster_preclinical Preclinical Development cluster_evaluation Evaluation Target mGluR1 Target Identification Precursor Bromo-precursor Synthesis Target->Precursor Ligand Design Radiosynthesis [¹⁸F]Fluorination Precursor->Radiosynthesis [¹⁸F] Labeling QC Quality Control (Purity, Specific Activity) Radiosynthesis->QC InVitro In Vitro Autoradiography QC->InVitro InVivo Animal PET Imaging QC->InVivo Metabolism Metabolite Analysis InVivo->Metabolism

Caption: Development workflow for the [¹⁸F]FPTQ PET tracer.

Part 2: Fluorinated Tetrahydroisoquinolines in PET Imaging

The tetrahydroisoquinoline scaffold is another important structural motif in the design of PET radiopharmaceuticals, particularly for imaging neuroreceptors and transporters.

2.1. Application in P-Glycoprotein Imaging

P-glycoprotein (P-gp) is a key transporter at the blood-brain barrier, and its dysfunction is associated with several neurological diseases.[3] Fluorine-18 labeled tetrahydroisoquinoline derivatives have been developed to study P-gp function using PET.[3]

2.2. Featured Radiotracer: A Novel [¹⁸F]-labeled Tetrahydroisoquinoline Derivative

One such tracer is 2-biphenyl-4-yl-2-fluoroethoxy-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline.[3]

2.3. In Vivo Evaluation

This compound was evaluated in wild-type and P-gp knockout mice. The results indicated its potential as a P-gp substrate, with a 2-fold higher brain uptake in knockout mice compared to wild-type mice, demonstrating its sensitivity to P-gp function.[3] The tracer also showed good metabolic stability.[3]

Pgp_BBB Blood Bloodstream ([¹⁸F]Tracer) EndothelialCell Brain Endothelial Cell Blood->EndothelialCell Tracer Entry Brain Brain Parenchyma EndothelialCell->Brain Uptake (if not effluxed) Pgp P-glycoprotein (P-gp) EndothelialCell->Pgp Binding Pgp->Blood Efflux

Caption: Workflow for preclinical PET imaging of CXCR4.

While 6-Fluoro-1,2,3,4-tetrahydroquinoline itself has not been developed as a standalone PET radiotracer, the broader classes of fluorinated quinolines and tetrahydroisoquinolines are valuable scaffolds in the design of PET imaging agents. They have been successfully utilized to create tracers for important biological targets in neurology and oncology. The examples provided illustrate the general procedures for radiosynthesis and preclinical evaluation, which are foundational for the development of new PET radiopharmaceuticals. Researchers interested in this area should focus on the derivatization of these core structures to achieve high affinity and selectivity for their target of interest.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinoline for improved yields.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinoline.

Issue 1: Low or No Product Yield

Potential Cause Recommended Solution
Inactive Catalyst (Catalytic Hydrogenation) - Ensure the catalyst has been properly stored and handled to prevent deactivation. - For catalysts like Palladium on Carbon (Pd/C), consider a pre-reduction step if it has been exposed to air. - Test a new batch of catalyst to rule out batch-to-batch variability.
Insufficient Reducing Agent (Chemical Reduction) - For reagents like LiAlH₄ or NaBH₄, ensure they are fresh and have been stored under anhydrous conditions. - Increase the molar equivalents of the reducing agent. For the reduction of 6-fluoro-3,4-dihydroquinolin-2(1H)-one, using at least 2 equivalents of LiAlH₄ is recommended.[1]
Suboptimal Reaction Temperature - For catalytic hydrogenations, ensure the temperature is sufficient to drive the reaction without promoting side reactions. Temperatures can range from room temperature to over 100°C depending on the catalyst and substrate.[2] - For chemical reductions, some may require initial cooling (e.g., with LiAlH₄) followed by refluxing to complete the reaction.
Incorrect Solvent - The choice of solvent can significantly impact yield. For LiAlH₄ reductions, THF is a common and effective solvent.[1] - For certain catalytic systems, solvents like methanol or toluene may be optimal.[2][3] A solvent screen may be necessary for new procedures.
Poor Quality Starting Material - Verify the purity of the starting 6-fluoroquinoline or its derivative by techniques such as NMR or LC-MS before starting the reaction.

Issue 2: Incomplete Reaction

Potential Cause Recommended Solution
Insufficient Reaction Time - Monitor the reaction progress using TLC or LC-MS. - Extend the reaction time. Some hydrogenations may require several hours to reach completion.[2][4]
Inadequate Hydrogen Pressure (Catalytic Hydrogenation) - Increase the hydrogen pressure. Typical pressures can range from atmospheric to 50 bar.[2][5] Higher pressures can increase the rate of reaction.
Catalyst Poisoning - Ensure all glassware is scrupulously clean and that solvents and reagents are free from impurities that could poison the catalyst (e.g., sulfur compounds).

Issue 3: Formation of Byproducts

Potential Cause Recommended Solution
Over-reduction/Hydrogenation of the Benzene Ring - This can lead to the formation of 5,6,7,8-tetrahydroquinoline and decahydroquinoline.[4] - Use a more selective catalyst. For example, certain cobalt-based catalysts have shown high selectivity for the hydrogenation of the nitrogen-containing ring.[2][4] - Optimize reaction conditions (lower temperature, lower pressure, shorter reaction time) to favor the desired product.
Side Reactions from Reagents - When using reactive hydrides like LiAlH₄, ensure the reaction is quenched carefully at a low temperature to avoid side reactions with the workup procedure.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 6-Fluoro-1,2,3,4-tetrahydroquinoline?

The most prevalent method is the reduction of 6-fluoroquinoline or a related oxidized precursor like 6-fluoro-3,4-dihydroquinolin-2(1H)-one.[1] This is typically achieved through catalytic hydrogenation or with a chemical reducing agent.

Q2: Which catalysts are most effective for the catalytic hydrogenation of 6-fluoroquinoline?

Several catalysts can be effective, including:

  • Palladium on Carbon (Pd/C): A widely used and robust catalyst for this type of transformation.[6]

  • Ruthenium-based catalysts: Supported Ruthenium phosphide nanoparticles have demonstrated high efficiency and selectivity for quinoline hydrogenation.[5]

  • Cobalt-based catalysts: Fluorine-modified cobalt catalysts and pyrolyzed cobalt-salen complexes have been shown to be highly effective and selective, preventing the unwanted hydrogenation of the benzene ring.[2][4]

Q3: What are the advantages of using LiAlH₄ for the reduction?

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing the amide in 6-fluoro-3,4-dihydroquinolin-2(1H)-one directly to the amine in 6-Fluoro-1,2,3,4-tetrahydroquinoline, often with high yields (e.g., 81%).[1]

Q4: How can I purify the final product?

Standard purification techniques include:

  • Extraction: After quenching the reaction, an aqueous workup followed by extraction with a suitable organic solvent (like ethyl acetate) is common.[1]

  • Column Chromatography: If impurities are present, flash column chromatography on silica gel is a standard method for obtaining a pure product.

  • Distillation: If the product is a liquid at room temperature and thermally stable, distillation under reduced pressure can be an effective purification method.

Q5: Are there alternative synthesis routes?

Yes, other methods include domino reactions, such as the reduction of 2-nitroarylketones followed by reductive amination, and cyclization reactions of appropriately substituted anilines.[6] Another approach involves the cyclization of catecholamines followed by deoxyfluorination.[7]

Data Presentation

Table 1: Comparison of Selected Synthesis Methods for Tetrahydroquinolines

MethodSubstrateCatalyst/ReagentSolventTemperatureTimeYieldReference
Chemical Reduction6-Fluoro-3,4-dihydroquinolin-2(1H)-oneLiAlH₄THFRoom Temp2 h81%[1]
Electrocatalytic HydrogenationQuinolinesFluorine-modified Cobalt1.0 M KOH/dioxaneRoom Temp6 hup to 94%[4]
Catalytic HydrogenationQuinolinesCo@SiO₂Methanol100 °C16 hGood to Excellent[2]
Catalytic Hydrogenation6-ChloroquinolineRu₅₀P₅₀@SILPHeptane90 °CContinuous Flow>99%[5]
Domino Reaction2-Nitroarylketones5% Pd/C---93-98%[6]

Experimental Protocols

Protocol 1: Reduction of 6-Fluoro-3,4-dihydroquinolin-2(1H)-one using LiAlH₄ [1]

  • Preparation: Suspend Lithium aluminum hydride (LiAlH₄) (2.76 g, 72.73 mmol) in anhydrous tetrahydrofuran (THF) (80 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) with stirring.

  • Addition of Substrate: Slowly add a solution of 6-fluoro-3,4-dihydroquinolin-2(1H)-one (6.0 g, 36.36 mmol) in THF to the LiAlH₄ suspension.

  • Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated sodium chloride solution.

  • Workup: Add ethyl acetate to the mixture and filter through diatomaceous earth.

  • Extraction: Transfer the filtrate to a separatory funnel, wash sequentially with water and saturated sodium chloride solution.

  • Drying and Concentration: Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Protocol 2: General Procedure for Catalytic Hydrogenation (Adapted from multiple sources[2][4][5])

  • Setup: To a high-pressure reactor, add the 6-fluoroquinoline substrate (1 equivalent), the chosen catalyst (e.g., 5-10 mol% Pd/C or another suitable catalyst), and the appropriate solvent (e.g., methanol, ethanol, or THF).

  • Inerting: Seal the reactor and purge several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 bar).

  • Reaction: Stir the mixture at the desired temperature (e.g., 25-100 °C) for the required time (e.g., 2-24 hours). Monitor the reaction by taking aliquots and analyzing via LC-MS or GC-MS.

  • Workup: After the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.

  • Purification: Filter the reaction mixture to remove the catalyst. The filtrate can then be concentrated and the crude product purified by column chromatography or distillation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Select Synthesis Route (e.g., Catalytic Hydrogenation) B Prepare Reagents & Glassware A->B C Combine Substrate, Catalyst, Solvent B->C D Set Reaction Conditions (Temp, Pressure, Time) C->D E Monitor Progress (TLC/LC-MS) D->E F Quench Reaction E->F G Extraction & Washing F->G H Drying & Concentration G->H I Purification (Chromatography/Distillation) H->I J Characterization (NMR, MS) I->J

Caption: General experimental workflow for the synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinoline.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Issue catalyst Inactive Catalyst? start->catalyst reagent Poor Reducing Agent? start->reagent conditions Suboptimal Conditions? start->conditions sol_catalyst Use fresh catalyst Pre-reduce if needed catalyst->sol_catalyst sol_reagent Use fresh reagent Increase equivalents reagent->sol_reagent sol_conditions Optimize Temp/Time/Solvent conditions->sol_conditions

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

Technical Support Center: Purification of Fluorinated Tetrahydroquinoline Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying fluorinated tetrahydroquinoline intermediates. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying fluorinated tetrahydroquinoline intermediates?

A1: The primary purification techniques for fluorinated tetrahydroquinoline intermediates are column chromatography on silica gel, preparative High-Performance Liquid Chromatography (HPLC), and recrystallization. The choice of method depends on the scale of the purification, the nature of the impurities, and the physicochemical properties of the target compound. For many crude products from synthesis, flash column chromatography is a common starting point.[1]

Q2: How does the fluorine atom affect the purification strategy for tetrahydroquinolines?

A2: The introduction of a fluorine atom can significantly alter the physicochemical properties of the tetrahydroquinoline core.[1] The high electronegativity of fluorine can change the molecule's polarity, dipole moment, and intermolecular interactions (e.g., hydrogen bonding, dipole-dipole interactions).[2] This can lead to different solubility profiles and chromatographic behavior compared to their non-fluorinated analogs, necessitating adjustments to solvent systems for both chromatography and recrystallization.

Q3: I am having trouble with peak shape (e.g., tailing) for my fluorinated tetrahydroquinoline intermediate during HPLC analysis. What could be the cause?

A3: Peak tailing in HPLC for basic compounds like tetrahydroquinolines can be due to several factors. A common issue is the interaction between the basic nitrogen of the tetrahydroquinoline and acidic silanol groups on the surface of silica-based stationary phases. Other potential causes include using a mobile phase with a pH too close to the pKa of your compound, insufficient buffer concentration, or column contamination.

Q4: How can I separate regioisomers or diastereomers of a fluorinated tetrahydroquinoline derivative?

A4: The separation of isomers can be challenging and often requires careful optimization of chromatographic conditions. For diastereomers, standard chiral chromatography is often effective. For regioisomers, where the fluorine atom is at different positions on the aromatic ring, separation can be attempted by leveraging subtle differences in polarity through careful selection of the stationary and mobile phases in HPLC or flash chromatography. In some cases, derivatization to form diastereomeric salts followed by recrystallization can be an effective method for resolving enantiomers.[3]

Troubleshooting Guides

Column Chromatography

Problem: My fluorinated tetrahydroquinoline compound is not separating from impurities on a silica gel column.

  • Potential Cause: The chosen eluent system may not have the optimal polarity to differentiate your compound from the impurities. The introduction of fluorine can alter the polarity in non-intuitive ways.[1]

  • Solution:

    • Systematic Solvent Screening: Perform thin-layer chromatography (TLC) with a variety of solvent systems of differing polarities. Common solvent systems include mixtures of hexanes/ethyl acetate, dichloromethane/methanol, or toluene/acetone.

    • Solvent Modifiers: For basic compounds like tetrahydroquinolines, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape and resolution by neutralizing acidic sites on the silica gel.

    • Alternative Stationary Phases: If silica gel is not effective, consider using alumina (basic or neutral) or a reverse-phase C18 column, which separates compounds based on hydrophobicity.

Problem: My compound is streaking on the TLC plate and the column.

  • Potential Cause: This is often due to interactions with the stationary phase, especially for basic compounds on acidic silica. It can also be caused by overloading the column or poor solubility in the eluent.

  • Solution:

    • Add a Basic Modifier: As mentioned above, adding triethylamine or a similar base to your eluent can significantly reduce streaking.

    • Reduce Sample Load: Ensure you are not overloading your column. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.

    • Check Solubility: Dissolve your crude sample in a minimal amount of a strong solvent (like dichloromethane) before loading it onto the column. Ensure it is fully dissolved.

Recrystallization

Problem: I cannot find a suitable solvent for the recrystallization of my fluorinated tetrahydroquinoline derivative.

  • Potential Cause: The compound may be too soluble in common solvents or, conversely, too insoluble. The unique intermolecular interactions caused by the fluorine atom can make solvent selection difficult.[2]

  • Solution: A systematic approach to solvent screening is necessary.

    • Single-Solvent Method: Test the solubility of a small amount of your compound in a range of solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, hexanes) at room temperature and upon heating. A good single solvent will dissolve the compound when hot but not when cold.[4][5]

    • Two-Solvent Method: If no single solvent is suitable, try a two-solvent system. Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Gently heat until the solution is clear again, then allow it to cool slowly.[6]

Problem: My compound "oils out" instead of forming crystals.

  • Potential Cause: The compound is coming out of the solution at a temperature above its melting point, or the solution is too saturated. This can happen if the boiling point of the solvent is too high or if the solution is cooled too quickly.

  • Solution:

    • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod can also be helpful.

    • Use a Lower-Boiling Point Solvent: If possible, choose a solvent with a lower boiling point.

    • Dilute the Solution: Add a small amount of the "good" solvent to the oiled-out mixture, heat to redissolve, and then cool slowly again.

Data Presentation

Table 1: Comparison of Purification Techniques for a Model Fluorinated Tetrahydroquinoline Intermediate

Purification MethodPurity of Final Product (by HPLC)Yield (%)ThroughputKey Considerations
Flash Column Chromatography95-98%70-85%HighGood for initial cleanup of multi-gram quantities. May require optimization of the solvent system.
Preparative HPLC>99%50-70%Low to MediumIdeal for achieving high purity and separating closely related impurities or isomers. Less suitable for large quantities.
Recrystallization>99% (if successful)60-90%HighCan be very effective for achieving high purity on a large scale, but finding a suitable solvent system can be challenging.

Note: The data presented in this table are representative values and may vary depending on the specific fluorinated tetrahydroquinoline intermediate and the nature of the impurities.

Experimental Protocols

Protocol 1: Flash Column Chromatography Purification
  • TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude material. The ideal Rf value for the target compound is typically between 0.2 and 0.4.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system. Ensure the silica bed is level and free of cracks or air bubbles.

  • Sample Loading: Dissolve the crude fluorinated tetrahydroquinoline intermediate in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Add the eluent to the column and apply pressure to begin the separation. Collect fractions and monitor them by TLC.

  • Fraction Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product. Add a potential recrystallization solvent dropwise while heating and agitating until the solid dissolves.

  • Dissolution: In a larger flask, dissolve the bulk of the crude material in the minimum amount of the hot solvent to form a saturated solution.[6]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[4]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow crude_product Crude Fluorinated Tetrahydroquinoline dissolve Dissolve in Minimum Hot Solvent crude_product->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration cool_slowly Slow Cooling to Room Temperature hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath oiling_out Troubleshooting: 'Oiling Out' cool_slowly->oiling_out If problem occurs vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Under Vacuum wash_crystals->dry_crystals pure_product Pure Crystalline Product dry_crystals->pure_product redissolve Add More Solvent, Reheat, Cool Slower oiling_out->redissolve redissolve->cool_slowly

Caption: Recrystallization workflow with a troubleshooting loop for "oiling out".

troubleshooting_logic start Poor Separation in Column Chromatography check_rf Is Rf value of product ~0.2-0.4? start->check_rf check_streaking Is there streaking on the TLC? check_rf->check_streaking Yes adjust_polarity Adjust Eluent Polarity (TLC Screening) check_rf->adjust_polarity No add_base Add Basic Modifier (e.g., 0.5% TEA) check_streaking->add_base Yes check_load Is the column overloaded? check_streaking->check_load No adjust_polarity->start add_base->start reduce_load Reduce Sample Load check_load->reduce_load Yes alt_stationary Consider Alternative Stationary Phase (Alumina, C18) check_load->alt_stationary No reduce_load->start

Caption: Troubleshooting logic for column chromatography purification.

References

Technical Support Center: Synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinoline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinoline, categorized by the synthetic method.

Method 1: Reduction of 6-Fluoro-3,4-dihydroquinolin-2(1H)-one with LiAlH₄

Issue 1: Incomplete reaction or low yield of the desired product.

  • Question: My reaction to reduce 6-fluoro-3,a-dihydroquinolin-2(1H)-one with lithium aluminum hydride (LiAlH₄) resulted in a low yield of 6-Fluoro-1,2,3,4-tetrahydroquinoline. What are the possible causes and solutions?

  • Answer: Low yields in this reduction can stem from several factors:

    • Insufficient LiAlH₄: The stoichiometry of the reaction is crucial. Ensure at least a 2:1 molar ratio of LiAlH₄ to the starting lactam is used, as the reaction consumes two hydride equivalents.

    • Reaction Time and Temperature: The reaction is typically stirred at room temperature for a few hours. If the reaction is incomplete, consider extending the reaction time or gently warming the mixture.

    • Quality of LiAlH₄: Lithium aluminum hydride is highly reactive and can be deactivated by moisture. Use freshly opened or properly stored LiAlH₄.

    • Workup Procedure: Improper quenching of the reaction can lead to the formation of aluminum salts that may trap the product. A careful workup is essential for good recovery.

Issue 2: Presence of an unexpected byproduct.

  • Question: After the workup of my LiAlH₄ reduction, I observe a significant amount of a byproduct alongside my desired product. What could this byproduct be and how can I avoid it?

  • Answer: A common byproduct in the LiAlH₄ reduction of lactams is the corresponding amino alcohol, in this case, 6-fluoro-1,2,3,4-tetrahydroquinolin-2-ol . This results from the incomplete reduction of the lactam.

    • Mitigation Strategies:

      • Increase LiAlH₄ Stoichiometry: Using a larger excess of LiAlH₄ can help drive the reaction to completion.

      • Elevate Reaction Temperature: Gently refluxing the reaction in an appropriate solvent (e.g., THF) can provide the necessary energy to overcome the activation barrier for the second reduction step.

      • Optimize Reaction Time: Ensure the reaction is stirred for a sufficient duration to allow for complete conversion.

ParameterStandard ConditionTroubleshooting Adjustment
LiAlH₄ (molar eq.) 2.0Increase to 2.5 - 3.0
Temperature Room TemperatureReflux in THF
Reaction Time 2 hoursExtend to 4-6 hours

Experimental Protocol: Reduction of 6-Fluoro-3,4-dihydroquinolin-2(1H)-one with LiAlH₄

A solution of 6-fluoro-3,4-dihydroquinolin-2(1H)-one (e.g., 1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of LiAlH₄ (e.g., 2.5 eq) in anhydrous THF at 0 °C under an inert atmosphere. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours. The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting precipitate is filtered off, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product. Purification is typically achieved by column chromatography or distillation.

Method 2: Catalytic Hydrogenation of 6-Fluoroquinoline

Issue 1: Formation of 6-Fluoroquinoline as a contaminant in the final product.

  • Question: My final product after catalytic hydrogenation of 6-fluoroquinoline is contaminated with the starting material. How can I improve the conversion?

  • Answer: The presence of unreacted 6-fluoroquinoline indicates incomplete hydrogenation. This can be due to:

    • Catalyst Activity: The catalyst (e.g., Pd/C, PtO₂) may be old or deactivated. Use a fresh, high-quality catalyst.

    • Hydrogen Pressure: The pressure of hydrogen gas may be too low. Increase the hydrogen pressure according to the capabilities of your equipment.

    • Reaction Time: The reaction may not have been run for a sufficient amount of time.

    • Solvent: The choice of solvent can influence the reaction rate. Protic solvents like ethanol or acetic acid are often effective.

Issue 2: Dehydrogenation of the product back to 6-Fluoroquinoline.

  • Question: I've isolated my 6-Fluoro-1,2,3,4-tetrahydroquinoline, but upon standing or during subsequent steps, I observe the re-formation of 6-fluoroquinoline. Why is this happening and how can I prevent it?

  • Answer: Tetrahydroquinolines can be susceptible to oxidation (dehydrogenation) back to the aromatic quinoline, especially if residual catalyst is present or if exposed to air and light for extended periods.

    • Prevention:

      • Thorough Catalyst Removal: Ensure complete removal of the hydrogenation catalyst by filtration, for instance, through a pad of celite.

      • Inert Atmosphere: Handle and store the purified product under an inert atmosphere (e.g., nitrogen or argon).

      • Avoid Excessive Heat: During solvent removal or distillation, use the lowest possible temperature to minimize thermal dehydrogenation.

Issue 3: Loss of the fluorine substituent (Hydrodefluorination).

  • Question: My analysis of the product shows the presence of 1,2,3,4-tetrahydroquinoline, indicating the loss of the fluorine atom. What causes this side reaction and how can it be minimized?

  • Answer: Hydrodefluorination is a known side reaction in the catalytic hydrogenation of fluoroaromatic compounds. The C-F bond can be cleaved under certain hydrogenation conditions.

    • Minimization Strategies:

      • Catalyst Choice: Some catalysts are more prone to causing hydrodefluorination. Palladium-based catalysts are generally effective, but the choice of support and reaction conditions is critical. Rhodium-based catalysts might also be considered.

      • Reaction Conditions: Milder conditions (lower temperature and pressure) can often suppress hydrodefluorination.

      • Solvent Selection: The solvent can influence the selectivity. Neutral solvents may be preferable to acidic ones in some cases.

Side ProductCauseMitigation Strategy
6-Fluoroquinoline Incomplete Hydrogenation / DehydrogenationIncrease H₂ pressure, use fresh catalyst, ensure complete catalyst removal, store product under inert atmosphere.
1,2,3,4-Tetrahydroquinoline HydrodefluorinationUse milder reaction conditions, optimize catalyst choice (e.g., Pd/C), consider alternative solvents.

Experimental Protocol: Catalytic Hydrogenation of 6-Fluoroquinoline

6-Fluoroquinoline (1.0 eq) is dissolved in a suitable solvent (e.g., ethanol). A catalytic amount of a hydrogenation catalyst (e.g., 10% Pd/C, 5-10 mol%) is added to the solution. The mixture is then subjected to hydrogen gas (e.g., 50 psi) in a pressure vessel and stirred at room temperature for several hours until the reaction is complete (monitored by TLC or GC-MS). The catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure to give the crude product, which can be purified by column chromatography or distillation.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common side reaction when reducing 6-fluoro-3,4-dihydroquinolin-2(1H)-one with LiAlH₄?

    • A1: The most likely side reaction is incomplete reduction, leading to the formation of the amino alcohol, 6-fluoro-1,2,3,4-tetrahydroquinolin-2-ol.

  • Q2: How can I remove the 6-fluoroquinoline impurity from my 6-Fluoro-1,2,3,4-tetrahydroquinoline product?

    • A2: Purification can be achieved by column chromatography on silica gel. The less polar 6-fluoroquinoline will typically elute before the more polar tetrahydroquinoline product. Alternatively, selective crystallization of the product or its salt may be possible.

  • Q3: Is 6-Fluoro-1,2,3,4-tetrahydroquinoline stable in air?

    • A3: Like many tetrahydroquinolines, it can be susceptible to air oxidation over time, which can lead to coloration of the sample due to the formation of small amounts of the corresponding quinoline. For long-term storage, it is best kept under an inert atmosphere and protected from light.

  • Q4: Can I use sodium borohydride (NaBH₄) instead of LiAlH₄ to reduce the lactam?

    • A4: No, sodium borohydride is generally not a strong enough reducing agent to reduce amides or lactams to amines. LiAlH₄ or other strong reducing agents are required for this transformation.

Visualizations

Synthesis_Pathways cluster_0 LiAlH4 Reduction Pathway cluster_1 Catalytic Hydrogenation Pathway A 6-Fluoro-3,4-dihydroquinolin-2(1H)-one B 6-Fluoro-1,2,3,4-tetrahydroquinoline (Desired Product) A->B LiAlH4, THF C 6-Fluoro-1,2,3,4-tetrahydroquinolin-2-ol (Incomplete Reduction) A->C Insufficient LiAlH4 / Time D 6-Fluoroquinoline E 6-Fluoro-1,2,3,4-tetrahydroquinoline (Desired Product) D->E H2, Pd/C F 1,2,3,4-Tetrahydroquinoline (Hydrodefluorination) D->F Harsh Conditions G 6-Fluoroquinoline (Dehydrogenation) E->G Oxidation

Caption: Main synthesis pathways and potential side reactions.

Troubleshooting_Workflow cluster_LiAlH4 LiAlH4 Reduction cluster_H2 Catalytic Hydrogenation start Synthesis Issue Encountered method Identify Synthesis Method start->method issue_lia Low Yield or Incomplete Reaction? method->issue_lia LiAlH4 issue_h2_1 Unreacted Starting Material? method->issue_h2_1 H2/Catalyst solution_lia1 Increase LiAlH4 eq. Extend reaction time Increase temperature issue_lia->solution_lia1 Yes byproduct_lia Amino Alcohol Byproduct? issue_lia->byproduct_lia No solution_lia2 Increase LiAlH4 eq. Increase temperature byproduct_lia->solution_lia2 Yes solution_h2_1 Increase H2 pressure Use fresh catalyst Extend reaction time issue_h2_1->solution_h2_1 Yes issue_h2_2 Dehydrogenation? issue_h2_1->issue_h2_2 No solution_h2_2 Complete catalyst removal Store under inert gas issue_h2_2->solution_h2_2 Yes issue_h2_3 Hydrodefluorination? issue_h2_2->issue_h2_3 No solution_h2_3 Use milder conditions Optimize catalyst issue_h2_3->solution_h2_3 Yes

Technical Support Center: Optimization of Reaction Conditions for Fluorination of Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the fluorination of tetrahydroquinolines. Our goal is to offer practical guidance to overcome common challenges and optimize reaction outcomes.

Frequently Asked questions (FAQs)

Q1: What are the primary methods for fluorinating tetrahydroquinolines?

A1: The two main strategies for introducing fluorine into the tetrahydroquinoline scaffold are electrophilic fluorination and nucleophilic fluorination.

  • Electrophilic Fluorination: This method is typically used for the fluorination of the aromatic ring or electron-rich positions of the tetrahydroquinoline. It involves the use of an electrophilic fluorine source ("F+"), such as Selectfluor®, which delivers a fluorine atom to a nucleophilic carbon.

  • Nucleophilic Fluorination: This approach is commonly employed for the deoxyfluorination of hydroxylated tetrahydroquinolines, converting a C-OH bond to a C-F bond. Reagents like Diethylaminosulfur Trifluoride (DAST) and Deoxo-Fluor® are frequently used for this transformation.

Q2: How does the N-protecting group on the tetrahydroquinoline affect the fluorination reaction?

A2: The nature of the nitrogen protecting group can significantly influence both the reactivity and regioselectivity of the fluorination.[1] For electrophilic aromatic fluorination, electron-donating protecting groups can activate the aromatic ring, but may also lead to side reactions. For deoxyfluorination reactions, the protecting group can influence the stability of intermediates and the stereochemical outcome of the reaction. It is crucial to consider the stability of the protecting group under the chosen reaction conditions.

Q3: What are the most common side reactions observed during the fluorination of tetrahydroquinolines?

A3: Common side reactions include:

  • Over-fluorination: Introduction of more than one fluorine atom, especially with highly reactive fluorinating agents or activated substrates.

  • Elimination: In deoxyfluorination of hydroxy-tetrahydroquinolines, elimination to form an unsaturated product is a common side reaction, particularly at higher temperatures.

  • Rearrangement: Carbocationic intermediates, which can be formed during both electrophilic and nucleophilic fluorination, may undergo rearrangement reactions.

  • Decomposition: Sensitive substrates or products may decompose under harsh reaction conditions (e.g., strong acids or bases, high temperatures).

Q4: How can I improve the regioselectivity of my fluorination reaction?

A4: Achieving high regioselectivity is a common challenge. Strategies to improve it include:

  • Choice of Fluorinating Agent: Different fluorinating agents can exhibit different selectivities.

  • Directing Groups: The strategic placement of directing groups on the tetrahydroquinoline scaffold can guide the fluorine atom to a specific position.

  • Reaction Conditions: Optimization of solvent, temperature, and additives can significantly impact the regioselectivity of the reaction. For instance, the choice of solvent can influence the solubility and reactivity of the fluorinating agent and the substrate.

Q5: I am not getting any fluorinated product. What are the likely causes?

A5: A complete lack of product can be due to several factors:

  • Inactive Fluorinating Reagent: Many fluorinating reagents are sensitive to moisture and can decompose upon improper storage or handling. Always use a fresh, properly stored reagent.

  • Insufficiently Reactive Substrate: The tetrahydroquinoline derivative may not be nucleophilic enough for electrophilic fluorination or the hydroxyl group may not be a good enough leaving group for deoxyfluorination.

  • Incorrect Reaction Conditions: The temperature may be too low, the reaction time too short, or the chosen solvent inappropriate.

  • Incompatible Functional Groups: Other functional groups on your molecule may be reacting with the fluorinating agent.

Troubleshooting Guides

Electrophilic Fluorination with Selectfluor®
Issue Possible Cause Recommended Solution
Low or No Yield Inactive Selectfluor® due to moisture.Use a fresh bottle of Selectfluor® and ensure all glassware is rigorously dried. Handle the reagent under an inert atmosphere (e.g., nitrogen or argon).
Low nucleophilicity of the tetrahydroquinoline.Consider using a more electron-rich substrate or a stronger activating group on the nitrogen. The addition of a Lewis or Brønsted acid can sometimes enhance reactivity.
Inappropriate solvent.Screen different anhydrous solvents. Acetonitrile is a common choice for Selectfluor® reactions.
Formation of Multiple Products / Low Regioselectivity Over-reaction or reaction at undesired positions.Lower the reaction temperature. Use a less reactive fluorinating agent if possible. The strategic use of protecting groups can block reactive sites.
Competing side reactions.Analyze the byproducts to understand the competing reaction pathways. The addition of a non-nucleophilic base can sometimes suppress acid-catalyzed side reactions.
Reaction Mixture Darkens / Decomposition Substrate or product instability.Run the reaction at a lower temperature and for a shorter duration. Ensure the reaction is performed under an inert atmosphere to prevent oxidation.
Nucleophilic Deoxyfluorination with DAST/Deoxo-Fluor®
Issue Possible Cause Recommended Solution
Low or No Yield Decomposed DAST or Deoxo-Fluor®.These reagents are moisture-sensitive and have limited thermal stability. Use a fresh, properly stored reagent and add it to the reaction mixture at a low temperature (e.g., -78 °C).
Poor leaving group ability of the hydroxyl group.The reaction is generally effective for secondary and benzylic alcohols. For less reactive alcohols, consider converting the hydroxyl group to a better leaving group (e.g., a sulfonate ester) before fluorination with a fluoride salt.
High Amount of Elimination Byproduct Reaction temperature is too high.Maintain a low reaction temperature throughout the addition and reaction time. Slowly warm the reaction to room temperature only if necessary.
Sterically hindered substrate.For sterically hindered alcohols, elimination can be more favorable. Consider using a milder deoxyfluorinating agent or alternative fluorination strategies.
Rearrangement Products Observed Formation of a carbocation intermediate.This is more likely with substrates that can form stable carbocations. Using a less polar solvent or a fluorinating agent that proceeds more through an SN2-like mechanism can sometimes minimize rearrangements. Deoxo-Fluor® is often reported to give fewer rearrangement byproducts than DAST.[2]

Data Presentation

The optimal reaction conditions for the fluorination of tetrahydroquinolines are highly substrate-dependent. The following tables provide a general overview of typical starting points for optimization based on common observations in the literature.

Table 1: General Conditions for Electrophilic Fluorination of an N-Protected Tetrahydroquinoline with Selectfluor®

ParameterConditionNotes
Fluorinating Agent Selectfluor®1.1 - 2.0 equivalents
Solvent Acetonitrile (anhydrous)Other polar aprotic solvents like DMF or CH2Cl2 can be screened.
Temperature 0 °C to room temperatureLower temperatures can improve selectivity.
Reaction Time 1 - 24 hoursMonitor by TLC or LC-MS.
Additives Lewis or Brønsted acids (optional)Can enhance reactivity for less nucleophilic substrates.

Table 2: General Conditions for Deoxyfluorination of an N-Protected 4-Hydroxy-tetrahydroquinoline

ParameterDASTDeoxo-Fluor®
Equivalents 1.1 - 1.51.1 - 1.5
Solvent CH2Cl2 or CHCl3 (anhydrous)CH2Cl2 or THF (anhydrous)
Initial Temperature -78 °C-78 °C to 0 °C
Reaction Temperature -78 °C to room temperature0 °C to room temperature
Reaction Time 1 - 12 hours1 - 12 hours
Notes Can lead to more elimination and rearrangement byproducts.Generally more thermally stable and may provide higher yields with fewer side reactions.[2]

Experimental Protocols

Protocol 1: Electrophilic Fluorination of N-Boc-1,2,3,4-tetrahydroquinoline

This protocol describes a general procedure for the electrophilic fluorination of an N-protected tetrahydroquinoline using Selectfluor®.

Materials:

  • N-Boc-1,2,3,4-tetrahydroquinoline

  • Selectfluor®

  • Anhydrous acetonitrile

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-Boc-1,2,3,4-tetrahydroquinoline (1.0 eq) and anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add Selectfluor® (1.2 eq) portion-wise over 10 minutes, ensuring the temperature does not rise significantly.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired fluorinated tetrahydroquinoline.

Protocol 2: Deoxyfluorination of N-Cbz-4-hydroxy-1,2,3,4-tetrahydroquinoline using DAST

This protocol provides a general method for the deoxyfluorination of a protected hydroxy-tetrahydroquinoline.

Materials:

  • N-Cbz-4-hydroxy-1,2,3,4-tetrahydroquinoline

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous dichloromethane (CH2Cl2)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet, dissolve N-Cbz-4-hydroxy-1,2,3,4-tetrahydroquinoline (1.0 eq) in anhydrous CH2Cl2.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST (1.2 eq) dropwise from the dropping funnel to the stirred solution over 20 minutes.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for another 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous phase with CH2Cl2 (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

Experimental_Workflow_Optimization cluster_start Start cluster_method Method Selection cluster_electrophilic Electrophilic Fluorination cluster_nucleophilic Nucleophilic Fluorination cluster_analysis Analysis & Refinement cluster_end End start Define Tetrahydroquinoline Substrate and Target Fluorinated Product method Choose Fluorination Strategy start->method e_reagent Select Electrophilic Fluorinating Agent (e.g., Selectfluor®) method->e_reagent Aromatic Ring or Enolate n_reagent Select Nucleophilic Fluorinating Agent (e.g., DAST, Deoxo-Fluor®) method->n_reagent Deoxyfluorination of Alcohol e_conditions Screen Reaction Conditions: - Solvent - Temperature - Stoichiometry e_reagent->e_conditions analysis Analyze Reaction Outcome: - Yield - Regioselectivity - Byproducts e_conditions->analysis n_conditions Screen Reaction Conditions: - Solvent - Temperature - Addition Rate n_reagent->n_conditions n_conditions->analysis troubleshoot Troubleshoot Issues (Low Yield, Side Reactions) analysis->troubleshoot end_node Optimized Protocol analysis->end_node Successful Outcome optimize Refine Conditions troubleshoot->optimize Implement Solutions optimize->method Re-evaluate Strategy

Caption: Workflow for the optimization of tetrahydroquinoline fluorination.

Troubleshooting_Logic cluster_reagent Reagent Issues cluster_substrate Substrate Issues cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low Yield or No Reaction reagent_check Is the fluorinating agent active? start->reagent_check reagent_solution Use a fresh, anhydrous source of the reagent. reagent_check->reagent_solution No substrate_check Is the substrate sufficiently reactive? reagent_check->substrate_check Yes substrate_solution Modify protecting groups or add activators (e.g., Lewis acid). substrate_check->substrate_solution No conditions_check Are the reaction conditions optimal? substrate_check->conditions_check Yes conditions_solution Screen temperature, solvent, and reaction time. conditions_check->conditions_solution No side_reaction_check Are side reactions (e.g., elimination) dominant? conditions_check->side_reaction_check Yes side_reaction_solution Lower temperature, change solvent, or use a milder reagent. side_reaction_check->side_reaction_solution Yes

References

Technical Support Center: Overcoming Solubility Challenges with 6-Fluoro-1,2,3,4-tetrahydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 6-Fluoro-1,2,3,4-tetrahydroquinoline derivatives. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why do my 6-Fluoro-1,2,3,4-tetrahydroquinoline derivatives exhibit poor aqueous solubility?

A1: The limited aqueous solubility of 6-Fluoro-1,2,3,4-tetrahydroquinoline derivatives is primarily attributed to their molecular structure. The core 1,2,3,4-tetrahydroquinoline ring system is a bicyclic aromatic structure, which is inherently hydrophobic.[1] Strong intermolecular forces within the crystal lattice of the solid compound can also hinder solvation by water molecules, further reducing solubility.[1] The presence of the fluorine atom can also influence physicochemical properties like lipophilicity and metabolic stability.[2]

Q2: What are the initial steps to consider when encountering solubility problems with a new 6-Fluoro-1,2,3,4-tetrahydroquinoline derivative in my biological assay?

A2: When you observe precipitation or suspect poor solubility is affecting your assay results, a systematic approach is recommended. Start by visually inspecting your compound stock solution and the final assay medium for any particulates. If precipitation is observed, consider optimizing your dilution protocol by performing serial dilutions and ensuring rapid mixing. It may also be beneficial to test a lower concentration of your compound to determine if you are exceeding its maximum aqueous solubility.

Troubleshooting Guide

Issue 1: My 6-Fluoro-1,2,3,4-tetrahydroquinoline derivative precipitates out of solution upon dilution of the DMSO stock into my aqueous assay buffer.

This is a common issue when the concentration of the compound in the aqueous buffer exceeds its kinetic solubility. Here are several strategies to address this, ranging from simple adjustments to more involved formulation approaches.

1. pH Adjustment

The parent 6-Fluoro-1,2,3,4-tetrahydroquinoline has a predicted pKa of approximately 5.15, indicating it is a weak base.[3] This property can be leveraged to improve aqueous solubility.

  • Rationale: By lowering the pH of the aqueous solution to below the pKa of the compound, the secondary amine in the tetrahydroquinoline ring will become protonated. This charged species is generally more soluble in aqueous media.[1]

  • Recommendation: Attempt to dissolve your compound in a buffer with a pH at least 2 units below its pKa (e.g., pH < 3.15). However, ensure that the chosen pH is compatible with your specific biological assay.

Table 1: Hypothetical pH-Dependent Aqueous Solubility of a 6-Fluoro-1,2,3,4-tetrahydroquinoline Derivative

pHPredicted Predominant SpeciesExpected Aqueous Solubility
2.0Protonated (BH+)High
4.0Mix of Protonated and NeutralModerate
7.4Neutral (B)Low
9.0Neutral (B)Very Low

2. Co-solvents

The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[1]

  • Common Co-solvents: Ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and N,N-dimethylformamide (DMF) are frequently used.

  • Caution: The concentration of the co-solvent must be carefully optimized as it can impact biological assay performance and may be toxic to cells at higher concentrations.

Table 2: Example Co-solvent Systems for Enhancing Solubility

Co-solvent System (v/v)Typical Starting ConcentrationMaximum Tolerated Concentration in Cell-Based Assays
Ethanol/Water10% Ethanol< 1%
PEG 400/Water20% PEG 400< 5%
DMSO/Water5% DMSO< 0.5% - 1%

3. Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, thereby increasing their apparent solubility in water.[1][4]

  • Types of Cyclodextrins: Beta-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used.[4][5]

  • Application: This method is particularly useful for in vivo studies where high concentrations of organic co-solvents are not feasible.

Table 3: Comparison of Commonly Used Cyclodextrins

CyclodextrinKey Features
β-CyclodextrinLower aqueous solubility, can be cost-effective for initial screening.
HP-β-CyclodextrinHigh aqueous solubility, low toxicity, widely used in formulations.[4]
SBE-β-CyclodextrinHigh aqueous solubility, can be used in parenteral formulations.
Issue 2: My assay results are inconsistent and show poor dose-response curves, which I suspect is due to solubility issues.

Inconsistent results are a hallmark of compounds that are not fully solubilized. The actual concentration of the compound in solution and available to interact with the target is unknown and variable.

1. Solid Dispersions

For pre-clinical and formulation development, creating a solid dispersion can significantly improve the dissolution rate and bioavailability of poorly soluble compounds.[6]

  • Mechanism: The drug is dispersed in a hydrophilic carrier matrix at a molecular level, which enhances wettability and dissolution.[1][6]

  • Common Carriers: Polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC) are frequently used carriers.

2. Nanosuspensions

Nanosuspension technology involves reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution velocity.

  • Advantages: This approach can enhance solubility and bioavailability and is suitable for oral, parenteral, and other routes of administration.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This assay is a high-throughput method to determine the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then diluted into an aqueous buffer.

Materials:

  • Test compound in DMSO (e.g., 10 mM stock)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Plate shaker

  • Nephelometer or UV-Vis plate reader

Procedure:

  • Add 198 µL of PBS to each well of a 96-well plate.

  • Add 2 µL of the 10 mM DMSO stock solution of the test compound to the first well and mix thoroughly. This creates a 100 µM solution with 1% DMSO.

  • Perform serial dilutions across the plate.

  • Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

  • Alternatively, centrifuge the plate to pellet any precipitate and measure the concentration of the compound in the supernatant using a UV-Vis plate reader.

Protocol 2: Thermodynamic (Equilibrium) Solubility Assay

This method measures the solubility of a compound in its solid state in an aqueous buffer at equilibrium.

Materials:

  • Solid test compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vials with screw caps

  • Shaker incubator

  • Centrifuge

  • HPLC system

Procedure:

  • Add an excess amount of the solid compound to a vial containing a known volume of PBS (e.g., 1 mL).

  • Seal the vial and place it in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • After incubation, visually confirm that excess solid is still present.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound by a validated HPLC method.

Signaling Pathway and Workflow Diagrams

Some 1,2,3,4-tetrahydroquinoline derivatives have been investigated as potential therapeutics in oncology, for instance, as inhibitors of the mTOR signaling pathway or as inverse agonists of the RORγ nuclear receptor in prostate cancer.[3][7][8]

Diagram 1: Troubleshooting Workflow for Solubility Issues

G start Precipitation Observed in Aqueous Assay Buffer ph_adjust Is the compound ionizable? (Check pKa) start->ph_adjust lower_ph Lower pH of Buffer ph_adjust->lower_ph Yes cosolvent Add Co-solvent (e.g., Ethanol, PEG 400) ph_adjust->cosolvent No lower_ph->cosolvent Failure end_soluble Compound Soluble lower_ph->end_soluble Success cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) cosolvent->cyclodextrin Failure cosolvent->end_soluble Success solid_dispersion Consider Solid Dispersion or Nanosuspension for Formulation cyclodextrin->solid_dispersion Failure cyclodextrin->end_soluble Success solid_dispersion->end_soluble Success end_insoluble Still Insoluble - Re-evaluate Compound or Formulation solid_dispersion->end_insoluble Failure

Caption: A decision tree for troubleshooting solubility issues.

Diagram 2: Simplified mTOR Signaling Pathway

mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 CellGrowth Cell Growth & Proliferation S6K1->CellGrowth ProteinSynth Protein Synthesis EIF4EBP1->ProteinSynth Inhibitor Tetrahydroquinoline Derivative Inhibitor->mTORC1

Caption: Inhibition of the mTOR signaling pathway.

Diagram 3: Simplified RORγ Signaling in Prostate Cancer

RORg_Pathway RORg RORγ AR_Gene Androgen Receptor (AR) Gene RORg->AR_Gene Binds to RORE Coactivators Coactivators (SRC-1, SRC-3) Coactivators->RORg AR_Protein AR Protein AR_Gene->AR_Protein Transcription & Translation AR_Signaling AR Signaling AR_Protein->AR_Signaling TumorGrowth Tumor Growth AR_Signaling->TumorGrowth InverseAgonist Tetrahydroquinoline Derivative (Inverse Agonist) InverseAgonist->RORg

Caption: RORγ inverse agonism in prostate cancer.

References

Column chromatography techniques for purifying 6-Fluoro-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-Fluoro-1,2,3,4-tetrahydroquinoline using column chromatography.

Experimental Protocols

A crucial step in the synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinoline is its effective purification.[1] Column chromatography is a widely used and effective method for this purpose. Due to the basic nature of the secondary amine in the tetrahydroquinoline ring, special considerations are necessary to achieve high purity and yield.

Recommended Protocol: Flash Column Chromatography on Silica Gel

This protocol is adapted from methods used for similar tetrahydroquinoline derivatives and incorporates best practices for the purification of basic compounds.

Materials:

  • Crude 6-Fluoro-1,2,3,4-tetrahydroquinoline

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Triethylamine (Et3N)

  • Glass column, flasks, and other standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate using a mixture of hexane and ethyl acetate. A good starting ratio is 7:1 (hexane:ethyl acetate).

    • To counteract the basicity of the amine, add a small amount of triethylamine (e.g., 1%) to the developing solvent.

    • Visualize the spots under UV light (254 nm). The ideal solvent system should give the target compound an Rf value of approximately 0.2-0.4.

  • Column Preparation (Wet Packing Method):

    • Prepare the mobile phase (eluent) based on the optimal ratio determined by TLC (e.g., 7:1 hexane:ethyl acetate) and add 1% triethylamine.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Create a slurry of silica gel in the mobile phase and pour it into the column.

    • Gently tap the column to ensure even packing and remove any air bubbles.

    • Add another layer of sand on top of the silica gel.

    • Equilibrate the column by running 2-3 column volumes of the mobile phase through it. This pre-conditions the silica with the basic modifier.[2]

  • Sample Loading (Dry Loading Method Recommended):

    • Dissolve the crude 6-Fluoro-1,2,3,4-tetrahydroquinoline in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution.

    • Evaporate the solvent completely to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.

    • Carefully add this powder to the top of the prepared column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase.

    • Collect fractions in test tubes or flasks.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 6-Fluoro-1,2,3,4-tetrahydroquinoline.

Data Presentation

ParameterRecommended Value/RangeNotes
Stationary Phase Silica Gel (60-120 or 230-400 mesh)Standard choice for normal-phase chromatography.
Mobile Phase Hexane/Ethyl Acetate with 1% TriethylamineA starting ratio of 7:1 (Hexane:EtOAc) is suggested.[3]
Optimal Rf 0.2 - 0.4Provides good separation from impurities.
Loading Method Dry LoadingOften results in better separation and less band broadening.
Purity (Post-Column) >97%Achievable with a well-optimized system.
Yield (Recovery) 80-95%Dependent on the purity of the crude material and technique.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Purifying 6-Fluoro-1,2,3,4-tetrahydroquinoline cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (e.g., 7:1 Hexane:EtOAc + 1% Et3N) Eluent 2. Prepare Mobile Phase TLC->Eluent Column 3. Pack Column (Silica Gel Slurry) Eluent->Column Load 4. Dry Load Sample Column->Load Elute 5. Elute with Mobile Phase Load->Elute Collect 6. Collect Fractions Elute->Collect Monitor 7. Monitor Fractions by TLC Collect->Monitor Combine 8. Combine Pure Fractions Monitor->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Product Purified Product Evaporate->Product

Caption: A standard workflow for the purification of 6-Fluoro-1,2,3,4-tetrahydroquinoline using column chromatography.

Troubleshooting_Guide Troubleshooting Common Column Chromatography Issues Start Problem Observed Tailing Peak Tailing / Streaking? Start->Tailing Add_Base Solution: Add 1% Triethylamine to Mobile Phase Tailing->Add_Base Yes No_Separation Poor or No Separation? Tailing->No_Separation No Optimize_Solvent Solution: Adjust Mobile Phase Polarity (Optimize Hexane:EtOAc ratio) No_Separation->Optimize_Solvent Yes Decomposition Compound Decomposition? No_Separation->Decomposition No Deactivate_Silica Solution: Deactivate Silica with Base or Use Alumina Decomposition->Deactivate_Silica Yes No_Elution Compound Not Eluting? Decomposition->No_Elution No Increase_Polarity Solution: Increase Mobile Phase Polarity No_Elution->Increase_Polarity Yes

Caption: A decision tree for troubleshooting common issues during the column chromatography of basic amines.

Troubleshooting Guides and FAQs

Q1: My 6-Fluoro-1,2,3,4-tetrahydroquinoline is streaking or "tailing" on the TLC plate and column. What causes this and how can I fix it?

A: Tailing is a common issue when purifying basic compounds like tetrahydroquinolines on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface can strongly and sometimes irreversibly interact with the basic nitrogen atom of your compound. This leads to poor peak shape and reduced separation efficiency.

  • Solution: The most effective solution is to add a basic modifier to your mobile phase. Adding 0.5-2% triethylamine (Et3N) to your eluent (e.g., hexane/ethyl acetate) will neutralize the acidic sites on the silica gel, leading to sharper peaks and better separation. It is also beneficial to pre-condition the column with the base-containing eluent before loading your sample.[2]

Q2: I am observing decomposition of my compound on the column. What should I do?

A: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.

  • Solutions:

    • Deactivate the Silica Gel: As mentioned above, adding triethylamine to the eluent can reduce the acidity of the stationary phase.

    • Use an Alternative Stationary Phase: Consider using basic or neutral alumina as the stationary phase, which is more suitable for basic compounds.

    • Work Quickly: Minimize the time your compound spends on the column by running the chromatography as efficiently as possible.

Q3: My compound is not moving off the baseline on the TLC plate, even with a high concentration of ethyl acetate. What can I do?

A: This indicates that your mobile phase is not polar enough to elute the compound.

  • Solutions:

    • Increase Eluent Polarity: You can try a more polar solvent system. For very polar compounds, a mixture of dichloromethane and methanol (with 1% triethylamine) can be effective.

    • Check for Salt Formation: Ensure that your compound is in its free-base form and not an ammonium salt (e.g., from an acidic quench during workup). A basic workup or extraction prior to chromatography is recommended.

Q4: I can't achieve good separation between my product and a persistent impurity. What are my options?

A: Achieving good separation requires optimizing the selectivity of your chromatographic system.

  • Solutions:

    • Fine-tune the Mobile Phase: Systematically vary the ratio of your non-polar and polar solvents (e.g., hexane and ethyl acetate) to find the optimal composition for separation.

    • Try a Different Solvent System: Sometimes, changing one of the solvents can dramatically alter the selectivity. For example, you could try using dichloromethane instead of ethyl acetate as the polar component.

    • Gradient Elution: If a single solvent mixture (isocratic elution) doesn't work, you can try a gradient elution. Start with a less polar mobile phase and gradually increase the polarity during the run.

Q5: How do I choose the right size column and the amount of silica gel?

A: The amount of silica gel and the column dimensions depend on the amount of crude material you need to purify and the difficulty of the separation.

  • General Guideline: For a moderately difficult separation, a silica gel to crude product weight ratio of 30:1 to 50:1 is a good starting point. For very difficult separations, this ratio can be increased to 100:1 or more. The column should be filled to a height of about 15-20 cm with silica gel.

References

Troubleshooting guide for the synthesis of fluorinated heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of fluorinated heterocyles.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of fluorinated heterocycles, offering potential causes and actionable solutions in a question-and-answer format.

Low or No Conversion of Starting Material

Question: My fluorination reaction shows low or no conversion of the starting material. What are the possible causes and how can I resolve this?

Answer: Low or no conversion in fluorination reactions can stem from several factors, primarily related to the reagents and reaction conditions.

  • Inactive Fluorinating Reagent: Many fluorinating reagents are sensitive to moisture. For instance, silver(II) fluoride (AgF₂) is hygroscopic and decomposes in the presence of water. Anhydrous fluoride salts used in nucleophilic aromatic substitution (SₙAr) reactions are also highly moisture-sensitive.

    • Solution: Ensure all reagents are handled under anhydrous conditions in a glovebox or using a Schlenk line. Dry solvents rigorously before use. Consider using less hygroscopic reagents, such as tetrabutylammonium fluoride tetrahydrate (Bu₄NF·(t-BuOH)₄), as an alternative to anhydrous Bu₄NF.

  • Inappropriate Solvent: The solvent plays a crucial role in the solubility of reagents and the reaction mechanism. Protic or nucleophilic solvents can react with the fluorinating agent or intermediates, leading to undesired side products. Some electrophilic reagents like Selectfluor can react exothermically with solvents such as DMF, pyridine, and DMSO.

    • Solution: Screen a range of anhydrous, non-nucleophilic solvents. Acetonitrile is a commonly used solvent for many fluorination reactions. For certain Rh(III)-catalyzed reactions, ethyl acetate has been found to be effective in preventing fluoride displacement. Always check the compatibility of your fluorinating agent with the chosen solvent.

  • Sub-optimal Reaction Temperature: The reaction may require a specific temperature range to proceed efficiently. Insufficient temperature may lead to a sluggish reaction, while excessively high temperatures can cause decomposition of the starting material or the product.

    • Solution: Gradually increase the reaction temperature to promote the reaction. For some copper-catalyzed fluorinations, moderately elevated temperatures are necessary. Conversely, for sensitive substrates, running the reaction at a lower temperature may prevent the formation of byproducts.

Formation of Multiple Products and Poor Regioselectivity

Question: My reaction is producing a mixture of isomers, resulting in low regioselectivity. How can I improve the selectivity of my fluorination reaction?

Answer: Poor regioselectivity is a common challenge in the fluorination of heterocycles due to the presence of multiple reactive sites.

  • Multiple Reactive C-H Bonds: Many heterocycles possess several C-H bonds that can be fluorinated, leading to a mixture of isomers. The regioselectivity is influenced by the electronic and steric properties of the substituents on the ring.

    • Solution: Exploit the directing effect of existing functional groups to achieve higher regioselectivity. For example, in 3,5-disubstituted pyridines, a benzyloxy group can direct fluorination to the adjacent position. The choice of catalyst and directing group is crucial for C-H activation strategies.

  • Incorrect Fluorinating Reagent: Different fluorinating reagents can exhibit different selectivities.

    • Solution: Screen various fluorinating reagents. For instance, a hypervalent fluoroiodane reagent has been shown to provide alternative selectivity compared to Selectfluor in some cases.

Decomposition of Starting Material or Product

Question: I am observing significant decomposition of my starting material or the desired fluorinated product. What are the likely causes and how can I mitigate this?

Answer: Decomposition is often a result of harsh reaction conditions or the inherent instability of the heterocyclic core.

  • Harsh Reaction Conditions: Sensitive heterocyclic rings, such as pyrroles and indoles, are prone to oxidation and polymerization under strongly acidic or basic conditions, or in the presence of strong electrophiles.[1]

    • Solution: Employ milder reaction conditions. Neutral fluorination methods should be considered for sensitive substrates.[1] The use of a base like lithium carbonate (Li₂CO₃) at low temperatures has been effective in preventing the formation of dimeric byproducts in the fluorination of indoles.

  • Instability of the Heterocycle: The introduction of a fluorine atom can significantly alter the electronic properties of the heterocycle, potentially making it more susceptible to degradation under the reaction conditions.

    • Solution: If the product is unstable, consider in-situ protection or immediate work-up and purification at low temperatures. Monitoring the reaction closely and stopping it before significant decomposition occurs is also crucial.

Frequently Asked Questions (FAQs)

Q1: My heterocycle is electron-deficient. Why is nucleophilic fluorination still giving a low yield?

A1: Even with electron-deficient heterocycles, nucleophilic fluorination can be challenging. The intermediate formed after the initial fluoride attack (a Meisenheimer intermediate) can be reversible. The elimination of the fluoride ion to regenerate the starting material is often favored over the elimination of another leaving group to form the product.[1]

Q2: I am using Selectfluor, but the reaction is not working. What could be the issue?

A2: While Selectfluor is a versatile electrophilic fluorinating agent, its reactivity can be influenced by several factors. The reaction medium is critical; for instance, using water and chloroform as co-solvents has been shown to be effective for the fluorination of 2-aminopyridines. The presence of a base can also be crucial. Additionally, ensure the Selectfluor has been stored properly and is not degraded.[2]

Q3: How can I improve the yield of my SₙAr fluorination reaction?

A3: For SₙAr reactions, several parameters can be optimized:

  • Fluoride Source: Anhydrous potassium fluoride (KF) or cesium fluoride (CsF) are commonly used. The solubility and reactivity of the fluoride salt are critical.

  • Solvent: Aprotic polar solvents like DMSO, DMF, or sulfolane are typically used to dissolve the fluoride salt and the substrate.

  • Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate.

  • Phase-Transfer Catalyst: The addition of a phase-transfer catalyst, such as a quaternary ammonium salt, can enhance the solubility and reactivity of the fluoride salt, often allowing for lower reaction temperatures.[3]

Q4: What is the best way to purify my fluorinated heterocycle?

A4: Standard purification techniques such as column chromatography on silica gel are commonly employed. The choice of eluent will depend on the polarity of your compound. It is important to note that the introduction of a fluorine atom can significantly alter the polarity of the molecule compared to the starting material. In some cases, preparative thin-layer chromatography (prep-TLC) or high-performance liquid chromatography (HPLC) may be necessary for difficult separations.[2]

Data Presentation

Table 1: Comparison of Fluorinating Agents for the Synthesis of a Fluorinated Pyridine Derivative.

Fluorinating AgentReaction Time (h)Temperature (°C)Yield (%)Reference
Selectfluor128075[4]
N-Fluorobenzenesulfonimide (NFSI)2410068[5]
Silver(II) Fluoride (AgF₂)1.52392[6]

Table 2: Solvent Effects on the Yield of a Nucleophilic Aromatic Substitution (SₙAr) Fluorination.

SolventTemperature (°C)Time (h)Yield (%)
DMSO1501285
DMF1501278
Sulfolane1501290
NMP1501282

Experimental Protocols

Protocol 1: Electrophilic Fluorination of a Pyridine Derivative using Selectfluor

This protocol is adapted from a procedure for the synthesis of fluorinated 3,6-dihydropyridines.[7]

  • Materials:

    • 1,2-Dihydropyridine derivative (1.0 mmol)

    • Selectfluor® (1.2 mmol)

    • Anhydrous acetonitrile (20 mL)

  • Procedure:

    • Dissolve the 1,2-dihydropyridine derivative in anhydrous acetonitrile (10 mL) in a round-bottom flask under an argon atmosphere and cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve Selectfluor® in anhydrous acetonitrile (10 mL).

    • Slowly add the Selectfluor® solution to the solution of the dihydropyridine derivative at 0 °C with stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction by adding water (20 mL).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Nucleophilic Aromatic Substitution (SₙAr) Fluorination of a Chloropyridine

This protocol is a general procedure for SₙAr reactions.

  • Materials:

    • Chloropyridine derivative (1.0 mmol)

    • Anhydrous potassium fluoride (KF) (3.0 mmol)

    • Tetrabutylammonium chloride (Bu₄NCl) (0.1 mmol, optional phase-transfer catalyst)

    • Anhydrous dimethyl sulfoxide (DMSO) (10 mL)

  • Procedure:

    • To an oven-dried round-bottom flask, add anhydrous potassium fluoride and tetrabutylammonium chloride (if used).

    • Heat the flask under vacuum to ensure all components are dry, then allow to cool to room temperature under an argon atmosphere.

    • Add the chloropyridine derivative and anhydrous DMSO to the flask.

    • Heat the reaction mixture to the desired temperature (e.g., 130-150 °C) with vigorous stirring.

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 30 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by column chromatography.

Visualizations

Troubleshooting_Workflow start Low Yield in Fluorination Reaction check_reagent Check Fluorinating Reagent Activity & Purity start->check_reagent check_conditions Review Reaction Conditions start->check_conditions check_selectivity Analyze for Side Products / Isomers start->check_selectivity reagent_ok Reagent is Active check_reagent->reagent_ok conditions_ok Conditions are Optimal check_conditions->conditions_ok selectivity_issue Selectivity is an Issue check_selectivity->selectivity_issue reagent_ok->check_conditions Yes replace_reagent Use Fresh/Dry Reagent & Solvents reagent_ok->replace_reagent No conditions_ok->check_selectivity Yes optimize_temp Optimize Temperature conditions_ok->optimize_temp No optimize_solvent Screen Solvents conditions_ok->optimize_solvent No change_reagent Change Fluorinating Reagent selectivity_issue->change_reagent Yes use_directing_group Utilize Directing Groups selectivity_issue->use_directing_group Yes success Improved Yield selectivity_issue->success No, other issues optimize_temp->success optimize_solvent->success change_reagent->success use_directing_group->success SNAr_vs_Electrophilic substrate Heterocyclic Substrate electron_rich Electron-Rich Heterocycle substrate->electron_rich High electron density electron_deficient Electron-Deficient Heterocycle (with good leaving group) substrate->electron_deficient Low electron density electrophilic_path Electrophilic Fluorination electron_rich->electrophilic_path snar_path Nucleophilic Aromatic Substitution (SNAr) electron_deficient->snar_path selectfluor e.g., Selectfluor, NFSI electrophilic_path->selectfluor kf_csf e.g., KF, CsF snar_path->kf_csf product Fluorinated Heterocycle selectfluor->product kf_csf->product

References

Preventing decomposition of 6-Fluoro-1,2,3,4-tetrahydroquinoline during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 6-Fluoro-1,2,3,4-tetrahydroquinoline to prevent its decomposition. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during its storage and use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 6-Fluoro-1,2,3,4-tetrahydroquinoline?

A1: To ensure the long-term stability of 6-Fluoro-1,2,3,4-tetrahydroquinoline, it is recommended to store it under the following conditions. These conditions are based on best practices for similar fluoro-substituted heterocyclic amines.

ParameterRecommended ConditionRationale
Temperature Room temperature (20-25°C) or refrigerated (2-8°C)Minimizes the rate of potential thermal degradation.
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen)Protects against oxidation, which is a likely degradation pathway for the amine functionality.
Light In the dark (amber vial or stored in a light-proof container)Prevents potential photodegradation, which can occur with aromatic and heterocyclic compounds.
Moisture Tightly sealed container in a dry environmentThe compound is moisture-sensitive; exposure to water can lead to hydrolysis or facilitate other degradation reactions.
Purity Store in high purity formImpurities can sometimes catalyze degradation reactions.

Q2: What are the known incompatibilities for 6-Fluoro-1,2,3,4-tetrahydroquinoline?

A2: 6-Fluoro-1,2,3,4-tetrahydroquinoline is incompatible with the following substances:

  • Strong oxidizing agents: These can lead to the oxidation of the tetrahydroquinoline ring system, potentially forming quinoline or other oxidation byproducts.

  • Strong acids: As a secondary amine, it will react with strong acids in an acid-base reaction.

  • Strong bases: While less reactive than with strong acids, strong bases should be avoided to prevent potential side reactions.

Q3: What are the potential signs of decomposition of 6-Fluoro-1,2,3,4-tetrahydroquinoline?

A3: Decomposition may be indicated by the following observable changes:

  • Color change: A noticeable change in color, such as darkening or yellowing, can be a sign of degradation. The pure compound is typically off-white to light brown.

  • Change in physical state: The appearance of new solid precipitates or a change in viscosity could indicate the formation of degradation products.

  • Inconsistent experimental results: Unexplained variations in experimental outcomes where this compound is used as a starting material can be an indicator of impurity presence due to degradation.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to the potential decomposition of 6-Fluoro-1,2,3,4-tetrahydroquinoline.

Problem: I suspect my stored 6-Fluoro-1,2,3,4-tetrahydroquinoline has degraded.

Logical Troubleshooting Workflow

Troubleshooting Workflow start Start: Suspected Decomposition observe Observe Physical Properties (Color, Clarity, etc.) start->observe analytical Perform Analytical Purity Check (e.g., HPLC, GC-MS) observe->analytical compare Compare with Certificate of Analysis (CoA) or Reference Standard analytical->compare is_degraded Is there evidence of degradation? compare->is_degraded review_storage Review Storage and Handling Procedures is_degraded->review_storage Yes end_ok End: Compound is Stable is_degraded->end_ok No quarantine Quarantine the Affected Batch review_storage->quarantine remediate Remediate Storage Conditions review_storage->remediate contact_supplier Contact Supplier for Replacement or Advice quarantine->contact_supplier end_degraded End: Compound Degraded, Take Action contact_supplier->end_degraded remediate->end_degraded Decomposition Pathways compound 6-Fluoro-1,2,3,4-tetrahydroquinoline oxidation Oxidation (Air, Oxidizing Agents) compound->oxidation photodegradation Photodegradation (UV/Visible Light) compound->photodegradation thermal_stress Thermal Stress (High Temperature) compound->thermal_stress dehydrogenation Dehydrogenation Product (6-Fluoroquinoline) oxidation->dehydrogenation n_oxide N-Oxide Formation oxidation->n_oxide ring_opening Ring Opening/Cleavage Products photodegradation->ring_opening defluorination Defluorination Products photodegradation->defluorination thermal_stress->dehydrogenation polymerization Polymerization thermal_stress->polymerization

Technical Support Center: Enhancing Regioselectivity in 6-Fluoro-1,2,3,4-tetrahydroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinoline. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning regioselectivity.

I. Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinoline, offering potential causes and solutions in a question-and-answer format.

Issue 1: Poor Regioselectivity - Formation of 7-Fluoro and Other Isomers

Question: My synthesis is producing a mixture of 6-Fluoro-1,2,3,4-tetrahydroquinoline and other isomers, such as 7-Fluoro-1,2,3,4-tetrahydroquinoline. How can I improve the regioselectivity for the desired 6-fluoro isomer?

Answer: The formation of isomeric impurities is a common challenge. The regioselectivity is highly dependent on the synthetic route chosen. Here are some potential causes and troubleshooting steps:

  • Potential Cause 1: Reaction Pathway in Electrophilic Substitution. When introducing the fluorine atom onto a pre-formed tetrahydroquinoline ring via electrophilic substitution, the directing effects of the amine group can lead to a mixture of products. The secondary amine is an activating ortho-, para-director, which can lead to substitution at both the 6 and 8 positions. Furthermore, under acidic conditions, the protonated amine becomes a meta-director, favoring substitution at the 7-position.

    Troubleshooting Steps:

    • Protecting Group Strategy: Introduce a suitable protecting group on the nitrogen atom of the tetrahydroquinoline. The nature of the protecting group can influence the regiochemical outcome of the fluorination.[1] For instance, an electron-withdrawing protecting group can decrease the activation of the ring and potentially alter the isomeric ratio.

    • Choice of Fluorinating Agent: The reactivity and steric bulk of the fluorinating agent can influence regioselectivity. Experiment with different electrophilic fluorinating agents (e.g., Selectfluor®, N-Fluorobenzenesulfonimide) to find the optimal reagent for your substrate.

    • Reaction Conditions: Systematically optimize reaction conditions such as solvent, temperature, and reaction time. Lowering the temperature may increase selectivity.

  • Potential Cause 2: Cyclization Strategy. If you are constructing the tetrahydroquinoline ring from a fluorinated precursor, the regioselectivity of the cyclization step is crucial.

    Troubleshooting Steps:

    • Precursor Selection: Ensure the starting materials have the fluorine atom in the correct position to favor the formation of the 6-fluoro isomer. For example, starting with a meta-fluoro-substituted aniline derivative in a reaction that forms the heterocyclic ring.

    • Catalyst and Reaction Type: Certain catalytic systems are known for high regioselectivity. For instance, gold-catalyzed intramolecular hydroarylation and transfer hydrogenation of N-aryl propargylamines have been reported to provide tetrahydroquinolines with excellent regioselectivity.[2] Consider exploring such modern catalytic methods.

Issue 2: Low Yield of 6-Fluoro-1,2,3,4-tetrahydroquinoline

Question: I am observing a low yield of the desired product. What are the likely causes and how can I improve it?

Answer: Low yields can stem from incomplete reactions, side reactions, or product degradation.

  • Potential Cause 1: Inefficient Hydrogenation. If you are synthesizing 6-Fluoro-1,2,3,4-tetrahydroquinoline via the hydrogenation of 6-fluoroquinoline, the catalyst and reaction conditions are critical.

    Troubleshooting Steps:

    • Catalyst Selection and Loading: Ensure you are using an appropriate catalyst. While various catalysts can be used for quinoline hydrogenation, some may be more effective for fluorinated substrates. An electrocatalytic hydrogenation over a fluorine-modified cobalt catalyst has been shown to be effective.[3] Optimize the catalyst loading; too little may result in an incomplete reaction, while too much can sometimes lead to side reactions.

    • Hydrogen Pressure and Temperature: These parameters are crucial for hydrogenation. A systematic optimization of hydrogen pressure and reaction temperature should be performed.

    • Solvent Purity: Ensure the use of high-purity, dry solvents, as impurities can poison the catalyst.

  • Potential Cause 2: Competing Side Reactions. The reaction conditions may be promoting undesired side reactions.

    Troubleshooting Steps:

    • Reaction Monitoring: Monitor the reaction progress using techniques like TLC, GC-MS, or NMR to identify the formation of byproducts and to stop the reaction at the optimal time.

    • Temperature Control: For many reactions, side reactions become more prevalent at higher temperatures. Try running the reaction at a lower temperature for a longer period.

II. Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for obtaining 6-Fluoro-1,2,3,4-tetrahydroquinoline with high regioselectivity?

A1: The two primary strategies are:

  • Hydrogenation of 6-fluoroquinoline: This is a direct approach where the regioselectivity is pre-determined by the starting material. The main challenge is to achieve efficient and clean reduction of the pyridine ring without affecting the fluorine substituent. Electrocatalytic hydrogenation is a promising method.[3]

  • Cyclization of a fluorinated precursor: This involves constructing the tetrahydroquinoline ring from an appropriately substituted acyclic precursor. Methods like intramolecular hydroarylation can offer excellent control over regioselectivity.[2] A deoxyfluorination strategy following the cyclization of catecholamines has also been reported for the regio-complementary preparation of 6- and 7-fluoro-1,2,3,4-tetrahydroquinolines.[4]

Q2: How can I effectively separate the 6-fluoro isomer from other isomers?

A2: If your synthesis results in an isomeric mixture, chromatographic separation is the most common method.

  • Column Chromatography: Use a high-resolution silica gel column with an optimized solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the isomers.

  • Preparative HPLC: For more challenging separations, preparative high-performance liquid chromatography (HPLC) can provide higher resolution.

  • Crystallization: In some cases, fractional crystallization of the free base or a salt derivative might be possible to enrich one isomer.

Q3: Are there any known catalysts that favor the formation of 6-Fluoro-1,2,3,4-tetrahydroquinoline?

A3: While the literature on catalysts specifically for enhancing regioselectivity in the formation of the 6-fluoro isomer from a non-fluorinated precursor is limited, catalysts are crucial for the synthesis from 6-fluoroquinoline. For the hydrogenation of 6-fluoroquinoline, a fluorine-modified cobalt catalyst has been successfully used.[3] For broader tetrahydroquinoline synthesis, gold-based catalysts have shown excellent regioselectivity in hydroarylation reactions.[2]

III. Data Presentation

Table 1: Comparison of Synthetic Methods for 6-Fluoro-1,2,3,4-tetrahydroquinoline

Synthetic MethodStarting MaterialKey Reagents/CatalystReported Conversion/YieldRegioselectivityReference
Electrocatalytic Hydrogenation6-FluoroquinolineCo-F cathode, H₂O, KOH, dioxane80.5% conversionHigh (pre-determined by starting material)[3]
DeoxyfluorinationCatecholaminesDeoxyfluorinating agentNot specified for 6-F-THQ aloneProduces both 6- and 7-fluoro isomers[4]

IV. Experimental Protocols

Protocol 1: Electrocatalytic Hydrogenation of 6-Fluoroquinoline [3]

  • Objective: To synthesize 6-Fluoro-1,2,3,4-tetrahydroquinoline from 6-fluoroquinoline via electrocatalytic hydrogenation.

  • Materials:

    • 6-Fluoroquinoline

    • Potassium hydroxide (KOH)

    • Dioxane

    • Water

    • Fluorine-modified cobalt catalyst (Co-F) as the cathode

    • Nickel selenide (NiSe) as the anode (in a two-electrode system) or a standard counter electrode in a three-electrode system.

    • Divided three-electrode or two-electrode electrolysis cell

  • Procedure:

    • Prepare the electrolyte solution by mixing 1.0 M KOH and dioxane in a 6:1 volume ratio.

    • Set up the divided three-electrode system with the Co-F catalyst as the cathode.

    • Add the 6-fluoroquinoline substrate to the catholyte.

    • Carry out the electrolysis at a controlled potential (optimization may be required, a potential of -1.1 V vs. Hg/HgO was found optimal for quinoline).

    • Monitor the reaction progress by analyzing aliquots of the reaction mixture using GC or LC-MS.

    • Upon completion, perform a standard work-up procedure, which typically involves extraction of the product with an organic solvent, followed by drying and purification (e.g., by column chromatography).

V. Visualizations

experimental_workflow cluster_start Starting Material cluster_process Electrocatalytic Hydrogenation cluster_analysis Analysis & Purification cluster_end Final Product start 6-Fluoroquinoline cell Electrolysis Cell (Co-F Cathode) start->cell monitoring Reaction Monitoring (GC/LC-MS) cell->monitoring conditions Conditions: - 1.0 M KOH/Dioxane - Controlled Potential - Ambient Temperature conditions->cell workup Work-up (Extraction) monitoring->workup purification Purification (Chromatography) workup->purification end 6-Fluoro-1,2,3,4- tetrahydroquinoline purification->end

Caption: Workflow for the synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinoline.

regioselectivity_factors cluster_strategy Synthetic Strategy cluster_routes Possible Routes cluster_outcome Regiochemical Outcome cluster_params Key Parameters for Cyclization strategy Choice of Synthetic Route hydrogenation Hydrogenation of 6-Fluoroquinoline strategy->hydrogenation cyclization Cyclization of Fluorinated Precursor strategy->cyclization high_regio High Regioselectivity (Desired 6-F Isomer) hydrogenation->high_regio cyclization->high_regio With Optimization low_regio Low Regioselectivity (Mixture of Isomers) cyclization->low_regio Potential Issue catalyst Catalyst Choice (e.g., Gold-based) catalyst->cyclization precursor Precursor Structure precursor->cyclization

Caption: Factors influencing regioselectivity in 6-F-THQ synthesis.

References

Technical Support Center: Managing Hazardous Reagents in Fluorinated Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing hazardous reagents in the synthesis of fluorinated compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on safely handling these powerful but hazardous materials. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Reagent Handling and Storage

Q1: My DAST (Diethylaminosulfur Trifluoride) reagent is dark and the reaction is sluggish. What's the problem?

A: DAST is thermally unstable and sensitive to moisture. A dark color often indicates decomposition, which reduces its effectiveness.[1]

  • Cause: Improper storage or an old bottle of the reagent. DAST can degrade over time, especially if not kept under anhydrous conditions.[1] It can also undergo explosive decomposition when heated above 50°C.[2]

  • Solution: Always use a fresh bottle of DAST stored under dry conditions in a refrigerator.[2] For the current reaction, consider increasing the equivalents of the reagent, but be extremely cautious of potential side reactions.[1]

Q2: What are the essential storage requirements for Hydrofluoric Acid (HF)?

A: HF is extremely corrosive and reactive. It must be stored in polyethylene or fluorocarbon plastic containers, never in glass or metal.[3][4]

  • Storage Location: Store in a cool, dry, well-ventilated area designated for HF, away from incompatible materials like ammonia, bases, glass, and metals.[3][4][5]

  • Containment: Use secondary containment, which can be supplemented with an acid neutralizer like calcium carbonate.[3]

  • Labeling: The storage cabinet must be clearly labeled "Hydrofluoric Acid, extremely corrosive and toxic."[3]

Q3: Can I handle Selectfluor® (F-TEDA-BF4) on the open bench?

A: While Selectfluor® is known to be a stable, non-toxic, and easy-to-handle solid compared to gaseous reagents like F2, it is still a strong oxidizing agent and requires precautions.[6][7]

  • Handling: Avoid contact with skin and eyes and prevent dust formation by handling in a well-ventilated area, preferably a fume hood.[8]

  • PPE: Wear protective glasses, gloves, and a lab coat.[9]

  • Incompatibilities: Selectfluor® can react exothermically with certain solvents like DMF, pyridine, and DMSO.[10][11] Always verify solvent compatibility before starting your experiment.[10]

Q4: I'm using Sulfur Tetrafluoride (SF4). What are the primary hazards?

A: SF4 is a highly toxic, corrosive, colorless gas that is heavier than air.[12][13][14]

  • Health Hazards: It is a strong irritant to the skin, eyes, and mucous membranes.[12][14] Inhalation can cause severe respiratory tract irritation, pulmonary edema, and can be fatal.[15][16]

  • Reactivity: It reacts vigorously with water or steam to produce toxic fumes of hydrogen fluoride (HF) and sulfur oxides.[12][13] This reactivity makes it critical to handle SF4 in a scrupulously dry system.

Reaction Troubleshooting

Q5: My deoxyfluorination reaction is producing mainly elimination byproducts. How can I fix this?

A: Elimination is a common side reaction in deoxyfluorination, often favored at higher temperatures.[1]

  • Solutions:

    • Lower the Temperature: Reduce the reaction temperature.[1]

    • Check Basicity: If conditions are basic, consider using a non-nucleophilic, sterically hindered base or switching to neutral/acidic conditions if the substrate allows.[1]

    • Change Reagent: Some reagents are more prone to elimination. Consider newer, more stable reagents like XtalFluor-E or XtalFluor-M, which often provide significantly fewer elimination side products than DAST or Deoxo-Fluor.[17][18][19][20]

Q6: The reaction mixture solidified. What happened?

A: This is often due to the precipitation of inorganic salt byproducts. Ensure you are using a solvent that can effectively solvate both the reactants and the byproducts to maintain a homogenous mixture.[21]

Q7: Why am I seeing corrosion or etching on my glassware?

A: This is a classic sign of Hydrogen Fluoride (HF) formation. Many fluorinating agents (like DAST or SF4) can react with trace moisture or are converted to HF during workup, which then reacts with the silica in the glass.[2][21][22]

  • Prevention: Use rigorously dried solvents and reagents.[1] For reagents known to generate HF, consider using plastic labware (e.g., polyethylene, Teflon) for the reaction and workup.

  • Alternative Reagents: Reagents like XtalFluor do not generate corrosive free HF and can be used in standard borosilicate vessels.[17][18][19][20]

// Nodes start [label="Problem\nEncountered", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; low_yield [label="Low Yield / \nNo Conversion", fillcolor="#F1F3F4", fontcolor="#202124"]; elimination [label="Elimination\nByproducts", fillcolor="#F1F3F4", fontcolor="#202124"]; glassware_etch [label="Glassware\nEtching", fillcolor="#F1F3F4", fontcolor="#202124"];

check_reagent [label="Check Reagent\nActivity/Age", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_temp [label="Check Reaction\nTemperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_moisture [label="Check for\nMoisture", fillcolor="#4285F4", fontcolor="#FFFFFF"];

sol_reagent [label="Use Fresh Reagent\nIncrease Equivalents", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_temp_low [label="Lower Temperature", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_temp_high [label="Increase Temperature\n(Cautiously)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_moisture [label="Use Dry Solvents\n& Inert Atmosphere", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_plastic [label="Use Plasticware\n(PE, Teflon)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_reagent_alt [label="Consider Alternative\nReagent (e.g., XtalFluor)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> low_yield [label="Poor conversion?"]; start -> elimination [label="Wrong product?"]; start -> glassware_etch [label="Equipment damage?"];

low_yield -> check_reagent; low_yield -> check_temp;

elimination -> check_temp [label="High Temp?"];

glassware_etch -> check_moisture;

check_reagent -> sol_reagent [color="#34A853"]; check_temp -> sol_temp_high [label="Too Low", color="#34A853"]; check_temp -> sol_temp_low [label="Too High", color="#EA4335"];

elimination -> sol_reagent_alt [label="Reagent Choice?", color="#34A853"];

check_moisture -> sol_moisture [color="#34A853"]; check_moisture -> sol_plastic [color="#34A853"]; } Caption: Troubleshooting guide for common fluorination reaction issues.

Safety and Personal Protective Equipment (PPE)

Q8: What is the minimum required PPE for working with hazardous fluorinating agents?

A: A multi-layered approach to PPE is critical. Minimum requirements in a laboratory setting include a lab coat, safety glasses, long pants, and closed-toe shoes.[23] However, for fluorination chemistry, this is insufficient.

  • Eye/Face Protection: Chemical splash goggles are the minimum.[22] A face shield worn over the goggles is required whenever there is a splash hazard.[3][22]

  • Body Protection: A flame-resistant or chemical-resistant lab coat is necessary.[24] For handling larger quantities or highly corrosive agents like HF, a chemical-resistant apron (Neoprene or PVC) over the lab coat is required.[5]

  • Hand Protection: Double gloving is a common practice. An inner nitrile glove with a longer, more robust outer glove (e.g., neoprene) is recommended.[5] Always check glove compatibility charts and remove/replace gloves immediately upon contamination.[22]

Q9: What should I do in case of a skin exposure to Hydrofluoric Acid (HF)?

A: Immediate action is critical as HF burns can have delayed symptoms but cause deep tissue damage and can be fatal.[4][5][25]

  • Remove: Immediately remove all contaminated clothing.[26]

  • Wash: Flush the affected area with copious amounts of water for at least 15 minutes.[26] Use an emergency safety shower if the exposure is extensive.[5]

  • Treat: After flushing, apply 2.5% calcium gluconate gel to the area. This is a specific antidote that helps neutralize the fluoride ion.[4] Ensure the lab's supply is available and not expired before starting any work with HF.[3]

  • Seek Medical Attention: Call emergency services immediately, even for minor exposures.[5][22] All HF exposures require evaluation by a medical professional.

Q10: What are the emergency procedures for a gas leak (e.g., SF4 or F2)?

A: For any gas leak, the priority is personnel safety.[27]

  • Evacuate: Alert others and evacuate the area immediately.[27]

  • Isolate: Close the laboratory door to contain the leak.[27]

  • Alarm: Activate the nearest emergency alarm and contact your institution's emergency response team.[27]

  • Shutdown (Optional): If it can be done safely without risk, shut off the gas supply remotely.[27] Do not re-enter the area.

Emergency_Response_Workflow

Data & Protocols

Hazard & Property Summary of Common Fluorinating Agents
Reagent NameAcronym/FormulaPrimary HazardsBoiling Point (°C)Key Handling Considerations
Diethylaminosulfur TrifluorideDASTToxic, corrosive, moisture-sensitive, thermally unstable[2][28]30-32 (0.1 mmHg)Store refrigerated under inert gas; exothermic decomposition above 50°C[2]; reacts violently with water.[2]
Sulfur TetrafluorideSF4Highly toxic gas, corrosive, reacts violently with water[12][13][15]-40.4Requires specialized gas handling equipment and a dry reaction system; heavier than air.[12]
Hydrogen Fluoride (Anhydrous)HFExtremely toxic and corrosive gas, causes severe burns[22][25]19.5Requires specialized materials (stainless steel, Monel); all work must be in a fume hood.[22]
Selectfluor®F-TEDA-BF4Strong oxidizer, irritant[6]260 (Melting)Stable solid, but avoid dust formation[8]; can react exothermically with some solvents (DMF, DMSO).[10][11]
XtalFluor-E®(Et2N)SF2+ BF4-Corrosive, moisture-sensitive>150 (Decomp.)Crystalline solid, more thermally stable than DAST, does not produce free HF.[17][18][20]
Experimental Protocol: General Procedure for Quenching a DAST Reaction

This protocol outlines a standard method for safely quenching a reaction mixture containing excess DAST.

Materials:

  • Reaction mixture in an appropriate flask (e.g., Round Bottom Flask).

  • Stir plate and magnetic stir bar.

  • Ice bath.

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.[21]

  • Addition funnel or syringe pump for slow addition.

  • Appropriate PPE (face shield, goggles, chemical-resistant apron, double gloves).

Procedure:

  • Pre-cool the Quenching Solution: Prepare a beaker or flask with a sufficient volume of saturated aqueous NaHCO₃ solution and cool it in an ice bath.

  • Cool the Reaction: Once the reaction is deemed complete, cool the reaction flask to 0 °C or -78 °C depending on the scale and substrate sensitivity.

  • Set Up for Quenching: Ensure the entire procedure is conducted within a certified chemical fume hood.

  • Slow Addition: Carefully and slowly add the reaction mixture to the cold, stirred NaHCO₃ solution via an addition funnel.[21] Caution: This process can be highly exothermic and may involve vigorous gas evolution (CO₂). The addition must be dropwise and controlled.

  • Alternative Quench: Alternatively, a less vigorous initial quenching agent like isopropanol can be slowly added to the reaction mixture at low temperature before quenching with water or bicarbonate solution.[29]

  • Complete the Quench: After the addition is complete, allow the mixture to slowly warm to room temperature while stirring.

  • Workup: Once gas evolution has ceased and the mixture has reached room temperature, proceed with the standard aqueous workup (e.g., layer separation, extraction with an organic solvent, washing, and drying).[21]

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 6-Fluoro-1,2,3,4-tetrahydroquinoline and Tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, and neurological activities. The strategic modification of this scaffold, such as through halogenation, is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds. Fluorine, in particular, possesses unique properties such as high electronegativity, small size, and the ability to form strong carbon-fluorine bonds, which can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

Theoretical Impact of 6-Fluoro Substitution

The introduction of a fluorine atom at the 6-position of the tetrahydroquinoline ring can be hypothesized to influence its biological activity through several mechanisms:

  • Altered Electronics: The strong electron-withdrawing nature of fluorine can modify the electron density of the aromatic ring, potentially altering its interaction with biological targets through modified electrostatic or stacking interactions.

  • Increased Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation. This can lead to an increased half-life and improved bioavailability of the fluorinated compound.

  • Enhanced Binding Affinity: Fluorine can participate in hydrogen bonding and other non-covalent interactions with protein targets, potentially leading to enhanced binding affinity and potency.

  • Modified Lipophilicity: The effect of fluorine on lipophilicity (logP) is context-dependent and can either increase or decrease it, which in turn can affect cell permeability and target engagement.

Experimental Framework for Comparison

To quantitatively assess the impact of 6-fluoro substitution, a series of in vitro assays targeting common biological activities of the tetrahydroquinoline scaffold are recommended. The following sections detail the experimental protocols for key assays.

I. Anticancer Activity Evaluation

Many tetrahydroquinoline derivatives have demonstrated potent anticancer activity. A comparison of the cytotoxic effects of the fluorinated and non-fluorinated compounds against various cancer cell lines is a crucial first step.

Data Presentation: Comparative Cytotoxicity
CompoundCell LineAssay TypeIC50 (µM)
6-Fluoro-1,2,3,4-tetrahydroquinolinee.g., MCF-7 (Breast Cancer)MTTData to be determined
1,2,3,4-Tetrahydroquinolinee.g., MCF-7 (Breast Cancer)MTTData to be determined
6-Fluoro-1,2,3,4-tetrahydroquinolinee.g., A549 (Lung Cancer)MTTData to be determined
1,2,3,4-Tetrahydroquinolinee.g., A549 (Lung Cancer)MTTData to be determined
6-Fluoro-1,2,3,4-tetrahydroquinolinee.g., HCT116 (Colon Cancer)MTTData to be determined
1,2,3,4-Tetrahydroquinolinee.g., HCT116 (Colon Cancer)MTTData to be determined
Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][2]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • 6-Fluoro-1,2,3,4-tetrahydroquinoline and 1,2,3,4-Tetrahydroquinoline

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate compound_prep Prepare serial dilutions of compounds treat_cells Treat cells with compounds compound_prep->treat_cells incubate_cells Incubate for 48-72 hours treat_cells->incubate_cells add_mtt Add MTT solution incubate_cells->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt add_dmso Add DMSO to dissolve formazan incubate_mtt->add_dmso read_plate Measure absorbance at 570 nm add_dmso->read_plate calculate_viability Calculate % cell viability read_plate->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Workflow for the MTT cytotoxicity assay.

II. Kinase Inhibition Activity

The tetrahydroquinoline scaffold is present in several kinase inhibitors. Comparing the inhibitory activity of the fluorinated and non-fluorinated compounds against a panel of relevant kinases can reveal potential therapeutic targets.

Data Presentation: Comparative Kinase Inhibition
CompoundKinase TargetAssay TypeIC50 (µM)
6-Fluoro-1,2,3,4-tetrahydroquinolinee.g., EGFRIn vitro kinase assayData to be determined
1,2,3,4-Tetrahydroquinolinee.g., EGFRIn vitro kinase assayData to be determined
6-Fluoro-1,2,3,4-tetrahydroquinolinee.g., VEGFR2In vitro kinase assayData to be determined
1,2,3,4-Tetrahydroquinolinee.g., VEGFR2In vitro kinase assayData to be determined
Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the IC50 of a compound against a specific protein kinase.[3][4]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compounds

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader (luminometer)

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds. Prepare a kinase reaction mixture containing the kinase, substrate, and buffer.

  • Kinase Reaction: Add the test compounds to the wells of a microplate. Initiate the kinase reaction by adding the kinase reaction mixture and ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ reagent.

  • Luminescence Measurement: Measure the luminescence using a microplate reader.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis compound_dilution Prepare serial dilutions of compounds add_compounds Add compounds to plate compound_dilution->add_compounds kinase_mix Prepare kinase reaction mixture start_reaction Add kinase mix and ATP to initiate reaction kinase_mix->start_reaction add_compounds->start_reaction incubate_reaction Incubate at room temperature start_reaction->incubate_reaction stop_reaction Stop reaction and add ADP-Glo reagent incubate_reaction->stop_reaction measure_luminescence Measure luminescence stop_reaction->measure_luminescence calculate_inhibition Calculate % inhibition measure_luminescence->calculate_inhibition determine_ic50 Determine IC50 values calculate_inhibition->determine_ic50

Workflow for an in vitro kinase inhibition assay.

III. G-Protein Coupled Receptor (GPCR) Binding Activity

Tetrahydroquinoline derivatives are known to interact with various GPCRs. A radioligand binding assay can be used to determine the affinity of the fluorinated and non-fluorinated compounds for a specific GPCR.

Data Presentation: Comparative GPCR Binding Affinity
CompoundGPCR TargetAssay TypeKi (nM)
6-Fluoro-1,2,3,4-tetrahydroquinolinee.g., Dopamine D2 ReceptorRadioligand BindingData to be determined
1,2,3,4-Tetrahydroquinolinee.g., Dopamine D2 ReceptorRadioligand BindingData to be determined
6-Fluoro-1,2,3,4-tetrahydroquinolinee.g., Serotonin 5-HT2A ReceptorRadioligand BindingData to be determined
1,2,3,4-Tetrahydroquinolinee.g., Serotonin 5-HT2A ReceptorRadioligand BindingData to be determined
Experimental Protocol: Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity (Ki) of test compounds for a GPCR.[5][6][7]

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand (e.g., [3H]-Spiperone for D2 receptors)

  • Test compounds

  • Binding buffer

  • Scintillation fluid

  • Scintillation counter

  • Glass fiber filters

Procedure:

  • Reaction Setup: In a microplate, combine the cell membranes, radiolabeled ligand, and varying concentrations of the test compound in binding buffer. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of the test compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

GPCR_Binding_Assay_Workflow cluster_setup Reaction Setup cluster_incubation Incubation & Filtration cluster_measurement Measurement cluster_analysis Data Analysis prepare_reagents Prepare reagents: membranes, radioligand, compounds setup_plate Combine reagents in microplate prepare_reagents->setup_plate incubate Incubate to reach equilibrium setup_plate->incubate filtrate Filter through glass fiber filters incubate->filtrate wash Wash filters filtrate->wash add_scintillant Add scintillation fluid wash->add_scintillant count_radioactivity Measure radioactivity add_scintillant->count_radioactivity calculate_binding Calculate specific binding count_radioactivity->calculate_binding determine_ki Determine IC50 and Ki values calculate_binding->determine_ki

Workflow for a radioligand GPCR binding assay.

Conclusion

The strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern medicinal chemistry. While direct comparative data on the parent 6-fluoro-1,2,3,4-tetrahydroquinoline and 1,2,3,4-tetrahydroquinoline is lacking, the experimental framework provided in this guide offers a clear path for researchers to systematically evaluate the impact of this substitution. The resulting data will be invaluable for understanding the structure-activity relationships of this important heterocyclic system and for the rational design of novel therapeutic agents.

References

Comparative analysis of different synthetic routes to 6-Fluoro-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

6-Fluoro-1,2,3,4-tetrahydroquinoline is a valuable heterocyclic motif in medicinal chemistry and drug discovery. Its synthesis has been approached through various methodologies, each presenting distinct advantages and disadvantages in terms of yield, reaction conditions, and scalability. This guide provides a comparative analysis of three prominent synthetic routes to this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Methodologies

The following table summarizes the key quantitative data for the different synthetic routes to 6-Fluoro-1,2,3,4-tetrahydroquinoline, allowing for a direct comparison of their efficiencies and reaction parameters.

ParameterRoute 1: Reduction of 6-Fluoro-3,4-dihydroquinolin-2(1H)-oneRoute 2: Two-Step Skraup Reaction and ReductionRoute 3: Electrocatalytic Hydrogenation
Starting Material 6-Fluoro-3,4-dihydroquinolin-2(1H)-one4-Fluoroaniline, Glycerol6-Fluoroquinoline
Key Reagents Lithium aluminum hydride (LiAlH₄), Tetrahydrofuran (THF)Sulfuric acid, Nitrobenzene (oxidant), Hydrogen gasFluorine-modified cobalt catalyst, Water (hydrogen source)
Reaction Time 2 hoursSkraup: 15 min (microwave), Reduction: Not specifiedNot specified
Temperature Room TemperatureSkraup: 200°C (microwave), Reduction: Not specifiedAmbient Temperature
Yield 81%[1]Skraup step: 50%[2], Overall yield not specified80.5% conversion
Purity Not explicitly stated, purified by extraction and solvent removal[1]Not specifiedNot specified

Synthetic Route Overviews and Diagrams

The strategic approaches to the synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinoline can be visualized through the following pathway diagrams.

Synthetic Pathways to 6-Fluoro-1,2,3,4-tetrahydroquinoline cluster_0 Route 1: Lactam Reduction cluster_1 Route 2: Skraup Reaction & Reduction cluster_2 Route 3: Catalytic Hydrogenation A1 6-Fluoro-3,4-dihydroquinolin-2(1H)-one B1 6-Fluoro-1,2,3,4-tetrahydroquinoline A1->B1 LiAlH4, THF, Room Temp, 2h Yield: 81% A2 4-Fluoroaniline + Glycerol B2 6-Fluoroquinoline A2->B2 H2SO4, Oxidant, 200°C, 15 min Yield: 50% C2 6-Fluoro-1,2,3,4-tetrahydroquinoline B2->C2 Reduction (e.g., Catalytic Hydrogenation) A3 6-Fluoroquinoline B3 6-Fluoro-1,2,3,4-tetrahydroquinoline A3->B3 Co-F catalyst, H2O, Ambient Temp Conversion: 80.5%

Caption: Overview of three synthetic routes to 6-Fluoro-1,2,3,4-tetrahydroquinoline.

Experimental Protocols

Route 1: Reduction of 6-Fluoro-3,4-dihydroquinolin-2(1H)-one with LiAlH₄

This method provides a high-yield, one-step conversion from a commercially available starting material.

Procedure: A solution of 6-fluoro-3,4-dihydroquinolin-2(1H)-one (6.0 g, 36.36 mmol) in tetrahydrofuran (THF) is added slowly to a stirred suspension of lithium aluminum hydride (LiAlH₄) (2.76 g, 72.73 mmol) in THF (80 mL) at room temperature. The reaction mixture is stirred for 2 hours. Upon completion, the reaction is quenched by the addition of a saturated sodium chloride solution and ethyl acetate. The mixture is then filtered through diatomaceous earth. The filtrate is diluted with ethyl acetate, washed sequentially with water and saturated sodium chloride solution, and the organic phase is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield 6-fluoro-1,2,3,4-tetrahydroquinoline.[1]

Workflow Diagram:

start Start step1 Dissolve 6-fluoro-3,4-dihydroquinolin-2(1H)-one in THF start->step1 step3 Slowly add quinolinone solution to LiAlH4 suspension step1->step3 step2 Prepare LiAlH4 suspension in THF step2->step3 step4 Stir at room temperature for 2 hours step3->step4 step5 Quench reaction with saturated NaCl and ethyl acetate step4->step5 step6 Filter through diatomaceous earth step5->step6 step7 Extract with ethyl acetate, wash, and dry step6->step7 step8 Remove solvent under reduced pressure step7->step8 end Obtain 6-Fluoro-1,2,3,4-tetrahydroquinoline step8->end

Caption: Experimental workflow for the LiAlH₄ reduction of 6-fluoro-3,4-dihydroquinolin-2(1H)-one.

Route 2: Two-Step Synthesis via Skraup Reaction and Subsequent Reduction

This classical approach builds the quinoline core from a simple aniline derivative.

Step 1: Skraup Synthesis of 6-Fluoroquinoline

Procedure: 4-Fluoroaniline is reacted with glycerol in the presence of sulfuric acid and an oxidizing agent (e.g., nitrobenzene). The reaction can be efficiently carried out under microwave irradiation at 200°C for 15 minutes to yield 6-fluoroquinoline.[2]

Step 2: Reduction of 6-Fluoroquinoline

While a specific protocol for the reduction of 6-fluoroquinoline was not detailed in the searched literature, a general approach involves catalytic hydrogenation.

General Procedure (by analogy): 6-Fluoroquinoline would be dissolved in a suitable solvent (e.g., ethanol, methanol, or acetic acid) and subjected to hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). The reaction is typically run at elevated pressure and temperature until hydrogen uptake ceases. The catalyst is then removed by filtration, and the solvent is evaporated to yield the crude product, which can be purified by distillation or chromatography.

Logical Relationship Diagram:

start 4-Fluoroaniline + Glycerol step1 Skraup Reaction (H2SO4, Oxidant, 200°C) start->step1 intermediate 6-Fluoroquinoline step1->intermediate step2 Reduction (e.g., H2, Pd/C) intermediate->step2 end 6-Fluoro-1,2,3,4- tetrahydroquinoline step2->end

Caption: Logical flow of the two-step synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinoline.

Route 3: Electrocatalytic Hydrogenation of 6-Fluoroquinoline

This modern approach offers a potentially greener alternative using water as the hydrogen source.

General Procedure: The electrocatalytic hydrogenation of 6-fluoroquinoline is carried out in an electrochemical cell using a fluorine-modified cobalt (Co-F) electrode as the working electrode. The reaction is conducted at ambient temperature in a mixed solvent system, such as 1.0 M KOH/dioxane. A constant potential is applied to drive the reduction, with water serving as the source of hydrogen. After the reaction, the product is extracted from the electrolyte and purified.

Concluding Remarks

The choice of synthetic route to 6-Fluoro-1,2,3,4-tetrahydroquinoline will depend on the specific requirements of the researcher.

  • For high yield and a straightforward, well-documented procedure , the reduction of 6-fluoro-3,4-dihydroquinolin-2(1H)-one with LiAlH₄ is an excellent choice.

  • The two-step Skraup reaction followed by reduction offers a cost-effective approach starting from basic building blocks, though optimization of the reduction step would be necessary to maximize the overall yield.

  • Electrocatalytic hydrogenation represents a promising and environmentally friendly method, although further development and optimization of the experimental protocol for this specific substrate may be required for routine laboratory use.

Researchers should consider factors such as starting material availability, equipment, desired scale, and safety precautions associated with reagents like LiAlH₄ when selecting the most appropriate synthetic strategy.

References

Comparative Analysis of 6-Fluoro-1,2,3,4-tetrahydroquinoline Regioisomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of 6-fluoro-1,2,3,4-tetrahydroquinoline regioisomers. Due to a scarcity of direct comparative studies on the parent compounds, this analysis focuses on the biological activities of their derivatives to infer potential therapeutic applications and guide future research.

The strategic placement of a fluorine atom on the 1,2,3,4-tetrahydroquinoline scaffold can significantly influence the molecule's physicochemical properties and its interaction with biological targets. This guide synthesizes the available, albeit limited, data on the 5-fluoro, 6-fluoro, 7-fluoro, and 8-fluoro regioisomers and their derivatives, with a focus on their potential in oncology and neuroscience.

I. Comparative Biological Activities of Derivatives

Anticancer Activity

Derivatives of 7-fluoro-1,2,3,4-tetrahydroquinoline have been investigated as potential therapeutics for prostate cancer. Specifically, N-((4-fluorophenyl)sulfonyl)-7-fluoro-1,2,3,4-tetrahydroquinoline derivatives have been synthesized and evaluated as inverse agonists of the Retinoic acid receptor-related orphan receptor γ (RORγ), a target in prostate cancer treatment[1][2].

Central Nervous System (CNS) Activity

The tetrahydroquinoline scaffold is a well-established pharmacophore for CNS-active compounds. While specific data on the parent fluoro-regioisomers is limited, the synthesis of derivatives of 8-fluoro-3,4-dihydroisoquinoline (a structural isomer) has been explored for the development of potential CNS drug candidates[3][4]. This suggests that the corresponding 8-fluoro-1,2,3,4-tetrahydroquinoline regioisomer and its derivatives may also possess CNS activity. The general utility of 7-fluoro-1,2,3,4-tetrahydroquinoline as an intermediate for pharmaceuticals targeting neurological disorders further supports the potential of these fluorinated scaffolds in neuroscience research.

II. Data Presentation

The following table summarizes the reported biological activities of derivatives of the 6-fluoro-1,2,3,4-tetrahydroquinoline regioisomers. It is important to note that these are not direct comparisons of the parent compounds.

Regioisomer DerivativeBiological Target/ActivityKey FindingsReference
N-((4-fluorophenyl)sulfonyl)-7-fluoro-1,2,3,4-tetrahydroquinolineRORγ Inverse Agonist (Anticancer)Showed inhibitory activity against RORγ, a target in prostate cancer.[1][2]
8-fluoro-3,4-dihydroisoquinoline DerivativesCNS Drug CandidatesSynthesized as potential agents for CNS disorders.[3][4]

III. Experimental Protocols

Detailed methodologies for key experiments relevant to the potential activities of these compounds are provided below.

Dopamine D2 Receptor Binding Assay (Radioligand)

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D2 receptor.

1. Membrane Preparation:

  • Crude membrane preparations are obtained from cell lines stably expressing the human recombinant dopamine D2 receptor or from tissues rich in these receptors (e.g., corpus striatum)[5].

  • Tissues or cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl with protease inhibitors)[5].

  • The homogenate is centrifuged at low speed to remove debris, followed by a high-speed centrifugation of the supernatant to pellet the membranes[5].

  • The final pellet is resuspended in a suitable buffer, and protein concentration is determined[5].

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains the membrane preparation, a radiolabeled ligand with known affinity for the D2 receptor (e.g., [³H]spiperone), and the test compound at various concentrations[6].

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand (e.g., haloperidol)[5].

  • The plate is incubated to allow the binding to reach equilibrium[5].

3. Filtration and Detection:

  • The incubation is terminated by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand[5].

  • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand[5].

  • The radioactivity retained on the filters is measured using a scintillation counter[5].

4. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol outlines the broth microdilution method for determining the MIC of a compound against a specific bacterium.

1. Preparation of Materials:

  • A sterile 96-well microtiter plate is used[7].

  • The test compound is serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a range of concentrations[7][8].

  • A standardized inoculum of the test bacterium is prepared[7].

2. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the bacterial suspension[8].

  • The plate is incubated at an appropriate temperature (e.g., 37°C) for a defined period (e.g., 16-20 hours)[8].

3. Determination of MIC:

  • After incubation, the plate is visually inspected for bacterial growth (turbidity)[8].

  • The MIC is the lowest concentration of the test compound at which there is no visible bacterial growth[8].

IV. Visualizations

The following diagrams illustrate key concepts in the evaluation of 6-fluoro-1,2,3,4-tetrahydroquinoline regioisomers.

Drug_Discovery_Workflow cluster_0 Compound Synthesis & Library Generation cluster_1 Biological Screening cluster_2 Lead Optimization Regioisomer_Synthesis Synthesis of 5, 6, 7, 8-Fluoro Tetrahydroquinolines Derivative_Synthesis Derivative Library (e.g., N-acylation, Suzuki coupling) Regioisomer_Synthesis->Derivative_Synthesis Primary_Screening High-Throughput Screening (e.g., Cell Viability Assays) Derivative_Synthesis->Primary_Screening Secondary_Screening Target-Based Assays (e.g., Receptor Binding, Enzyme Inhibition) Primary_Screening->Secondary_Screening SAR_Studies Structure-Activity Relationship (SAR) Secondary_Screening->SAR_Studies ADMET_Profiling ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) SAR_Studies->ADMET_Profiling Preclinical_Development Preclinical Development ADMET_Profiling->Preclinical_Development Candidate Selection

Caption: A generalized workflow for the discovery and development of drugs based on fluorinated tetrahydroquinolines.

Signaling_Pathway cluster_ligand Ligand Binding cluster_downstream Downstream Signaling Ligand Fluoro-Tetrahydroquinoline Derivative Receptor Target Receptor (e.g., RORγ, Dopamine Receptor) Ligand->Receptor Binds to Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Modulates Transcription_Factor Transcription Factor Activation/Inhibition Signaling_Cascade->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Biological Response (e.g., Apoptosis, Neuronal Firing) Gene_Expression->Cellular_Response Leads to

Caption: A hypothetical signaling pathway modulated by a fluoro-tetrahydroquinoline derivative.

References

Navigating the Structure-Activity Landscape of 6-Fluoro-1,2,3,4-tetrahydroquinoline Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount in the quest for novel therapeutics. This guide provides a comparative analysis of 6-Fluoro-1,2,3,4-tetrahydroquinoline analogs, a class of compounds with emerging interest in medicinal chemistry. Due to the limited availability of comprehensive structure-activity relationship (SAR) studies on a homologous series of these specific analogs in publicly accessible literature, this guide will focus on synthesizing available information on related tetrahydroquinoline and fluorinated quinoline scaffolds to extrapolate potential SAR trends and highlight key experimental methodologies.

Inferred Structure-Activity Relationships

Based on SAR studies of related quinoline and tetrahydroquinoline derivatives, the following points can be considered for the 6-Fluoro-1,2,3,4-tetrahydroquinoline scaffold:

  • Substitution on the Nitrogen (N1-position): The nature of the substituent on the nitrogen atom of the tetrahydroquinoline ring is often a critical determinant of biological activity. Alkyl, aryl, and acyl groups at this position can significantly influence the compound's potency and selectivity for a particular biological target. For instance, in many kinase inhibitors, a substituted aryl group at this position is crucial for interaction with the enzyme's active site.

  • Substitution on the Aromatic Ring: While the 6-fluoro substituent is the defining feature, additional modifications on the benzene ring could further modulate activity. Electron-donating or electron-withdrawing groups at other positions might affect the overall electron density of the ring system, influencing its interaction with biological targets.

  • Substitution on the Saturated Ring (C2, C3, C4-positions): Introducing substituents on the saturated portion of the tetrahydroquinoline ring can impact the molecule's conformation and stereochemistry. These changes can be pivotal for achieving optimal binding to a target protein.

Experimental Protocols: A Methodological Overview

To facilitate further research in this area, this section outlines the typical experimental protocols employed in the synthesis and biological evaluation of tetrahydroquinoline analogs.

General Synthesis of N-Substituted 6-Fluoro-1,2,3,4-tetrahydroquinoline Analogs

A common synthetic route to prepare N-substituted 6-fluoro-1,2,3,4-tetrahydroquinoline analogs involves the reaction of 6-fluoro-1,2,3,4-tetrahydroquinoline with various electrophiles such as alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base.

G reagents 6-Fluoro-1,2,3,4-tetrahydroquinoline + Electrophile (R-X) (e.g., Alkyl halide, Acyl chloride) reaction_conditions Base (e.g., Triethylamine, DIPEA) Solvent (e.g., DCM, DMF) Room Temperature or Heating reagents->reaction_conditions Reaction product N-Substituted 6-Fluoro-1,2,3,4-tetrahydroquinoline Analog reaction_conditions->product Formation purification Purification (e.g., Column Chromatography) product->purification Isolation

Figure 1. General workflow for the synthesis of N-substituted 6-fluoro-1,2,3,4-tetrahydroquinoline analogs.

Detailed Protocol:

  • To a solution of 6-fluoro-1,2,3,4-tetrahydroquinoline (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF), a base (e.g., triethylamine or diisopropylethylamine, 1.5-2 equivalents) is added.

  • The appropriate electrophile (e.g., alkyl halide, acyl chloride, or sulfonyl chloride, 1.1 equivalents) is then added dropwise to the reaction mixture at room temperature or 0 °C.

  • The reaction is stirred for a specified period (typically a few hours to overnight) and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted analog.

In Vitro Biological Assays

The biological evaluation of these analogs would depend on the therapeutic target of interest. Below are generalized protocols for common assays.

To assess the potential of the analogs as kinase inhibitors, in vitro kinase activity assays are performed.

G start Prepare reaction mixture: Kinase, Substrate, ATP, and Test Compound incubation Incubate at 37°C start->incubation detection Measure Kinase Activity (e.g., Phosphorylation level) incubation->detection analysis Calculate IC50 values detection->analysis

Figure 2. Workflow for a typical in vitro kinase inhibition assay.

Detailed Protocol:

  • Kinase reactions are typically carried out in a buffer solution containing the purified kinase enzyme, a specific substrate (peptide or protein), and adenosine triphosphate (ATP).

  • The synthesized 6-fluoro-1,2,3,4-tetrahydroquinoline analogs are added to the reaction mixture at various concentrations.

  • The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 37°C) for a specific time.

  • The extent of substrate phosphorylation is quantified using various methods, such as radioisotope labeling (32P-ATP), fluorescence-based assays, or enzyme-linked immunosorbent assay (ELISA).

  • The half-maximal inhibitory concentration (IC50) values are then calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

To evaluate the antimicrobial potential of the synthesized compounds, the minimum inhibitory concentration (MIC) is determined using the broth microdilution method.

Detailed Protocol:

  • A two-fold serial dilution of each test compound is prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria).

  • A standardized inoculum of the target microorganism (e.g., bacteria or fungi) is added to each well.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Future Directions

The field would greatly benefit from a systematic SAR study of 6-fluoro-1,2,3,4-tetrahydroquinoline analogs. Such research should involve the synthesis of a diverse library of compounds with variations at the N1-position and other positions on the tetrahydroquinoline core. The biological evaluation of these analogs against a panel of relevant targets, such as various kinases, microbial strains, or cancer cell lines, would provide valuable data to establish clear structure-activity relationships. This, in turn, would guide the rational design of more potent and selective therapeutic agents based on this promising scaffold.

A Comparative Analysis of the Metabolic Stability of Fluorinated versus Non-Fluorinated Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a pivotal tactic in modern medicinal chemistry to enhance pharmacokinetic properties. One of the most significant improvements sought through fluorination is the enhancement of metabolic stability, which directly influences a drug's half-life, bioavailability, and overall efficacy. This guide provides an objective comparison of the metabolic stability of fluorinated versus non-fluorinated tetrahydroquinolines, a scaffold of considerable interest in drug discovery, supported by established experimental principles and data.

The Role of Fluorine in Enhancing Metabolic Stability

The introduction of fluorine into a molecule can dramatically alter its metabolic fate.[1][2] The primary mechanism behind this enhancement is the strength of the carbon-fluorine (C-F) bond compared to a carbon-hydrogen (C-H) bond.[2][3] Many drug molecules are metabolized by cytochrome P450 (CYP450) enzymes in the liver, which often involves the oxidation of a C-H bond.[4][5] By replacing a hydrogen atom at a metabolically vulnerable position—a "metabolic soft spot"—with a fluorine atom, that site is effectively blocked from oxidative metabolism.[2][4]

Furthermore, fluorine's high electronegativity can exert strong inductive effects, altering the electron distribution in the molecule.[2][6] This can deactivate adjacent sites towards metabolic attack and can influence the overall conformation of the molecule, potentially reducing its affinity for the active site of metabolizing enzymes.[2] These combined effects often lead to a longer in vivo half-life and improved systemic exposure of the drug.[4]

Metabolism of Tetrahydroquinolines

The metabolism of quinoline and its derivatives, including tetrahydroquinolines, is primarily mediated by CYP450 enzymes.[7] Common metabolic pathways include hydroxylation and N-oxidation. For instance, studies on quinoline have identified CYP2E1 and CYP2A6 as key enzymes involved in its metabolism to form products like 3-hydroxyquinoline and quinoline-1-oxide.[7] Given this, the tetrahydroquinoline core is susceptible to similar oxidative metabolic pathways, making it a prime candidate for stability enhancement through fluorination.

Quantitative Assessment of Metabolic Stability

The metabolic stability of a compound is typically assessed using in vitro assays with liver microsomes, which are rich in CYP450 enzymes.[8] Key parameters measured in these assays are the metabolic half-life (t½) and the intrinsic clearance (Clint).[9] A longer half-life and lower intrinsic clearance indicate greater metabolic stability.[9]

Compound StructureDescriptionHalf-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)
Compound A Non-fluorinated TetrahydroquinolineLow to ModerateHigh
Compound B Fluorinated Tetrahydroquinoline AnalogHigher Lower
This table provides an illustrative comparison based on the established principle that fluorination at a metabolically labile position increases metabolic stability.[2][4][10] The actual quantitative improvement is highly dependent on the specific compound and the position of the fluorine atom.[4]

Experimental Protocols

In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a standard procedure for determining the metabolic stability of a test compound using liver microsomes from human or animal species.[8][11][12]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of fluorinated and non-fluorinated tetrahydroquinolines.

1. Materials and Equipment:

  • Liver microsomes (human or relevant preclinical species)[11]

  • Test compounds (dissolved in a suitable solvent like DMSO)[12]

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)[12]

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[11][12]

  • Positive control compounds with known metabolic rates (e.g., Verapamil, Dextromethorphan)[8]

  • Ice-cold stop solution (e.g., acetonitrile or methanol, often containing an internal standard)[8][11]

  • 96-well plates or microcentrifuge tubes[12]

  • Incubator or water bath set to 37°C[11]

  • Centrifuge[11]

  • Analytical instrument: LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry)[8][11]

2. Experimental Procedure:

  • Preparation:

    • Prepare stock solutions of test compounds and positive controls (e.g., 20 mM in DMSO). Create intermediate working solutions by diluting the stocks in acetonitrile or another suitable solvent.[12]

    • Thaw the liver microsomes on ice and dilute them to the desired concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.[12][13]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.[11]

  • Incubation:

    • In a 96-well plate, add the liver microsomal solution to each well designated for a time point. Pre-incubate the plate at 37°C for approximately 5-10 minutes.[11][12]

    • To initiate the metabolic reaction, add the test compound to the wells. For negative controls, add the compound to wells containing microsomes but no NADPH regenerating system to assess for non-enzymatic degradation.[12][13]

    • Immediately after adding the test compound, add the NADPH regenerating system to all wells except the negative controls. The time of this addition is considered T=0.[13]

  • Termination and Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a volume of ice-cold stop solution to the corresponding wells.[9][11] The T=0 sample is typically stopped immediately after adding all components.

    • Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 x g for 20 minutes) to precipitate the microsomal proteins.[11]

  • Analysis:

    • Carefully collect the supernatant from each well for analysis.[11]

    • Quantify the remaining concentration of the parent compound in each sample using a validated LC-MS/MS method.[8][14]

3. Data Analysis:

  • Plot the natural logarithm (ln) of the percentage of the parent compound remaining against time.[8]

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[9]

  • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount) .[9]

Visualizations

G cluster_prep Preparation cluster_incubate Incubation (37°C) cluster_terminate Termination & Processing cluster_analysis Analysis prep1 Prepare Microsomes & Buffer incubate1 Pre-warm Microsomes prep1->incubate1 prep2 Prepare Test Compound Stocks incubate2 Add Test Compound prep2->incubate2 prep3 Prepare NADPH System incubate3 Initiate Reaction with NADPH (T=0) prep3->incubate3 incubate1->incubate2 incubate2->incubate3 term1 Stop Reaction at Time Points (0-60 min) with Cold Solvent incubate3->term1 term2 Centrifuge to Pellet Protein term1->term2 term3 Collect Supernatant term2->term3 analysis1 LC-MS/MS Quantification term3->analysis1 analysis2 Calculate t½ and Clint analysis1->analysis2

Caption: Workflow for an in vitro microsomal stability assay.

G cluster_pathway CYP450-Mediated Metabolism Parent_NHQ Non-Fluorinated Tetrahydroquinoline (C-H) CYP450 CYP450 Enzyme Parent_NHQ->CYP450 Metabolic Attack Parent_FHQ Fluorinated Tetrahydroquinoline (C-F) Parent_FHQ->CYP450 Strong C-F Bond Resists Attack Metabolite Oxidized Metabolite (e.g., C-OH) CYP450->Metabolite Oxidation Blocked Metabolism Blocked CYP450->Blocked

Caption: Impact of fluorination on CYP450-mediated metabolism.

Conclusion

The strategic fluorination of the tetrahydroquinoline scaffold is a highly effective and widely utilized strategy to enhance metabolic stability.[1][2][4] By blocking sites of oxidative metabolism catalyzed by CYP450 enzymes, the introduction of fluorine can significantly increase a compound's half-life and reduce its intrinsic clearance.[4] This improvement in metabolic stability is a critical step in optimizing the pharmacokinetic profile of a drug candidate, ultimately contributing to the development of safer and more effective therapeutics. The use of standardized in vitro assays, such as the microsomal stability assay, is essential for quantitatively evaluating the impact of such chemical modifications during the drug discovery process.[15][16]

References

A Head-to-Head Comparison of Catalytic Systems for Tetrahydroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of tetrahydroquinolines, a privileged scaffold in medicinal chemistry, has been the subject of intense research, leading to a diverse array of catalytic systems. This guide provides a head-to-head comparison of prominent catalytic methodologies, offering a critical evaluation of their performance based on experimental data. Detailed experimental protocols and mechanistic insights are provided to aid in the selection and implementation of the most suitable system for your research needs.

Performance Comparison of Catalytic Systems

The following tables summarize the performance of four key catalytic systems for the synthesis of tetrahydroquinolines: Iridium-Catalyzed Asymmetric Hydrogenation, Chiral Phosphoric Acid-Catalyzed Reactions, Manganese Pincer Complex-Catalyzed Borrowing Hydrogen Reactions, and Lewis Acid-Catalyzed Povarov Reactions.

Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of Quinolines

This method is a powerful tool for the enantioselective synthesis of chiral tetrahydroquinolines, often affording high yields and excellent enantioselectivities. The catalyst system typically involves an iridium precursor and a chiral ligand.

Substrate (Quinoline)Catalyst SystemSolventTemp (°C)Time (h)Yield (%)ee (%)Reference
2-Phenylquinoline[Ir(COD)Cl]₂ / (S)-SegPhos / I₂Toluene6012>9988 (S)[1]
2-Methylquinoline[Ir(COD)Cl]₂ / (R,R)-f-spiroPhos / I₂Toluene60249894 (R)[2]
2-Butylquinoline[Ir(COD)Cl]₂ / (S)-MeO-BIPHEP / I₂Toluene6012>9991 (S)[1]
6-Bromo-2-methylquinoline[Ir(COD)Cl]₂ / (R,R)-f-spiroPhos / I₂Toluene60249792 (R)[2]
Table 2: Chiral Phosphoric Acid (CPA) Catalyzed Asymmetric Synthesis

Chiral phosphoric acids have emerged as versatile organocatalysts for a variety of transformations leading to tetrahydroquinolines, including transfer hydrogenations and cyclizations. These systems are attractive due to their metal-free nature.

SubstrateCPA CatalystReaction TypeSolventTemp (°C)Time (h)Yield (%)ee (%)Reference
2-Phenylquinoline(R)-TRIPTransfer HydrogenationToluene3520>9995 (S)[3]
2-Butylquinoline(R)-STRIPTransfer HydrogenationEt₂O3520>9993 (S)[3]
2-Aminochalcone(R)-TRIPCyclization/ReductionMesitylene60249398[4]
2-(But-2-yn-1-ylamino)benzaldehyde(R)-TRIPCyclization/Transfer HydrogenationTolueneRT488592[5]
Table 3: Manganese Pincer Complex-Catalyzed Borrowing Hydrogen Reaction

This approach utilizes earth-abundant manganese catalysts in a "borrowing hydrogen" strategy, offering an atom-economical route to tetrahydroquinolines from readily available alcohols.

2-Aminobenzyl AlcoholSecondary AlcoholCatalyst Loading (mol%)BaseTemp (°C)Time (h)Yield (%)Reference
Unsubstituted1-Phenylethanol2KH/KOH1201692[6][7]
Unsubstituted1-(4-Methoxyphenyl)ethanol2KH/KOH1201695[6][7]
UnsubstitutedCyclopentanol2KH/KOH1201685[6][7]
5-Methyl1-Phenylethanol2KH/KOH1201690[6][7]
Table 4: Lewis Acid-Catalyzed Povarov Reaction

The Povarov reaction is a classic multicomponent reaction for the synthesis of tetrahydroquinolines. Lewis acids like indium(III) chloride are effective catalysts for this transformation.

AnilineAldehydeAlkeneCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
AnilineBenzaldehydeEthyl vinyl etherInCl₃ (10)CH₃CNRT292[8]
p-ToluidineBenzaldehyde2,3-DihydrofuranInCl₃ (10)CH₃CNRT390[8]
Aniline4-ChlorobenzaldehydeEthyl vinyl etherInCl₃ (10)CH₃CNRT2.588[8]
p-AnisidineBenzaldehydeN-Vinyl-2-pyrrolidinoneCeCl₃·7H₂O/NaICH₃CN02492[9]

Experimental Protocols

Detailed experimental procedures for representative catalytic systems are provided below.

Iridium-Catalyzed Asymmetric Hydrogenation of 2-Phenylquinoline[1]
  • Catalyst Preparation: In a glovebox, [Ir(COD)Cl]₂ (2.5 mg, 0.0037 mmol) and (S)-SegPhos (4.6 mg, 0.0078 mmol) are dissolved in dry toluene (1.0 mL) in a Schlenk tube. The mixture is stirred at room temperature for 30 minutes to form the catalyst solution.

  • Reaction Setup: To a separate Schlenk tube are added 2-phenylquinoline (102.6 mg, 0.5 mmol) and iodine (1.9 mg, 0.0075 mmol). The tube is evacuated and backfilled with argon three times.

  • Hydrogenation: The catalyst solution is transferred to the substrate-containing tube via syringe. The reaction mixture is then placed in an autoclave, which is purged with hydrogen gas three times before being pressurized to 50 atm of H₂.

  • Reaction and Work-up: The reaction is stirred at 60 °C for 12 hours. After cooling to room temperature, the pressure is carefully released. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 20:1) to afford the desired (S)-2-phenyl-1,2,3,4-tetrahydroquinoline.

Chiral Phosphoric Acid-Catalyzed Asymmetric Transfer Hydrogenation of 2-Phenylquinoline[3]
  • Reaction Setup: To a vial are added 2-phenylquinoline (41.1 mg, 0.2 mmol), (R)-TRIP (6.9 mg, 0.01 mmol, 5 mol%), and Hantzsch ester (76.0 mg, 0.3 mmol).

  • Reaction: Toluene (2.0 mL) is added, and the mixture is stirred at 35 °C for 20 hours.

  • Work-up: The reaction mixture is directly purified by flash column chromatography on silica gel (hexanes/ethyl acetate = 10:1) to give the product (S)-2-phenyl-1,2,3,4-tetrahydroquinoline.

Manganese Pincer Complex-Catalyzed Borrowing Hydrogen Synthesis of 2-Phenyl-1,2,3,4-tetrahydroquinoline[6][7]
  • Catalyst Activation: In a glovebox, the manganese pincer complex (5.0 mg, 0.01 mmol, 2 mol%), KH (1.2 mg, 0.03 mmol), and KOH (0.6 mg, 0.01 mmol) are weighed into a vial.

  • Reaction Setup: 2-Aminobenzyl alcohol (61.6 mg, 0.5 mmol) and 1-phenylethanol (61.1 mg, 0.5 mmol) are added, followed by 1.0 mL of dry DME.

  • Reaction: The vial is sealed with a Teflon-lined cap and heated in an oil bath at 120 °C for 16 hours.

  • Work-up: After cooling to room temperature, the reaction mixture is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography (hexanes/ethyl acetate) to yield 2-phenyl-1,2,3,4-tetrahydroquinoline.

InCl₃-Catalyzed Povarov Reaction[8]
  • Reaction Setup: To a solution of aniline (93 mg, 1.0 mmol) and benzaldehyde (106 mg, 1.0 mmol) in acetonitrile (5 mL) is added indium(III) chloride (22 mg, 0.1 mmol, 10 mol%).

  • Imine Formation: The mixture is stirred at room temperature for 30 minutes to allow for the in-situ formation of the imine.

  • Cycloaddition: Ethyl vinyl ether (144 mg, 2.0 mmol) is then added, and the reaction mixture is stirred at room temperature for 2 hours.

  • Work-up: The solvent is evaporated under reduced pressure, and the residue is purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 10:1) to afford the desired 2-ethoxy-4-phenyl-1,2,3,4-tetrahydroquinoline.

Mechanistic Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles and experimental workflows for the discussed synthetic methods.

iridium_catalysis Iridium-Catalyzed Asymmetric Hydrogenation cluster_setup Reaction Setup cluster_cycle Catalytic Cycle Start [Ir(COD)Cl]₂ + Chiral Ligand Active_Ir_Catalyst Active Ir(III) Catalyst Start->Active_Ir_Catalyst Activation Quinoline Quinoline Substrate Coordination Coordination to Quinoline Quinoline->Coordination Iodine Iodine Additive Active_Ir_Catalyst->Coordination Hydrogenation_1 First Hydrogenation (1,2- or 1,4-addition) Coordination->Hydrogenation_1 H₂ Intermediate Dihydroquinoline Intermediate Hydrogenation_1->Intermediate Hydrogenation_2 Second Hydrogenation Intermediate->Hydrogenation_2 H₂ Product Chiral Tetrahydroquinoline Hydrogenation_2->Product Product->Active_Ir_Catalyst Catalyst Regeneration cpa_catalysis Chiral Phosphoric Acid Catalysis cluster_reactants Reactants cluster_cycle Catalytic Cycle Quinoline Quinoline Activation Protonation of Quinoline by CPA Quinoline->Activation Hantzsch_Ester Hantzsch Ester Hydride_Transfer Hydride Transfer from Hantzsch Ester Hantzsch_Ester->Hydride_Transfer CPA Chiral Phosphoric Acid (CPA) CPA->Activation Activation->Hydride_Transfer Activated Quinolium Ion Product_Release Product Release & Catalyst Regeneration Hydride_Transfer->Product_Release Product_Release->CPA Product Chiral Tetrahydroquinoline Product_Release->Product manganese_catalysis Manganese-Catalyzed Borrowing Hydrogen cluster_steps Reaction Sequence Dehydrogenation 1. Dehydrogenation of Alcohol to Aldehyde/Ketone Condensation 2. Condensation with 2-Aminobenzyl Alcohol Dehydrogenation->Condensation Aldehyde/Ketone + [Mn]-H Cyclization 3. Intramolecular Cyclization Condensation->Cyclization Hydrogenation 4. Hydrogenation of Intermediate Cyclization->Hydrogenation [Mn]-H Product Tetrahydroquinoline Hydrogenation->Product Mn_Catalyst Mn Pincer Catalyst Mn_Catalyst->Dehydrogenation Secondary_Alcohol Secondary Alcohol Secondary_Alcohol->Dehydrogenation Amino_Alcohol 2-Aminobenzyl Alcohol Amino_Alcohol->Condensation povarov_reaction Lewis Acid-Catalyzed Povarov Reaction cluster_reactants Reactants cluster_steps Reaction Pathway Aniline Aniline Imine_Formation 1. In-situ Imine Formation Aniline->Imine_Formation Aldehyde Aldehyde Aldehyde->Imine_Formation Alkene Electron-rich Alkene Cycloaddition 3. [4+2] Cycloaddition Alkene->Cycloaddition Lewis_Acid_Activation 2. Lewis Acid Activation of Imine Imine_Formation->Lewis_Acid_Activation Lewis_Acid_Activation->Cycloaddition Activated Iminium Ion Product Tetrahydroquinoline Cycloaddition->Product Lewis_Acid Lewis Acid (e.g., InCl₃) Lewis_Acid->Lewis_Acid_Activation

References

Cross-Validation of Analytical Methods for 6-Fluoro-1,2,3,4-tetrahydroquinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of 6-Fluoro-1,2,3,4-tetrahydroquinoline is essential for pharmacokinetic studies, quality control, and metabolic profiling. The two most common analytical techniques for such compounds are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection between these methods is contingent on various factors, including the sample matrix, required sensitivity, and the specific analytical objective.

This guide presents an objective comparison of hypothetical HPLC and GC-MS methods for the analysis of 6-Fluoro-1,2,3,4-tetrahydroquinoline, supported by representative experimental data and detailed methodologies. This information is intended to assist in the selection and cross-validation of the most suitable analytical method.

Disclaimer: The following experimental protocols and quantitative data are representative examples based on the analysis of structurally similar quinoline derivatives.[1][2][3][4] Due to a lack of publicly available cross-validation studies specifically for 6-Fluoro-1,2,3,4-tetrahydroquinoline, this guide serves as a practical reference based on established analytical principles for analogous compounds.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of HPLC and GC-MS methods for the analysis of 6-Fluoro-1,2,3,4-tetrahydroquinoline. These values are derived from published data on similar compounds and represent typical performance in a method validation setting.[1][2][3][4]

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (r²) > 0.999> 0.999
Accuracy (% Recovery) 98% - 102%95% - 105%
Precision (RSD%) < 2%< 5%
Limit of Detection (LOD) 0.1 - 1.0 µg/mL0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.2 - 5.0 µg/mL0.05 - 0.5 µg/mL

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative experimental protocols for the analysis of 6-Fluoro-1,2,3,4-tetrahydroquinoline by HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is a representative method for the analysis of 6-Fluoro-1,2,3,4-tetrahydroquinoline and should be optimized and validated for specific applications.[1][2]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and 0.1% formic acid in water (v/v). The exact ratio should be optimized for ideal peak shape and retention time.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of 6-Fluoro-1,2,3,4-tetrahydroquinoline.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples are dissolved in the mobile phase to a final concentration within the linear range of the assay.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is based on established procedures for the analysis of halogenated and quinoline compounds.[3][4]

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A suitable capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: The oven temperature is initially held at a suitable temperature (e.g., 100°C) and then ramped to a final temperature (e.g., 280°C) to ensure adequate separation.

  • Injection Mode: Splitless injection.

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: A mass-to-charge ratio (m/z) range appropriate for the parent ion and expected fragments of 6-Fluoro-1,2,3,4-tetrahydroquinoline.

Mandatory Visualization

The following diagram illustrates a general workflow for the cross-validation of the two analytical methods.

A Sample Preparation B HPLC Analysis A->B C GC-MS Analysis A->C D Data Acquisition B->D C->D E Data Comparison and Statistical Analysis D->E F Acceptance Criteria Met? E->F G Methods are Cross-Validated F->G Yes H Investigate Discrepancies F->H No

Caption: Workflow for cross-validation of analytical methods.

References

Benchmarking the Efficacy of 6-Fluoro-1,2,3,4-tetrahydroquinoline-based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological efficacy of 6-Fluoro-1,2,3,4-tetrahydroquinoline-based compounds, with a focus on their anticancer and antimicrobial activities. The information presented is collated from various preclinical studies to aid in the evaluation and selection of promising candidates for further drug development.

Comparative Anticancer Efficacy

Derivatives of 6-Fluoro-1,2,3,4-tetrahydroquinoline have demonstrated notable cytotoxic effects against a range of human cancer cell lines. The introduction of a fluorine atom at the 6-position of the tetrahydroquinoline core is a strategic modification in medicinal chemistry, often leading to enhanced metabolic stability and binding affinity to target proteins. The primary mechanism of anticancer action for many of these compounds involves the modulation of key signaling pathways, such as the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival.

In Vitro Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 6-Fluoro-1,2,3,4-tetrahydroquinoline derivatives against several cancer cell lines. Lower IC50 values are indicative of higher cytotoxic potency.

Compound ID/ReferenceCancer Cell LineIC50 (µM)Reference
Compound 10e A549 (Lung)0.033 ± 0.003[1]
MCF-7 (Breast)Not specified[1]
MDA-MB-231 (Breast)Not specified[1]
Compound 10h A549 (Lung)Not specified[1]
MCF-7 (Breast)0.087 ± 0.007[1]
MDA-MB-231 (Breast)Not specified[1]
Compound 10d A549 (Lung)0.062 ± 0.01[1]
MCF-7 (Breast)0.58 ± 0.11[1]
MDA-MB-231 (Breast)1.003 ± 0.008[1]
(2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d) HCT-116 (Colon)12.04 ± 0.57
A-549 (Lung)12.55 ± 0.54
Pyrazolo quinoline derivative (15) MCF-7 (Breast)15.16[2]
HepG2 (Liver)18.74[2]
A549 (Lung)18.68[2]

Note: The data presented is compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Comparative Antimicrobial Efficacy

The 6-Fluoro-1,2,3,4-tetrahydroquinoline scaffold is also a key component in the development of novel antimicrobial agents. The fluorine substituent can enhance the activity of these compounds against both Gram-positive and Gram-negative bacteria.

In Vitro Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative 6-fluoro-tetrahydroquinoline-based compounds against common bacterial strains. A lower MIC value indicates greater antimicrobial potency.

Compound ID/ReferenceBacterial StrainMIC (µg/mL)Reference
1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid (7) Staphylococcus aureus4.1
Staphylococcus epidermidis3.1
Micrococcus luteus3.1
Bacillus cereus2.4
Escherichia coli1
Klebsiella pneumoniae1
HSN584 (fluoro-substituted isoquinoline) Methicillin-resistant S. aureus (MRSA)4-8[3]
Vancomycin-resistant Enterococcus faecium (VRE)4-8[3]
HSN739 (fluoro-substituted isoquinoline) Methicillin-resistant S. aureus (MRSA)4-8[3]
Vancomycin-resistant Enterococcus faecium (VRE)4-8[3]

Note: Data is collated from various sources and direct comparisons should be interpreted with consideration of potential methodological differences.

Signaling Pathway Analysis: PI3K/AKT/mTOR Inhibition

A significant number of 6-Fluoro-1,2,3,4-tetrahydroquinoline derivatives exert their anticancer effects by targeting the PI3K/AKT/mTOR signaling pathway.[4] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[4] Inhibition of this pathway by these compounds can lead to cell cycle arrest and apoptosis.

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition S6K1 S6K1 mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis EIF4EBP1->Protein_Synthesis Quinoline_Compound 6-Fluoro-Tetrahydroquinoline Compound Quinoline_Compound->PI3K inhibits Quinoline_Compound->AKT inhibits Quinoline_Compound->mTORC1 inhibits PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: PI3K/AKT/mTOR pathway and points of inhibition by 6-Fluoro-Tetrahydroquinoline compounds.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of 6-Fluoro-1,2,3,4-tetrahydroquinoline-based compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 6-Fluoro-1,2,3,4-tetrahydroquinoline test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final solvent concentration (e.g., DMSO) should typically be below 0.5%. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (medium with solvent) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours under the same conditions as cell seeding.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.[5]

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for PI3K/AKT/mTOR Pathway Proteins

Western blotting is used to detect and quantify the expression levels of total and phosphorylated proteins within a signaling pathway, providing insights into the mechanism of action of the test compounds.[6]

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the treated and control cells and determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with a blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the initial screening and characterization of the anticancer activity of 6-Fluoro-1,2,3,4-tetrahydroquinoline-based compounds.

experimental_workflow start Start: Synthesized 6-Fluoro-Tetrahydroquinoline Compounds cell_culture Cell Culture (Cancer Cell Lines) start->cell_culture mtt_assay In Vitro Cytotoxicity Screening (MTT Assay) cell_culture->mtt_assay determine_ic50 Determine IC50 Values mtt_assay->determine_ic50 select_potent Select Potent Compounds determine_ic50->select_potent mechanism_studies Mechanism of Action Studies select_potent->mechanism_studies Potent data_analysis Data Analysis and Conclusion select_potent->data_analysis Not Potent western_blot Western Blot Analysis (e.g., PI3K/AKT/mTOR) mechanism_studies->western_blot cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism_studies->cell_cycle apoptosis_assay Apoptosis Assay (e.g., Annexin V) mechanism_studies->apoptosis_assay western_blot->data_analysis cell_cycle->data_analysis apoptosis_assay->data_analysis

Caption: A typical experimental workflow for evaluating the anticancer efficacy of novel compounds.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline could not be located. The following disposal procedures are based on general guidelines for the disposal of non-halogenated heterocyclic amines and are for informational purposes only. It is imperative to obtain and strictly follow the SDS provided by the supplier for the specific chemical before any handling or disposal.

Immediate Safety and Handling Precautions

Before proceeding with any disposal protocol, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors or dust.

Step-by-Step Disposal Protocol

The proper disposal of chemical waste is crucial for laboratory safety and environmental protection. All chemical waste must be managed in accordance with local, state, and federal regulations.

  • Waste Identification and Segregation:

    • Designate a specific, clearly labeled, and sealed container for the collection of this compound waste.

    • This compound is a non-halogenated organic material. Do not mix it with halogenated solvent waste, as this can significantly increase disposal costs and complexity.[1]

    • Ensure the waste container is compatible with the chemical to prevent degradation or reaction.

  • Container Management:

    • Waste containers must be kept closed at all times, except when adding waste.[2][3][4]

    • Label the container with "Hazardous Waste" and the full chemical name: "this compound".[2][5][6]

    • Store the waste container in a designated satellite accumulation area away from incompatible materials.[2]

  • Disposal Pathway:

    • Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][3][6]

    • The collected waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]

    • Follow your institution's specific procedures for requesting a chemical waste pickup.[2]

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert:

    • Immediately alert others in the vicinity of the spill.

    • If the spill is large or in a poorly ventilated area, evacuate the area.

  • Containment and Cleanup:

    • For small spills, and if you are trained to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Do not use combustible materials, such as paper towels, to clean up spills of oxidizing materials.

    • Collect the absorbed material and any contaminated items into a sealed, labeled hazardous waste container.

  • Decontamination:

    • Thoroughly clean the spill area with a suitable solvent, followed by soap and water.

    • All materials used for decontamination should also be disposed of as hazardous waste.

Quantitative Data Summary

As a specific SDS was not found, no quantitative data for this compound can be provided. The table below is a template that should be populated with information from the correct SDS once obtained.

ParameterValue
pH Data not available; consult specific SDS
Boiling Point Data not available; consult specific SDS
Flash Point Data not available; consult specific SDS
Permissible Exposure Limits Data not available; consult specific SDS
LD50/LC50 Data not available; consult specific SDS

Experimental Protocols

No experimental protocols for the disposal of this specific compound were found. The disposal method will be determined by the licensed hazardous waste disposal facility and will likely involve incineration or other chemical treatment methods in accordance with regulatory requirements.

Chemical Disposal Workflow

The following diagram illustrates the critical decision-making process for the safe disposal of any laboratory chemical, emphasizing the primary importance of the Safety Data Sheet.

Chemical_Disposal_Workflow start Start: New Chemical for Disposal sds Obtain and Review Safety Data Sheet (SDS) from Supplier start->sds identify Identify Hazards and Disposal Information in SDS sds->identify SDS Available no_sds SDS Not Available sds->no_sds SDS Missing procedure Follow Specific Disposal Procedures in SDS identify->procedure collect Collect in Labeled, Compatible Waste Container procedure->collect contact_supplier Contact Supplier to Obtain SDS no_sds->contact_supplier Yes contact_ehs Consult Environmental, Health & Safety (EHS) for Guidance no_sds->contact_ehs No contact_supplier->sds contact_ehs->collect dispose Dispose via Institutional EHS / Licensed Contractor collect->dispose end End: Safe Disposal dispose->end

Caption: Workflow for the safe and compliant disposal of laboratory chemicals.

References

Personal protective equipment for handling 6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available. The following guidance is based on the SDS for the closely related compound, 6-Fluoro-1,2,3,4-tetrahydroquinoline. The addition of two methyl groups may alter the chemical's properties and potential hazards. Therefore, this information should be used as a minimum safety guideline, and a thorough risk assessment should be conducted before handling this specific compound.

Researchers, scientists, and drug development professionals must prioritize safety when handling this compound. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure safe laboratory practices.

Hazard Identification: Based on the available data for the analogous compound, this compound is anticipated to cause:

  • Skin irritation.[1]

  • Serious eye irritation.[1]

  • May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

A summary of the recommended personal protective equipment for handling this compound is provided in the table below.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling in a Ventilated Hood Safety glasses with side shields or goggles.Chemical-resistant gloves (e.g., Nitrile rubber).Laboratory coat.Not typically required if handled in a certified chemical fume hood.
Weighing and Preparing Solutions Chemical safety goggles.Chemical-resistant gloves (e.g., Nitrile rubber).Laboratory coat.Use in a well-ventilated area or a fume hood to avoid dust or aerosol inhalation.
Spill Cleanup Chemical safety goggles and face shield.Heavy-duty chemical-resistant gloves.Chemical-resistant apron or suit.Air-purifying respirator with an appropriate cartridge if spill is large or ventilation is inadequate.
Waste Disposal Safety glasses with side shields or goggles.Chemical-resistant gloves (e.g., Nitrile rubber).Laboratory coat.Not typically required if handling sealed waste containers.
Safe Handling Workflow

The following diagram illustrates the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Conduct Risk Assessment B Gather Required PPE A->B C Prepare Work Area in Fume Hood B->C D Weigh and Prepare Solutions C->D E Perform Experiment D->E F Decontaminate Work Area E->F G Segregate and Label Waste F->G H Dispose of Waste According to Regulations G->H

Caption: Workflow for safe handling of this compound.

Hierarchy of Controls

To minimize exposure to this compound, a hierarchical approach to control measures should be implemented. This strategy prioritizes the most effective control measures.

A Elimination/Substitution B Engineering Controls (e.g., Fume Hood) A->B C Administrative Controls (e.g., SOPs, Training) B->C D Personal Protective Equipment (e.g., Gloves, Goggles) C->D

Caption: Hierarchy of controls for managing chemical exposure.

Operational and Disposal Plans

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.

Spill Procedures:

  • Evacuate the area.

  • Wear appropriate PPE as outlined in the table above.

  • For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • For large spills, contain the spill and follow institutional emergency procedures.

  • Ventilate the area and wash the spill site after material pickup is complete.

First-Aid Measures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.[1]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1]

  • Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.[1]

Disposal:

  • Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations.

  • Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.

  • Contact a licensed professional waste disposal service to dispose of this material.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.